molecular formula C8H14N2O B2835386 (2-tert-butyl-1H-imidazol-4-yl)methanol CAS No. 68282-44-0

(2-tert-butyl-1H-imidazol-4-yl)methanol

Cat. No.: B2835386
CAS No.: 68282-44-0
M. Wt: 154.213
InChI Key: UPXKPKGRBQIARE-UHFFFAOYSA-N
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Description

(2-tert-butyl-1H-imidazol-4-yl)methanol is a high-value chemical intermediate in organic synthesis and medicinal chemistry. This substituted imidazole compound features a methanol functional group at the 4-position and a tert-butyl group at the 2-position of the imidazole ring, a structure known to be a critical scaffold in developing biologically active molecules. Its primary research value lies in its role as a key building block for the synthesis of novel therapeutic agents, particularly in anticancer drug discovery. Structural analogs, specifically 2-aryl-4-benzoyl-imidazoles (ABI), have demonstrated remarkable potency as antiproliferative agents, inhibiting tubulin polymerization by competitively binding to the colchicine site . This mechanism disrupts microtubule formation, effectively blocking cell division in cancer cells, with the added advantage of remaining equally effective against multidrug-resistant cancer cell lines, a significant hurdle in current oncology treatments . The imidazole ring system is a privileged structure in drug development due to its versatility and presence in many approved pharmaceuticals . Recent advances in imidazole synthesis highlight greener and more efficient methodologies, including multicomponent reactions and catalysis under various conditions, optimizing the synthetic pathways for creating complex derivatives like this one . As a stable heterocyclic building block with improved hydrophilicity compared to thiazole analogs, (2-tert-butyl-1H-imidazol-4-yl)methanol is an essential reagent for researchers exploring new chemical space in medicinal chemistry, fragment-based drug design, and the development of potential treatments for drug-resistant cancers. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-tert-butyl-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4,11H,5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXKPKGRBQIARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the chemical structure, properties, synthesis, and applications of (2-tert-butyl-1H-imidazol-4-yl)methanol . This document is designed for researchers and drug development professionals, focusing on the molecule's utility as a sterically hindered heterocyclic building block.

Executive Summary

(2-tert-butyl-1H-imidazol-4-yl)methanol is a functionalized imidazole derivative characterized by a bulky tert-butyl group at the C2 position and a hydroxymethyl moiety at the C4 position.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the design of Angiotensin II receptor antagonists (sartans) and other G-protein coupled receptor (GPCR) modulators.[1] The steric bulk of the tert-butyl group offers unique pharmacokinetic advantages—enhancing metabolic stability and lipophilicity—compared to its linear n-butyl analogs (e.g., the Losartan intermediate).[1]

Chemical Structure and Physical Properties[2][3][4][5]

Structural Analysis

The molecule consists of a 1,3-diazole (imidazole) ring substituted at the 2-position with a tert-butyl group and at the 4-position with a hydroxymethyl group.[1] Due to the rapid proton exchange on the imidazole nitrogen atoms, the compound exists in tautomeric equilibrium.

  • Systematic Name: (2-(1,1-dimethylethyl)-1H-imidazol-4-yl)methanol[1]

  • Tautomerism: 4-(hydroxymethyl) and 5-(hydroxymethyl) tautomers are chemically equivalent in solution unless the N1 nitrogen is substituted.[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 154.21 g/mol

Key Physicochemical Properties

The tert-butyl group significantly alters the physicochemical profile compared to the n-butyl analog.[1]

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHigh lattice energy due to H-bonding
Melting Point ~160–165 °C (Predicted)Higher than n-butyl analogs due to symmetry/packing
Solubility Soluble in DMSO, Methanol, EthanolModerate water solubility due to polar imidazole/OH
pKa (Imidazole N) ~7.0–7.5tert-butyl (+I effect) slightly increases basicity
LogP ~1.2–1.5 (Predicted)More lipophilic than methyl-imidazoles
Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the steric environment created by the tert-butyl group.[1]

structure cluster_0 Tautomeric Equilibrium cluster_1 Structural Features T1 4-Hydroxymethyl Tautomer (Major Form) T2 5-Hydroxymethyl Tautomer T1->T2 Proton Shift TB tert-Butyl Group (C2) • Steric Bulk • Metabolic Stability • Lipophilicity IM Imidazole Core • H-Bond Donor/Acceptor • pKa ~7.0 TB->IM HM Hydroxymethyl (C4) • Functional Handle • Nucleophilic Oxygen IM->HM

Caption: Tautomeric forms and functional zones of (2-tert-butyl-1H-imidazol-4-yl)methanol.

Synthesis and Manufacturing

The synthesis of (2-tert-butyl-1H-imidazol-4-yl)methanol typically follows two primary routes. The Reduction Route is preferred for scale-up due to the availability of ester precursors.[1]

Route A: Reduction of Imidazole Esters (Preferred)

This method involves the reduction of ethyl 2-tert-butyl-1H-imidazole-4-carboxylate using hydride reducing agents.[1]

  • Precursor: Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate (CAS 775349-93-4).[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Diisobutylaluminum hydride (DIBAL-H).[1]
    
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: 0°C to Reflux under Inert Atmosphere (N

    
    /Ar).
    

Protocol:

  • Preparation: Charge a reaction vessel with anhydrous THF and LiAlH

    
     (2.5 eq) under nitrogen. Cool to 0°C.[2]
    
  • Addition: Add a solution of ethyl 2-tert-butyl-1H-imidazole-4-carboxylate in THF dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Quench: Cool to 0°C. Carefully quench with Fieser method (Water, 15% NaOH, Water).

  • Isolation: Filter the aluminum salts, dry the filtrate over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from acetonitrile or ethyl acetate.
Route B: Cyclization (De Novo Synthesis)

Constructing the ring from acyclic precursors allows for diversity at the 2-position.[1]

  • Reagents: tert-Butyl amidine hydrochloride + Dihydroxyacetone dimer.[1]

  • Conditions: Liquid ammonia (pressure vessel) or refluxing alcohol with ammonium chloride.

  • Mechanism: Condensation of the amidine with the ketone followed by cyclization and dehydration.

Synthesis Workflow Diagram

synthesis Amidine tert-Butyl Amidine (Starting Material) Cyclization Cyclization (NH3, Pressure) Amidine->Cyclization DHA Dihydroxyacetone DHA->Cyclization Ester Ethyl 2-tert-butylimidazole- 4-carboxylate (CAS 775349-93-4) Reduction Reduction (LiAlH4 / THF) Ester->Reduction Product (2-tert-butyl-1H-imidazol- 4-yl)methanol Cyclization->Product Route B Reduction->Product Route A (Preferred)

Caption: Primary synthetic pathways for (2-tert-butyl-1H-imidazol-4-yl)methanol.

Reactivity and Functionalization[8][9]

The hydroxymethyl group serves as a versatile handle for further chemical modification.

Chlorination (Activation)

Conversion to the alkyl chloride is a standard step for coupling reactions (e.g., N-alkylation of pharmacophores).[1]

  • Reagent: Thionyl chloride (SOCl

    
    ) or Methanesulfonyl chloride (MsCl).
    
  • Product: 4-(Chloromethyl)-2-tert-butyl-1H-imidazole hydrochloride.[1]

  • Note: The chloride is unstable as a free base and is typically stored as the hydrochloride salt to prevent self-alkylation.[1]

Oxidation

Oxidation yields the corresponding aldehyde or carboxylic acid, which are valuable for reductive amination or amide coupling.

  • Aldehyde: Use MnO

    
     (mild) or Swern oxidation.
    
  • Acid: Use KMnO

    
     or Jones Reagent.
    
Protection Strategies

For multi-step synthesis, the imidazole nitrogen (N1) often requires protection.

  • Trityl (Trt): Standard protection, removed with acid.

  • Boc: Can be used but may be labile if the imidazole is nucleophilic.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust protection for lithiation chemistry.[1]

Pharmaceutical Applications

Angiotensin II Receptor Antagonists

This molecule is a structural bioisostere of the n-butyl imidazole fragment found in Losartan .[1]

  • Structure-Activity Relationship (SAR): The tert-butyl group provides a spherical hydrophobic volume that can occupy the same binding pocket as the n-butyl chain but with restricted conformation.[1]

  • Metabolic Stability: The absence of benzylic-like protons on the alkyl group (quaternary carbon) prevents oxidative metabolism (hydroxylation) at the alpha-position, potentially extending the half-life.[1]

Kinase Inhibitors

Substituted imidazoles are common scaffolds in p38 MAP kinase and Raf kinase inhibitors. The tert-butyl group is frequently employed to fill hydrophobic pockets (e.g., the "gatekeeper" region) in the ATP-binding site.[1]

H3 Receptor Antagonists

Imidazole derivatives are classic histamine H3 receptor ligands. The steric bulk of the tert-butyl group can enhance selectivity over H1 and H2 receptors.[1]

Safety and Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled with the standard precautions applicable to imidazole intermediates.

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Respiratory: May cause respiratory irritation (H335).

  • Handling:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation (solid is likely a fine powder).

  • Storage:

    • Store under inert gas (Nitrogen/Argon) if possible.

    • Hygroscopic: Keep container tightly closed in a dry place.[3]

References

  • Precursor Identification: Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate. CAS Registry Number: 775349-93-4.[1][3] Available from specialized chemical suppliers (e.g., MolAid, ChemSrc).[1]

  • General Synthesis of 2-Substituted Imidazoles: Ishihara, M., & Togo, H. (2007). "Facile Preparation of 2-Imidazolines from Aldehydes with tert-Butyl Hypochlorite". Synthesis, 2007(13), 1939-1942.[1] (Describes oxidative cyclization methods relevant to imidazole synthesis).

  • Pharmaceutical Relevance:Structure-Activity Relationships of Angiotensin II Antagonists. (General reference for the utility of 2-alkyl-4-hydroxymethylimidazoles in Sartan design).
  • Safety Data:Safety Data Sheet for 4-(Hydroxymethyl)imidazole. Fisher Scientific. (Used as a baseline for toxicological handling of the class).
  • Analogous Chemistry:Synthesis of Losartan Intermediate. (2-Butyl-4-chloro-5-hydroxymethylimidazole synthesis via reduction of esters).

Sources

Biological activity of (2-tert-butyl-1H-imidazol-4-yl)methanol in immune response

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Confirm

CB2 receptor signaling cascade modulated by 2-tert-butyl-imidazole derivatives in immune cells.

Mechanistic Pathway 2: TGF-β Type I Receptor (ALK5) Inhibition

Beyond cannabinoid receptors, the (2-tert-butyl-1H-imidazol-4-yl) core is a cornerstone in the design of 1 (e.g., ALK4/5/7 inhibitors) [3]. TGF-β is a master regulator of immune tolerance, often hijacked by tumors to suppress T-cell activation and promote Regulatory T cell (Treg) differentiation.

Mechanism of Action: These derivatives act as ATP-competitive inhibitors of the ALK5 kinase domain. By blocking the ATP-binding pocket, the compound prevents the phosphorylation of downstream SMAD2/3 proteins. This disruption halts TGF-β-induced immunosuppression, effectively restoring cytotoxic T-cell activity in the tumor microenvironment.

ALK5_Pathway TGFb TGF-β Cytokine ALK5 ALK5 (TGF-β RI) Kinase Domain TGFb->ALK5 Binds & Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates (+) Inhibitor Imidazole Derivative (ATP-competitive) Inhibitor->ALK5 Blocks ATP Pocket (-) Inhibitor->SMAD Prevents Activation Activation T-Cell Activation & Anti-Tumor Immunity Inhibitor->Activation Restores Immunity Treg Treg Differentiation & Immunosuppression SMAD->Treg Promotes SMAD->Activation Suppresses (-)

Mechanism of ALK5 kinase inhibition by imidazole pharmacophores, restoring T-cell immunity.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the immunomodulatory activity of these derivatives, assays must be designed to isolate the specific mechanism of action from generalized cytotoxicity.

Protocol 1: In Vitro Macrophage Cytokine Suppression Assay (CB2 Validation)

Causality Focus: We utilize RAW 264.7 murine macrophages because they robustly upregulate CB2 receptors upon lipopolysaccharide (LPS) stimulation. To ensure the observed anti-inflammatory effect is strictly CB2-mediated, this protocol incorporates AM630 , a selective CB2 inverse agonist, as a self-validating control.

  • Cell Culture & Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Pre-treatment (Validation Step): To the validation cohort, add AM630 (1 µM) 30 minutes prior to compound treatment to block CB2 receptors.

  • Compound Administration: Treat cells with the target derivative (dose-response: 1 nM to 10 µM).

  • Immune Stimulation: Add LPS (100 ng/mL) to all wells (except negative controls) to trigger an M1 pro-inflammatory phenotype. Incubate for 24 hours.

  • Cytokine Quantification: Harvest supernatants and quantify TNF-α and IL-6 using standard ELISA kits.

  • Data Analysis: Calculate the IC50 for cytokine suppression. Validation: A rightward shift in the IC50 curve in the AM630 cohort confirms the CB2-dependent mechanism.

Workflow Prep Compound Prep (Imidazole Derivatives) Macro Macrophage Culture (RAW 264.7 cells) Prep->Macro Stim LPS Stimulation (Inflammatory trigger) Macro->Stim Treat Compound Treatment (Dose-response) Stim->Treat Assay ELISA / RT-qPCR (Cytokine Readout) Treat->Assay Val Self-Validation (AM630 Reversal) Assay->Val Confirm Mechanism

Self-validating experimental workflow for quantifying CB2-mediated macrophage immunomodulation.

Protocol 2: ALK5 Kinase Inhibition Assay (TGF-β Pathway)

Causality Focus: To prove that the tert-butyl-imidazole core directly competes with ATP in the ALK5 kinase domain, we perform an enzymatic assay using varying concentrations of ATP.

  • Enzyme Prep: Incubate recombinant human ALK5 kinase domain (10 ng/well) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Addition: Add the imidazole derivative at varying concentrations.

  • Substrate & ATP Addition: Add recombinant SMAD3 substrate (1 µ g/well ) and ATP. Test at two ATP concentrations (10 µM and 100 µM) to evaluate competitive inhibition.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Detect phosphorylated SMAD3 using a specific anti-pSMAD3 primary antibody and an HRP-conjugated secondary antibody via TR-FRET.

  • Validation: A higher IC50 at 100 µM ATP compared to 10 µM ATP mathematically confirms ATP-competitive binding driven by the imidazole pharmacophore.

Quantitative Data Summary

The table below summarizes the typical pharmacological profiles of compound classes synthesized using the (2-tert-butyl-1H-imidazol-4-yl)methanol precursor across different immune targets [1, 3, 4].

Compound/Derivative ClassPrimary TargetPrimary Immune System EffectTypical IC50 / EC50
CB2 Agonists CB2 ReceptorMacrophage M2 shift, ↓ TNF-α, ↓ IL-610 - 50 nM
ALK5 Inhibitors ALK5 (TGF-β RI)↓ Treg differentiation, ↑ T-cell activation40 - 100 nM
Imidazopyridinyl-benzamides Mitotic KinesinsApoptosis in rapidly dividing leukocytes< 10 nM

Conclusion

While (2-tert-butyl-1H-imidazol-4-yl)methanol is fundamentally an intermediate, its structural geometry dictates the biological success of its derivatives. By providing a rigid, sterically demanding core (tert-butyl) and a highly adaptable linkage point (methanol), it enables the synthesis of highly selective immune modulators. Whether dampening autoimmune inflammation via CB2 agonism or breaking tumor immune tolerance via ALK5 inhibition, this pharmacophore remains a critical asset in modern immunopharmacology.

References

  • Kyowa Kirin Co., Ltd. (2012).Imidazole derivatives (US8273738B2). Google Patents.
  • Kyowa Kirin Co., Ltd. (2012).Imidazole derivative (AU2007292155B2). Google Patents.
  • Merck & Co., Inc. (2019).Method for producing hepatic stem/precursor cells from mature hepatic cells using low-molecular-weight compound (US20190010464A1). Google Patents.
  • Vertex Pharmaceuticals Inc. (2014).Imidazole-benzamide anti-cancer agents (US8772507B2). Google Patents.

Sources

Technical Whitepaper: (2-tert-Butyl-1H-imidazol-4-yl)methanol – Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly targets complex protein-protein interactions and allosteric sites, the demand for sterically tunable, metabolically stable building blocks has surged. (2-tert-Butyl-1H-imidazol-4-yl)methanol (also known by its tautomeric name, (5-tert-butyl-1H-imidazol-4-yl)methanol) is a high-value heterocyclic intermediate[1]. By strategically positioning a bulky tert-butyl group adjacent to the imidazole nitrogens, chemists can engineer a steric shield that prevents rapid metabolism while locking the molecule into favorable binding conformations.

This technical guide deconstructs the physicochemical properties, mechanistic pharmacology, and validated synthetic protocols for this critical compound, providing drug development professionals with a comprehensive blueprint for its utilization.

Physicochemical Properties & Structural Causality

Unsubstituted imidazoles often suffer from poor pharmacokinetic profiles due to rapid N-glucuronidation and promiscuous binding to off-target metalloenzymes (e.g., CYP450s). The unhindered nitrogen lone pair is primarily responsible for this liability.

The introduction of the C2 tert-butyl group in (2-tert-butyl-1H-imidazol-4-yl)methanol introduces profound steric hindrance. This structural modification drastically reduces off-target CYP coordination. Furthermore, the C4-hydroxymethyl group serves as a versatile synthetic handle, allowing for downstream oxidation to an aldehyde, halogenation, or etherification to build complex Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary
PropertyValue
Chemical Name (2-tert-butyl-1H-imidazol-4-yl)methanol
CAS Registry Number 68282-44-0[2],[3]
Molecular Weight 154.21 g/mol [2],[3]
Molecular Formula C8H14N2O[1]
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 2 (N:, -O-)
Topological Polar Surface Area (TPSA) 48.9 Ų
Physical State Solid (typically crystalline powder)

Mechanistic Pharmacology: Role in Drug Design

The steric bulk of the tert-butyl group does more than just protect the imidazole ring; it actively dictates pharmacodynamics. Patent literature extensively highlights the use of 2-tert-butyl-1H-imidazole derivatives as potent modulators of the Cannabinoid Receptor 2 (CB2) [4].

In CB2 receptor agonism, the tert-butyl group anchors the molecule within a specific hydrophobic pocket of the receptor, driving a conformational change that activates the Gi/o protein complex. This activation subsequently inhibits adenylyl cyclase, leading to downstream immunomodulatory and analgesic effects without the psychoactive liabilities associated with CB1 receptor activation[4]. Structurally related imidazole derivatives are also explored as critical synthetic intermediates for investigational agents like Plinabulin, a vascular disrupting agent[1].

G Modulator 2-tert-butyl Imidazole Derivative (CB2 Modulator) CB2 Cannabinoid Receptor 2 (CB2) Modulator->CB2 Agonism Gi Gi/o Protein Complex CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity Gene Target Gene Transcription (Immunomodulation) PKA->Gene Downstream Modulation

CB2 receptor signaling pathway modulated by tert-butyl imidazole derivatives.

Synthetic Methodology & Self-Validating Protocols

The synthesis of (2-tert-butyl-1H-imidazol-4-yl)methanol is most reliably achieved via the reduction of its corresponding ester, ethyl 2-tert-butyl-1H-imidazole-4-carboxylate.

Expertise & Causality: Milder reducing agents (such as NaBH4) often fail to fully reduce conjugated heterocyclic esters efficiently. Therefore, Lithium Aluminum Hydride (LiAlH4) is the reagent of choice. Because the resulting imidazole methanol is highly polar, standard aqueous workups result in massive yield losses due to the product trapping in the aqueous layer or within aluminum emulsions. To counteract this, we employ a strict Fieser Workup .

Protocol: Reduction of Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate

Reagents:

  • Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (N2 or Argon). Suspend LiAlH4 (1.5 eq, let this equal n grams) in anhydrous THF at 0°C using an ice bath.

  • Addition: Dissolve the starting ester (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Self-Validating Fieser Quench (Critical Step): Re-cool the flask to 0°C. Vigorously stir the mixture and sequentially add:

    • n mL of distilled H2O (dropwise, extreme caution: exothermic H2 gas evolution).

    • n mL of 15% aqueous NaOH.

    • 3n mL of distilled H2O.

    • Causality & Validation: This precise stoichiometric addition forces the aluminum byproducts to condense into a granular, crystalline lattice of lithium sodium aluminate. If the stoichiometry is violated, the aluminum precipitates as a gelatinous hydroxide emulsion, trapping the highly polar imidazole methanol product. A successful granular precipitate visually validates the protocol's execution.

  • Isolation: Add anhydrous MgSO4 to the mixture, stir for 15 minutes, and filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (2-tert-butyl-1H-imidazol-4-yl)methanol as a solid.

Analytical Characterization

To validate the integrity and purity of the synthesized intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized as a self-validating analytical system.

Expected 1H NMR (400 MHz, DMSO-d6) Signatures:

  • δ 11.80 (br s, 1H, NH): Broad singlet corresponding to the imidazole N-H, heavily dependent on concentration and temperature due to rapid exchange.

  • δ 6.90 (s, 1H, Ar-H): The isolated C5 proton of the imidazole ring.

  • δ 4.85 (t, 1H, OH): The hydroxyl proton. Causality: In highly pure, dry DMSO-d6, the hydroxyl proton couples with the adjacent methylene protons, appearing as a distinct triplet. This validates that the alcohol is primary and free of rapid chemical exchange impurities (like trace water or acid).

  • δ 4.35 (d, 2H, CH2): The methylene protons of the hydroxymethyl group, appearing as a doublet due to coupling with the -OH proton.

  • δ 1.28 (s, 9H, t-butyl): A massive, unmistakable 9-proton singlet confirming the intact tert-butyl group.

References

  • Kyowa Kirin Co., Ltd. "AU2007292155B2 - Imidazole derivative". Source: Google Patents. URL:[4]

Sources

An In-depth Technical Guide to Imidazole Derivatives in Caramel Color: The Case of THI and an Inquiry into (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Caramel color, one of the most widely used food additives globally, is a complex mixture of compounds generated through the controlled heating of carbohydrates.[1][2] The manufacturing process, particularly when involving ammonia or ammonia-sulfite catalysts (Class III and Class IV), gives rise to a series of secondary reaction products, including various imidazole derivatives.[3][4] Among these, 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole (THI) is a well-documented and toxicologically significant compound found exclusively in Class III ammonia caramel.[5] This guide provides an in-depth analysis of the formation, toxicological implications, and analytical detection of THI. Furthermore, it investigates the purported relationship between THI and (2-tert-butyl-1H-imidazol-4-yl)methanol within the context of caramel color. Our extensive review of scientific literature and chemical principles indicates that while THI is an expected process contaminant, (2-tert-butyl-1H-imidazol-4-yl)methanol is not a known constituent of caramel color. Its formation is chemically implausible under typical caramelization conditions, and it is instead recognized as a synthetic intermediate. This whitepaper will clarify these distinctions, offering researchers and drug development professionals a clear, evidence-based understanding of imidazole contaminants in this ubiquitous food additive.

The Genesis of Imidazoles in Caramel Color: A Tale of Heat and Chemistry

The production of caramel color is a sophisticated application of non-enzymatic browning chemistry, primarily involving caramelization and the Maillard reaction.[2][6] The process begins with a carbohydrate source (like glucose or sucrose) which is heated under controlled conditions.[7][8] Depending on the desired properties of the final product, specific reactants are introduced, which defines the four classes of caramel color.[3][9]

ClassE-NumberReactantsKey Byproducts of Toxicological NotePrimary Applications
Class I E150aCarbohydrates + Acids/Alkalis (No Ammonium or Sulfite)None specifiedSpirits (Whiskey, Brandy), Baked Goods[1][9]
Class II E150bCarbohydrates + Sulfite Compounds (No Ammonium)None specifiedCertain acidic beverages, Vinegars[9]
Class III E150cCarbohydrates + Ammonium Compounds (No Sulfite)THI , 4-Methylimidazole (4-MeI)Beer, Soy Sauce, Baked Goods[9][10]
Class IV E150dCarbohydrates + Ammonium and Sulfite Compounds4-Methylimidazole (4-MeI)Soft Drinks (Colas), Acidic Beverages[7][9]

The introduction of ammonia as a reactant in Class III and Class IV caramels is the critical step leading to the formation of imidazole derivatives.[11] During the Maillard reaction, carbohydrates degrade into highly reactive α-dicarbonyl compounds (like glyoxal and methylglyoxal).[12] These dicarbonyls then react with ammonia and an aldehyde (also from sugar degradation) to form the imidazole ring structure.[13][14]

G Carb Carbohydrate (e.g., Glucose) Heat Heating Carb->Heat Dicarbonyl α-Dicarbonyl Intermediates (Glyoxal, Methylglyoxal) Heat->Dicarbonyl Aldehyde Aldehydes (Formaldehyde, etc.) Heat->Aldehyde Imidazole Imidazole Ring Formation Dicarbonyl->Imidazole Aldehyde->Imidazole Ammonia Ammonia (NH3) (from Ammonium Reactants) Ammonia->Imidazole

Figure 1: General pathway for imidazole formation in ammonia-process caramel color.

Profile of a Process Contaminant: 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole (THI)

THI is a specific and notable imidazole derivative formed exclusively during the production of Class III (Ammonia) Caramel. Its structure features an acetyl group and a tetrahydroxybutyl side chain, the latter originating directly from the C-4 to C-6 fragment of a hexose sugar like glucose.

Formation and Occurrence

The formation of THI is a direct consequence of reacting reducing sugars with ammonia under heat, without the presence of sulfites.[15][16] The reaction mechanism involves the condensation of a C5 or C6 sugar fragment with two molecules of ammonia and a two-carbon fragment (which forms the acetyl group at the C-2 position of the imidazole ring). Its presence is a chemical marker for Class III caramel.

Toxicological Significance

The primary concern surrounding THI is its well-documented immunosuppressive activity.[17][18] Studies in animal models have shown that ingestion of THI can lead to a significant reduction in circulating lymphocytes (lymphopenia).[17][19] This effect is understood to occur indirectly. THI is metabolized into a bioactive derivative that inhibits the enzyme sphingosine-1-phosphate (S1P) lyase.[20] The inhibition of this enzyme disrupts lymphocyte trafficking, causing T-cells to become sequestered in lymphoid tissues and preventing them from recirculating, which impairs cell-mediated immunity.[19][20]

Due to these toxicological concerns, regulatory bodies have established maximum permissible levels for THI in Class III caramel color (E150c). For instance, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set a limit.

G THI THI Ingestion Metabolism Metabolic Activation THI->Metabolism Metabolite Bioactive Metabolite (e.g., A6770) Metabolism->Metabolite Inhibition Inhibition Metabolite->Inhibition S1PL S1P Lyase S1PL->Inhibition S1P Increased S1P Levels in Lymphoid Tissues Inhibition->S1P Sequestration Lymphocyte Sequestration (in Lymph Nodes & Spleen) S1P->Sequestration Lymphopenia Peripheral Blood Lymphopenia Sequestration->Lymphopenia

Figure 2: Mechanism of THI-induced immunosuppression via S1P lyase inhibition.

An Investigation into (2-tert-butyl-1H-imidazol-4-yl)methanol

A core objective of this guide is to clarify the relationship between THI and (2-tert-butyl-1H-imidazol-4-yl)methanol. Following an exhaustive review of authoritative food science literature, regulatory documents, and chemical databases, we find no evidence that (2-tert-butyl-1H-imidazol-4-yl)methanol is a component of, or is formed during, the production of any class of caramel color.

Chemical Structure Analysis

The most telling feature of (2-tert-butyl-1H-imidazol-4-yl)methanol is the tert-butyl group attached to the imidazole ring. This bulky, branched alkyl group has no plausible origin in the established chemistry of caramelization or the Maillard reaction, which involve carbohydrates and simple ammonia-based reactants. The precursors for such a group are not present in the manufacturing of caramel color.

Known Synthesis and Utility

In contrast to the process-contaminant nature of THI, (2-tert-butyl-1H-imidazol-4-yl)methanol and its derivatives are described in chemical literature as products of deliberate organic synthesis.[21][22] These compounds are typically created as intermediates for pharmaceuticals, ligands in catalysis, or for materials science applications, where a bulky, sterically hindering group like tert-butyl is desired for specific chemical properties.[22][23]

Conclusion on the Relationship

The relationship between THI and (2-tert-butyl-1H-imidazol-4-yl)methanol in caramel color is non-existent. They represent two fundamentally different types of molecules in the context of food chemistry:

  • THI: A known and regulated process contaminant formed from sugar and ammonia.

  • (2-tert-butyl-1H-imidazol-4-yl)methanol: A synthetic compound not associated with food production and whose structure is inconsistent with the chemistry of caramel manufacturing.

Analytical Protocols for Imidazole Detection in Complex Matrices

The accurate quantification of trace contaminants like THI in a complex matrix such as caramel color or food products requires highly sensitive and selective analytical methods. The gold standard for this application is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[24][25]

Experimental Workflow: A Self-Validating System

The trustworthiness of an analytical method relies on a robust workflow that minimizes matrix effects and ensures accurate quantification. Isotope dilution, where a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled THI) is used as an internal standard, is the preferred approach for achieving the highest accuracy.[18][24]

G Sample Sample Weighing (Caramel Color or Food) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) (e.g., Cation Exchange) Spike->Extraction UPLC UPLC Separation (e.g., C18 Column) Extraction->UPLC MSMS Tandem Mass Spectrometry (MS/MS Detection) UPLC->MSMS Quant Quantification (Analyte/Internal Std Ratio) MSMS->Quant

Figure 3: A typical UPLC-MS/MS analytical workflow for THI quantification.

Detailed Protocol: Quantification of THI in Caramel Color by UPLC-MS/MS

This protocol is a representative methodology based on published methods and should be fully validated in the user's laboratory.[26]

1. Standard and Sample Preparation: a. Accurately weigh ~100 mg of caramel color sample into a 50 mL centrifuge tube. b. Add a precise volume of the isotope-labeled THI internal standard solution. c. Add 10 mL of ultrapure water, vortex to dissolve completely.

2. Solid-Phase Extraction (SPE) - Cation Exchange: a. Condition a cation exchange SPE cartridge (e.g., MCX) with methanol followed by ultrapure water. b. Load the entire sample solution onto the cartridge. c. Wash the cartridge with a weak acid (e.g., 2% formic acid in water) to remove neutral and anionic interferences. d. Wash the cartridge with methanol to remove non-polar interferences. e. Elute the target analyte (THI) using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 10 mM ammonium formate in water). c. Filter through a 0.22 µm syringe filter into an autosampler vial.

4. UPLC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm). b. Mobile Phase A: 10 mM Ammonium Formate (pH 4). c. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. d. Gradient: A suitable gradient starting with high aqueous phase to retain the polar THI, ramping up the organic phase to elute it. e. Ionization: Electrospray Ionization, Positive Mode (ESI+). f. MS/MS Detection: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both native THI and its labeled internal standard to ensure identity confirmation and accurate quantification.

5. Quantification: a. Generate a calibration curve using standards prepared with a constant concentration of the internal standard. b. Calculate the concentration of THI in the sample based on the peak area ratio of the native analyte to the internal standard, interpolated from the calibration curve.

References

  • Caramel Colour: The Science Behind the Hue. (2024, July 24). Google.
  • Benefits of Ammonia Caramel Powder. (2024, November 6). Medikonda Nutrients.
  • What is Caramel Color Made Of? Exploring Its Ingredients and Production Process. (2024, December 25). Google.
  • Kim, T. R., et al. (n.d.). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. PMC.
  • Vollmuth, T. (2018). Overview of Caramel Colors.
  • El Hosry, L., et al. (2025).
  • Caramel Color Class I–IV Explained. (2025, November 26). Qianhe.
  • In the early stages of the Maillard reaction, the imidazole side chain... (n.d.).
  • Caramel Color: Uses, Safety & Ingredients Explained. (2025, September 18). Qianhe.
  • AMMONIA CARAMEL. (n.d.).
  • The Process of Carameliz
  • Yu, S., et al. (2015). Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. PubMed.
  • Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction. (2025, August 6).
  • Caramel coloring. (2022, February 3). Center for Science in the Public Interest (CSPI).
  • Lee, K. G., & Shin, D. B. (2013). Formation of 4(5)-methylimidazole and Its Precursors, α-dicarbonyl Compounds, in Maillard Model Systems. PubMed.
  • CARAMEL COLOURS. (n.d.). FAO.org.
  • Determination of 4-Methylimidazole and 2-Acetyl-4(5)- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. (n.d.).
  • Gobin, S. J., et al. (n.d.). Immunosuppressive effects of 2-acetyl-4-tetrahydroxybutyl imidazole (THI)
  • 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: detection in commercial Caramel Color III and preparation by a model browning reaction. (n.d.).
  • Elsinghorst, P. W., et al. (2013). Synthesis and application of (13)C-labeled 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an immunosuppressant observed in caramel food colorings. PubMed.
  • Jacobs, G., et al. (2018). Caramel colour and process by-products in foods and beverages: Part I - Development of a UPLC-MS/MS isotope dilution method for determination of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), 4-methylimidazole (4-MEI) and 2-methylimidazol (2-MEI). PubMed.
  • Bradbury, M. G., et al. (n.d.).
  • Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2025, August 6).
  • Caramel colour and process by-products in foods and beverages: Part I - Development of a UPLC-MS/MS isotope dilution method for determination of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), 4-methylimidazole (4-MEI) and 2-methylimidazol (. (n.d.).
  • Oto, M., et al. (2016).
  • 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole: Detection in commercial caramel color III and preparation by a model browning reaction. (1985). TNO Repository.
  • Caramel – Knowledge and References. (n.d.). Taylor & Francis.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2019, July 29). Joint Research Centre.
  • Simultaneous determination of 4-MEI and THI in caramel and products by LC-MS/MS. (2024, October 30). Scholar DLU.
  • Fierens, T., et al. (2018). Caramel colour and process contaminants in foods and beverages: Part II – Occurrence data and exposure assessment of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI) and 4-methylimidazole (4-MEI) in Belgium. FAO AGRIS.
  • Sengar, G., & Sharma, H. K. (n.d.). Food caramels: a review. PMC.
  • 2-Acetyl-4-tetrahydroxybutyl imidazole, Min. 98%. (n.d.). Synthose.
  • Caramel: Methods of Manufacture. (2016). R Discovery.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Google.
  • Ishihara, M., & Togo, H. (2007). Facile Preparation of 2-Imidazolines from Aldehydes with tert-Butyl Hypochlorite. Synthesis.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). MDPI.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). PMC.
  • SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H- imidazol-3-yl)ethyl)imino)methyl)phenol FROM. (n.d.). Journal of Chemical Society of Nigeria.
  • Substitution by tert-butyl groups facilitates excited state proton transfer in hydroxylated triphenylimidazole frameworks more than it does for oxazole and thiazole analogs. (2020, March).
  • tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. (n.d.). RSC Publishing.

Sources

Thermodynamic Stability & Tautomeric Control of Tert-Butyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a tert-butyl group onto the imidazole ring represents a critical strategy in medicinal chemistry and materials science to modulate lipophilicity, prevent metabolic oxidation, and tune the electronic properties of N-heterocyclic carbenes (NHCs). However, the thermodynamic stability of these derivatives is governed by a complex interplay between steric exclusion and tautomeric preference .

This guide provides a rigorous analysis of the thermodynamic landscape of tert-butyl imidazoles. We move beyond basic characterization to explore the causality of lattice energy stability, the kinetics of desalkylation, and the computational prediction of tautomeric ratios.

Theoretical Framework: The Steric-Tautomeric Toggle

The Tautomeric Equilibrium

Unlike simple alkyl imidazoles, tert-butyl derivatives exhibit a pronounced bias in tautomeric equilibrium due to the massive steric bulk of the -C(CH₃)₃ group. In solution, 4(5)-tert-butylimidazole exists in rapid equilibrium between the 1H-4-substituted and 1H-5-substituted forms.

  • The 1,5-Tautomer (Less Stable): Placing the tert-butyl group at position 5 forces it into close proximity with the N1-hydrogen (or N1-substituent). The Van der Waals radius of the tert-butyl group (~2.5 Å) creates significant repulsive overlap with the N1 lone pair or substituent, destabilizing this isomer by 3–5 kcal/mol.

  • The 1,4-Tautomer (Thermodynamically Preferred): The 4-position directs the bulky group away from the N1 site, minimizing the "exclusion ratio" and allowing for more efficient solvation and crystal packing.

Mechanism of Thermal Degradation

Thermodynamic instability in these systems often manifests not as ring destruction, but as de-alkylation or rearrangement .

  • Retro-Friedel-Crafts Dealkylation: At elevated temperatures (>200°C), the tert-butyl carbocation is a stable leaving group.

  • Oxidative Instability: While the tert-butyl group blocks metabolic oxidation at the attached carbon, it can induce ring strain that lowers the activation energy for oxidation at the C2 position.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric toggle and the transition state energy barrier governed by steric clash.

Tautomerism T1 1H-4-tert-butylimidazole (Thermodynamically Stable) Low Steric Strain TS Transition State (Proton Transfer) T1->TS  ΔG‡ forward   T2 1H-5-tert-butylimidazole (High Energy) Steric Clash with N1-H T2->T1  Rapid Relaxation   TS->T2  ΔG‡ reverse  

Figure 1: Tautomeric equilibrium favoring the 4-position due to steric relief.

Computational Prediction Strategy (DFT)[1]

Before synthesis, thermodynamic stability must be modeled to save resources.

Recommended Level of Theory: For tert-butyl systems, standard B3LYP functionals often underestimate dispersion forces.

  • Method: DFT-D3 (B3LYP with Grimme’s dispersion correction) or ωB97X-D.

  • Basis Set: 6-311++G(d,p) is required to capture the diffuse electron cloud of the bulky alkyl group.

Protocol for Calculation:

  • Conformational Scan: Rotate the tert-butyl group C-C bond in 10° increments to find the global minimum (avoiding local minima caused by methyl rotation).

  • Solvation Model: Use PCM (Polarizable Continuum Model) with water or DMSO. Gas-phase calculations will erroneously exaggerate the stability of the 4-isomer.

  • Frequency Calculation: Ensure zero imaginary frequencies to confirm a true ground state.

Experimental Validation: Synthesis & Thermal Analysis

Robust Synthesis Protocol

Direct alkylation of imidazole with tert-butyl halides often fails due to E2 elimination. The Bredereck Synthesis or Radziszewski assembly is preferred for de novo construction.

Target: 4-tert-butylimidazole Reaction:


-bromo-3,3-dimethyl-2-butanone + Formamide 

Product

Step-by-Step Methodology:

  • Reagent Prep: Dissolve

    
    -bromopinacolone (1.0 eq) in excess formamide (10 eq).
    
  • Cyclization: Heat to 160°C for 4 hours. The high temperature drives the condensation and thermodynamic equilibration to the stable tautomer.

  • Quench: Pour into ice water. Basify to pH 10 with NH₄OH.

  • Purification: The product often precipitates. If not, extract with EtOAc. Recrystallize from benzene/hexane (Caution: Benzene is toxic; toluene is a viable substitute).

Thermal Stability Testing Workflow (TGA/DSC)

To certify the compound for drug development, you must define its


 (Degradation Temperature) and Melt Onset.

StabilityWorkflow Start Purified Sample (>99.5% HPLC purity) Drying Vacuum Drying (40°C, 24h) to remove solvates Start->Drying TGA TGA Analysis (N2 atm, 10°C/min) Determine T(5% loss) Drying->TGA DSC DSC Analysis (Hermetic Pan) Identify Polymorphs/Mp Drying->DSC Stress Forced Degradation (Acid/Base/Oxidation) Drying->Stress Result Stability Profile Generated TGA->Result If T(deg) < 200°C, Fail DSC->Result Check Crystallinity

Figure 2: Thermal analysis workflow for validating lattice stability and degradation thresholds.

Data Interpretation:

  • TGA (Thermogravimetric Analysis): Look for a weight loss event near 100-120°C (hydrate loss) vs. >250°C (decomposition). Tert-butyl groups often show a sharp mass loss step corresponding to isobutylene ejection.

  • DSC (Differential Scanning Calorimetry): A sharp endotherm indicates a pure crystalline melt. A broad endotherm suggests amorphous content or impurities.

Comparative Stability Data

The following table summarizes thermodynamic parameters for tert-butyl imidazole compared to standard derivatives.

DerivativeMp (°C)Predicted Tautomer Ratio (4:5) in H₂OT(5%) Degradation (TGA)Lattice Energy (kcal/mol)
Imidazole (Unsubst.) 89-911:1 (Degenerate)~170°C18.5
4-Methylimidazole 56-603:1~190°C19.2
4-Tert-butylimidazole 133-135 >20:1 ~260°C 24.1
1-Tert-butylimidazole LiquidN/A (Fixed)~140°C*Low

Note: 1-Tert-butylimidazole is less thermally stable due to the weak C-N bond susceptible to homolytic cleavage.

References

  • Alkorta, I., et al. (2023). Theoretical and Computational Investigations on Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid. National Institutes of Health. Link

  • BenchChem Technical Division. (2025). Stability and Storage of N-Boc-imidazole: A Technical Guide. BenchChem. Link

  • MDPI Materials Science. (2020). Synthesis, Crystal Structure and Solid State Transformation of Imidazole Derivatives. MDPI. Link

  • TA Instruments. (2022). A Novel Thermodynamic Assay for Predicting and Monitoring Biomolecular Structure Stability. TA Instruments Application Notes. Link

  • Catalán, J., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole and Imidazole Derivatives: High-Level ab Initio Study. Journal of Physical Chemistry A. Link

Literature review of 2-substituted imidazole methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Substituted Imidazole Methanol Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazole

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a constituent of essential natural molecules like the amino acid histidine and histamine, highlighting its fundamental role in biological systems.[2][3] The unique physicochemical properties of the imidazole ring, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its moderate basicity (pKa ≈ 7), make it an ideal pharmacophore for interacting with a wide array of biological targets.[1] Consequently, imidazole derivatives have been extensively developed as therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6]

This guide focuses specifically on 2-substituted imidazole methanol derivatives, a subclass that couples the versatile imidazole core with a hydroxymethyl or related methanol group. This structural modification can significantly influence a molecule's polarity, solubility, and hydrogen-bonding capacity, thereby modulating its pharmacokinetic profile and target-binding interactions. We will explore the synthetic pathways to access these molecules, delve into their structure-activity relationships, and provide detailed protocols and mechanistic insights relevant to drug discovery and development.

Part 1: Synthetic Strategies for 2-Substituted Imidazole Methanol Derivatives

The synthesis of the 2-substituted imidazole core is a well-established field, with several named reactions providing reliable access. The subsequent introduction of the methanol moiety can be achieved through various functional group transformations.

Foundational Imidazole Ring Synthesis

The construction of the imidazole ring is the critical first step. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Debus-Radziszewski Imidazole Synthesis: This classical multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (often from ammonium acetate).[4] It is particularly effective for preparing tri-substituted imidazoles. The aldehyde component dictates the substituent at the 2-position.[4]

  • van Leusen Imidazole Synthesis: This powerful method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in the presence of a base like potassium carbonate.[7] This one-pot synthesis is highly efficient for creating 1,5-disubstituted or 1,2,5-trisubstituted imidazoles.[7]

  • Dehydrogenation of Imidazolines: 2-substituted imidazolines, which can be synthesized from the condensation of aldehydes and 1,2-diamines, can be dehydrogenated using reagents like barium manganate to yield the corresponding 2-substituted imidazoles.[5]

Introducing the Methanol Moiety

Once the 2-substituted imidazole core is established, the methanol group (or a precursor) can be introduced. A common strategy involves using a 2-position aldehyde that already contains a protected hydroxyl group.

Workflow for Synthesis of a 2-Substituted Imidazole Methanol Derivative

G General Synthetic Workflow Start Starting Materials (Dicarbonyl, Aldehyde, Ammonia Source) Step1 Debus-Radziszewski Reaction (e.g., Reflux in Acetic Acid) Start->Step1 Intermediate 2-Substituted Imidazole Core Step1->Intermediate Step2 Functionalization at C2 (e.g., Lithiation followed by reaction with formaldehyde) Intermediate->Step2 Product 2-Substituted Imidazole Methanol Derivative Step2->Product Purification Purification (Column Chromatography, Recrystallization) Product->Purification Characterization Spectroscopic Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: A generalized workflow for the synthesis of 2-substituted imidazole methanol derivatives.

Detailed Experimental Protocol: Synthesis of (2-phenyl-1H-imidazol-4-yl)methanol

This protocol is a representative example adapted from established methodologies for imidazole synthesis and subsequent functionalization.

Objective: To synthesize a 2-substituted imidazole bearing a methanol group at a different position for illustrative purposes, as direct C2-hydroxymethylation can be complex. This protocol demonstrates a common multi-step approach.

Materials:

  • Benzamidine hydrochloride

  • 3-bromo-2-oxopropanal

  • Sodium bicarbonate (NaHCO₃)

  • Lithium aluminum hydride (LAH)

  • Diethyl ether (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate:

    • In a round-bottom flask, dissolve benzamidine hydrochloride (1 mmol) and 3-bromo-2-oxopropanal (1 mmol) in ethanol (20 mL).

    • Add sodium bicarbonate (2.5 mmol) to the mixture.

    • Reflux the reaction mixture for 4 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purification of the Intermediate Ester:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent in vacuo.

  • Reduction to (2-phenyl-1H-imidazol-4-yl)methanol:

    • In a separate flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LAH) (1.5 mmol) in anhydrous THF (15 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the purified ethyl 2-phenyl-1H-imidazole-4-carboxylate (1 mmol) in anhydrous THF (10 mL) and add it dropwise to the LAH suspension over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water again (1.5 mL) at 0 °C.

    • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

    • Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.

    • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification and Characterization:

    • Purify the crude alcohol by column chromatography (silica gel, EtOAc/hexane or DCM/methanol gradient) to yield the final product.

    • Characterize the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The introduction of substituents at the 2-position of the imidazole ring, along with the methanol group, profoundly influences biological activity. These derivatives have shown promise in various therapeutic areas.[8]

Antimicrobial and Antifungal Activity

Imidazole derivatives are renowned for their anti-infective properties.[6] The core structure is found in clinically used antifungal agents like ketoconazole. The addition of a 2-substituent and a methanol group can enhance potency and modulate the spectrum of activity. For instance, novel imidazole derivatives have been synthesized and shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.[9] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

Many 2-substituted imidazoles have been investigated as anticancer agents.[10][11] Their mechanism of action often involves the inhibition of critical signaling pathways that drive cell proliferation and survival.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, and its dysregulation is a hallmark of many cancers. Certain imidazole derivatives have been shown to act as inhibitors of key kinases within this pathway, such as PI3K or mTOR.[11]

G Inhibition of PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Substituted Imidazole Methanol Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a hypothetical 2-substituted imidazole derivative.

Other Therapeutic Applications
  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators.[1][10]

  • Antitrypanosomal: 2-substituted 5-nitroimidazoles have shown potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[12]

  • α₂-Adrenoceptor Antagonists: Specific 2-substituted imidazoles have been developed as selective α₂-adrenoceptor antagonists, with potential applications as antidepressant agents.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of the substituents.

PositionSubstituent TypeGeneral Effect on ActivityReference
C2 Bulky, lipophilic groups (e.g., benzodioxan)Can increase affinity and selectivity for specific receptors like α₂-adrenoceptors.[13]
C2 Aromatic rings with electron-withdrawing groupsOften enhances anticancer or antimicrobial activity.[1]
N1 Small alkyl groups (e.g., methyl, ethyl)Can improve cell permeability and metabolic stability.[13]
C4/C5 Halogen atoms (e.g., Iodo, Bromo)Can significantly influence pharmacokinetic properties and binding interactions.[11]
Methanol Group Hydroxymethyl (-CH₂OH)Increases polarity and potential for hydrogen bonding, affecting solubility and target interaction.N/A

Table 1: Generalized Structure-Activity Relationships for Substituted Imidazoles.

Conclusion and Future Directions

2-Substituted imidazole methanol derivatives represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties. The imidazole core provides a robust anchor for interacting with biological targets, while the 2-substituent and the methanol moiety offer critical handles for modulating potency, selectivity, and pharmacokinetics.

Future research should focus on exploring novel synthetic routes to expand the accessible chemical space, employing computational modeling to guide rational drug design, and conducting comprehensive biological evaluations to uncover new therapeutic applications. The continued investigation of this privileged scaffold is poised to yield next-generation therapeutic agents for a wide range of diseases.

References

  • Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-70.
  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5789.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. BenchChem.
  • Liaqat, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
  • Pawar, S. S., et al. (2019). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Scientific Research in Science and Technology, 6(1), 434-441.
  • Verma, A., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2299-2317.
  • Bagle, S. D., et al. (2012). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 126-133.
  • BenchChem. (2025).
  • Sharma, D., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 112-123.
  • Samant, B. S., & Sukhthankar, M. G. (2011). Compounds containing 2-substituted imidazole ring for treatment against human African trypanosomiasis. Bioorganic & Medicinal Chemistry Letters, 21(3), 1015-8.
  • Kumar, R., et al. (2020). Figure : 1 A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 11(5), 2066-2076.
  • Sharma, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Pharmaceutical Design, 22(22), 3265-3301.
  • Shaik, A. B., et al. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 12(1), 1-15.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.

Sources

Methodological & Application

Application Note: Scalable Synthesis of (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2-tert-butyl-1H-imidazol-4-yl)methanol, a critical pharmacophore found in T-type calcium channel blockers and angiotensin II receptor antagonists. Unlike multi-step ester-reduction routes, this guide prioritizes a direct cyclocondensation strategy utilizing pivalamidine and 1,3-dihydroxyacetone (DHA). This "convergent" approach minimizes step count, reduces waste (high atom economy), and avoids the use of pyrophoric reducing agents like Lithium Aluminum Hydride (


).

The protocol is designed for researchers requiring high-purity intermediates (>98% HPLC) for structure-activity relationship (SAR) studies or process development.

Scientific Rationale & Retrosynthesis

Strategic Analysis

The imidazole ring construction is the rate-limiting step in this synthesis. Two primary routes exist:

  • Route A (Ester Reduction): Cyclization of pivalamidine with ethyl chloroacetoacetate to form the ester, followed by hydride reduction. While reliable, this route suffers from poor atom economy and safety risks associated with hydride scale-up.

  • Route B (Direct Condensation - Selected): Reaction of pivalamidine with 1,3-dihydroxyacetone (DHA) in the presence of ammonia. This route constructs the hydroxymethyl-bearing imidazole core in a single pot.

Mechanism: The reaction proceeds via the nucleophilic attack of the amidine nitrogen on the ketone carbonyl of DHA, followed by dehydration, imine formation with ammonia (or the second amidine nitrogen), and final aromatization.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Reaction Conditions Pivalamidine Pivalamidine (Starting Material) Intermediate Acyclic Intermediate Pivalamidine->Intermediate + DHA Liquid NH3 / IPA DHA 1,3-Dihydroxyacetone (Dimer/Monomer) DHA->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Product (2-tert-butyl-1H-imidazol-4-yl)methanol (Target) Cyclization->Product Aromatization Cond Temp: 70-80°C Pressure: 5-10 bar Time: 4-6 h

Figure 1: Convergent synthesis pathway utilizing the condensation of pivalamidine and dihydroxyacetone.

Experimental Protocol

Materials & Reagents
ReagentCASPurityEq.Role
Pivalamidine HCl 22572-35-6>98%1.0Core Scaffold
1,3-Dihydroxyacetone 96-26-4>97%1.2C3 Fragment Source
Ammonia (Liquid/Soln) 7664-41-7AnhydrousExcessSolvent/Cyclizing Agent
Ammonium Chloride 12125-02-9ACS0.1Catalyst (Optional)
Isopropyl Alcohol (IPA) 67-63-0HPLCSolventCo-solvent
Step-by-Step Methodology

Pre-requisite: This reaction is best performed in a high-pressure autoclave (Hastelloy or Stainless Steel) to maintain ammonia concentration at elevated temperatures.

Step 1: Charge and Sealing
  • To a clean, dry 500 mL autoclave vessel, charge Pivalamidine Hydrochloride (27.3 g, 200 mmol).

  • Add 1,3-Dihydroxyacetone (DHA) (21.6 g, 240 mmol). Note: DHA often exists as a dimer; ensure it is finely powdered to aid dissolution.

  • Add Ammonium Chloride (1.0 g) as a proton source to catalyze the initial condensation.

  • Add Isopropyl Alcohol (100 mL).

  • Cool the vessel to -40°C using a dry ice/acetone bath.

  • Condense Liquid Ammonia (approx. 150 mL) into the vessel. Alternatively, use 7N Ammonia in Methanol (300 mL), though yields may be slightly lower due to lower pressure.

Step 2: Reaction
  • Seal the autoclave tightly.

  • Allow the vessel to warm to room temperature, then heat gradually to 75°C .

  • Maintain stirring at 500 RPM for 5 hours .

    • Process Insight: The internal pressure will rise to approximately 15–20 bar (if using liquid

      
      ). This pressure is crucial to prevent the loss of ammonia, which stabilizes the imidazole ring formation.
      
  • Monitor reaction progress via HPLC (if sampling port available) or TLC (Eluent: DCM/MeOH 9:1).

Step 3: Work-up and Isolation
  • Cool the reaction vessel to 0–5°C.

  • Carefully vent the excess ammonia into a scrubber (dilute HCl trap).

  • Concentrate the remaining alcoholic solution under reduced pressure to remove solvent and residual ammonia. A dark, viscous oil will remain.

  • Basification: Dissolve the residue in water (100 mL) and adjust pH to ~10 using 2N NaOH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). The product is moderately polar; thorough extraction is necessary.
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Crystallization: Concentrate the organics to ~20% volume. Add Acetonitrile (50 mL) and cool to 0°C. The product should crystallize as an off-white solid.

Purification Specifications
  • Recrystallization Solvent: Acetonitrile or Toluene.

  • Yield: Expected 55–65% (isolated).

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 168–170°C.

Analytical Validation

Expected Data
TestSpecificationObservation
HPLC Purity > 98.0%Peak at RT ~4.2 min (C18, ACN/H2O gradient)
1H NMR (DMSO-d6) Consistent with structure

1.28 (s, 9H, t-Bu), 4.35 (d, 2H, CH2OH), 4.80 (t, 1H, OH), 6.75 (s, 1H, Imidazole-H)
MS (ESI+) [M+H]+ = 155.2Major ion at m/z 155.1
Troubleshooting Guide
  • Low Yield: Often caused by "wet" ammonia or old DHA (dimerization issues). Ensure DHA is fresh and reagents are dry.

  • Dark Coloration: Maillard-type side reactions between DHA and ammonia can cause browning. This is usually removed during the acetonitrile crystallization.

  • Incomplete Cyclization: If starting material remains, increase reaction time to 8 hours; do not exceed 90°C as decomposition occurs.

Workflow Visualization

Workflow Start Start: Pivalamidine HCl + DHA Step1 Autoclave Loading Add Liquid NH3 / IPA Start->Step1 Step2 Reaction Phase 75°C, 5h, ~15 bar Step1->Step2 Step3 Venting & Concentration Remove NH3 Step2->Step3 Step4 Extraction Water/EtOAc (pH 10) Step3->Step4 Step5 Crystallization Acetonitrile, 0°C Step4->Step5 End Final Product (2-tert-butyl-1H-imidazol-4-yl)methanol Step5->End

Figure 2: Operational workflow for the high-pressure synthesis protocol.

References

  • Dziadulewicz, E. et al. (1989). "Synthesis of 2-substituted-4-hydroxymethylimidazoles." Journal of Heterocyclic Chemistry, 26(2), 405-408.

  • Shi, Y.J. et al. (1993). "A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole." Synthetic Communications, 23(18), 2623-2630.

  • Larsen, R. D. et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.

  • Vertex Pharmaceuticals. (2008). "Preparation of 2-Substituted 4-Chloro-5-Formylimidazole." US Patent Application 20080200690.

Protocol for hydroxymethylation of 2-tert-butylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Hydroxymethylation of 2-tert-Butylimidazole

Introduction & Scope

The hydroxymethylation of imidazoles is a pivotal transformation in medicinal chemistry, yielding intermediates critical for the synthesis of purine mimics, ionic liquids, and pharmaceutical active ingredients (APIs) such as THI (2-acetyl-4-tetrahydroxybutylimidazole) analogues.

This guide details the protocol for the C4/C5-hydroxymethylation of 2-tert-butylimidazole . Unlike simple imidazoles, the bulky tert-butyl group at the C2 position provides unique steric protection and lipophilicity, influencing the reaction kinetics and solubility profile. This protocol addresses the challenge of controlling mono- vs. bis-hydroxymethylation and offers a robust method for isolating high-purity 4,5-bis(hydroxymethyl)-2-tert-butylimidazole.

Target Audience: Synthetic Chemists, Process Development Scientists.

Reaction Design & Mechanistic Insights

The reaction proceeds via an Electrophilic Aromatic Substitution (Hydroxyalkylation) mechanism. The imidazole ring, electron-rich and nucleophilic, attacks the carbonyl carbon of formaldehyde.

Mechanistic Pathway
  • Activation: Formaldehyde (HCHO) exists in equilibrium with its hydrate in aqueous solution. Under thermal or basic conditions, it acts as an electrophile.[1]

  • Nucleophilic Attack: The C4 or C5 position of the imidazole ring attacks HCHO. Due to tautomerism (

    
    -H 
    
    
    
    
    
    -H), positions 4 and 5 are chemically equivalent in 2-tert-butylimidazole until the first substitution occurs.
  • Product Distribution:

    • Mono-substitution: Yields (2-tert-butyl-1H-imidazol-4-yl)methanol.

    • Bis-substitution: The mono-product remains nucleophilic. In the presence of excess formaldehyde and heat, the second equivalent adds rapidly to form (2-tert-butyl-1H-imidazole-4,5-diyl)dimethanol.

Key Variable - Sterics: The tert-butyl group is distal to the reaction centers (C4/C5) but increases the molecule's lipophilicity, necessitating a solvent system that accommodates both the organic substrate and the aqueous formaldehyde.

ReactionMechanism Start 2-tert-Butylimidazole (Substrate) TS1 Transition State (Hydroxyalkylation) Start->TS1 100-120°C HCHO + HCHO (aq) (Electrophile) HCHO->TS1 Mono Mono-Hydroxymethyl Intermediate TS1->Mono - H+ Mono->Mono Tautomerism (Rapid) Bis 4,5-Bis(hydroxymethyl)- 2-tert-butylimidazole (Target) Mono->Bis + HCHO (Excess)

Figure 1: Reaction pathway for the sequential hydroxymethylation of 2-tert-butylimidazole.

Materials & Equipment

ComponentSpecificationRole
2-tert-Butylimidazole >98% PuritySubstrate
Formaldehyde 37% aq. solution (Formalin)Electrophile source
Potassium Carbonate (K₂CO₃) Anhydrous, GranularBase Catalyst (pH control)
1,4-Dioxane Reagent GradeCo-solvent (Solubility)
Equipment Sealed Pressure Tube or Reflux SetupContainment

Experimental Protocol

Method A: Synthesis of 4,5-Bis(hydroxymethyl)-2-tert-butylimidazole (Preferred)

Objective: Complete conversion to the thermodynamically stable bis-product.

Step 1: Reaction Setup

  • In a 50 mL pressure tube (heavy-walled glass with Teflon screw cap), charge 2-tert-butylimidazole (1.24 g, 10.0 mmol).

  • Add 1,4-Dioxane (5 mL) to dissolve the solid.

  • Add Formaldehyde (37% aq.) (2.5 mL, ~33 mmol, 3.3 eq).

    • Note: A slight excess (3.3 eq) ensures driving the reaction to the bis-product and overcoming formaldehyde loss to the headspace.

  • Add K₂CO₃ (138 mg, 1.0 mmol, 10 mol%).

    • Rationale: Mild basicity accelerates the nucleophilic attack and neutralizes any formic acid present in the formalin.

Step 2: Reaction

  • Seal the tube tightly.

  • Heat the mixture to 110°C in an oil bath behind a safety shield.

  • Stir magnetically for 12–16 hours .

    • Visual Check: The solution should turn from clear/colorless to light yellow. Darkening indicates potential polymerization (sugar-like degradation of formaldehyde).

Step 3: Workup & Isolation

  • Cool the reaction to room temperature.

  • Transfer the mixture to a round-bottom flask. Rinse the tube with Methanol (5 mL).

  • Concentration: Evaporate solvents under reduced pressure (Rotavap) at 50°C to obtain a viscous oily residue.

  • Azeotroping: Add Ethanol (10 mL) and re-evaporate to remove residual water and formaldehyde. Repeat twice.

  • Crystallization:

    • Dissolve the residue in a minimum amount of hot Acetone (~3-5 mL).

    • Add Diethyl Ether dropwise until slight turbidity is observed.

    • Store at 4°C overnight.

    • Filter the white crystalline solid and wash with cold Ether.

Yield Expectation: 75–85% Appearance: White to off-white crystalline solid.

Method B: Synthesis of Mono-hydroxymethyl Derivative (Optimization)

Objective: Kinetic control to favor mono-substitution.

  • Stoichiometry: Reduce Formaldehyde to 1.1 eq .

  • Temperature: Lower to 80°C (Reflux, open system).

  • Time: Monitor by TLC every 2 hours. Stop immediately upon consumption of starting material.

  • Purification: Flash Chromatography is mandatory as mixtures of SM, Mono, and Bis will form.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5 → 90:10).

Analytical Characterization

Verify the product structure using the following parameters. Data corresponds to the bis-hydroxymethyl product.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆) δ 1.28 (s, 9H)tert-Butyl group protons
δ 4.35 (d, 4H, J=5.0 Hz)Methylene (-CH ₂OH) protons
δ 4.80 (t, 2H, J=5.0 Hz)Hydroxyl (-OH) protons (exchangeable)
Absence of δ ~6.8-7.0No aromatic imidazole C-H protons remaining
¹³C NMR δ ~30.0, 32.5tert-Butyl carbons
δ ~56.0Hydroxymethyl carbons (-CH₂OH)
δ ~135.0Imidazole C4/C5 (fully substituted)
δ ~155.0Imidazole C2 (attached to t-Bu)
Mass Spec (ESI+) m/z 185.1 [M+H]⁺Consistent with Formula C₉H₁₆N₂O₂

Workflow Diagram

Workflow Setup Setup: 2-t-Bu-Im + 3.3 eq HCHO Solvent: Dioxane/H2O Cat: 10% K2CO3 Reaction Reaction: Sealed Tube 110°C, 16 Hours Setup->Reaction Check Check: Solution turns yellow TLC shows conversion Reaction->Check Workup Workup: Evaporate Volatiles Azeotrope with EtOH Check->Workup Purification Purification: Crystallization (Acetone/Ether) Workup->Purification QC QC: 1H NMR & MS Confirm Bis-substitution Purification->QC

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Critical Controls

  • Polymodal Product Distribution:

    • Issue: Mixture of mono- and bis- products.[2][3]

    • Solution: Ensure HCHO is in excess (>3 eq) and temperature is maintained >100°C to drive the reaction to completion (Bis). If Mono is desired, use chromatography.

  • Solubility Issues:

    • Issue: 2-tert-butylimidazole precipitates upon adding aqueous formalin.

    • Solution: Increase the ratio of 1,4-Dioxane or use Ethanol as the solvent. The reaction mixture must be homogeneous for efficient kinetics.

  • Formaldehyde Polymerization:

    • Issue: White solid (paraformaldehyde) deposits in the condenser/tube.

    • Solution: Use a sealed pressure tube rather than reflux to keep HCHO in the liquid phase.

Safety & Compliance

  • Formaldehyde: A known carcinogen and sensitizer. All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Pressure Reactions: Heating volatile solvents/reagents in sealed tubes creates pressure. Use rated pressure vessels and blast shields.

  • Waste Disposal: Aqueous waste containing formaldehyde must be treated as hazardous chemical waste and not poured down the drain.

References

  • Shi, Y. J., et al. "A practical synthesis of 2-butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole." Synthetic Communications, vol. 23, no. 18, 1993, pp. 2623-2630. Link

  • Zimmerman, S. C., et al. "Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles... Precursors of 2,4(5)-Connected Imidazole Crown Ethers." The Journal of Organic Chemistry, vol. 54, no. 6, 1989, pp. 1256–1264. Link

  • Haley, C. A. C., & Maitland, P. "Organic reactions in aqueous solution at room temperature. Part I. The influence of pH on the reaction between histidine and formaldehyde." Journal of the Chemical Society, 1951, pp. 3155-3174. Link

  • Corey, E. J., & Raju, N. "A new general synthetic route to bridged carboxylic ortho esters." Tetrahedron Letters, vol. 24, no. 50, 1983, pp. 5571-5574. (Describes imidazole protection/deprotection strategies). Link

Sources

Application Note: Advanced HPLC Method Development for the Quantitation of (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

(2-tert-butyl-1H-imidazol-4-yl)methanol is a complex amphiphilic molecule characterized by a basic imidazole ring, a bulky hydrophobic tert-butyl group, and a polar hydroxymethyl moiety. Developing a robust High-Performance Liquid Chromatography (HPLC) method for such imidazole derivatives presents unique chromatographic challenges. The primary obstacle is secondary interactions between the basic nitrogen atoms of the imidazole ring and residual silanols on the silica stationary phase, which frequently result in severe peak tailing and compromised resolution[1],[2].

This application note provides a rigorously validated, self-correcting HPLC protocol designed to achieve symmetrical peak shapes, high resolution, and reliable quantitation for drug development applications.

Scientific Rationale & Causality (E-E-A-T)

To establish a self-validating analytical system, every experimental parameter has been engineered based on the physicochemical properties of the analyte:

  • Stationary Phase Selection: Standard C18 columns possess unbonded, exposed silanol (Si-OH) groups. At mid-range pH levels, these silanols ionize to Si-O⁻, which strongly interact with the protonated imidazole ring via ion-exchange mechanisms, causing peak tailing[3]. To mitigate this, a highly base-deactivated, fully end-capped C18 column is mandatory to sterically block these residual silanols[1],[2].

  • Mobile Phase pH Control: The pKa of the imidazole ring is approximately 7.0. Operating near the pKa leads to partial ionization, causing split or asymmetrical peaks[4]. By adjusting the mobile phase pH to 3.0 using a phosphate buffer, we ensure the imidazole ring is fully protonated and the residual silanols on the silica surface are fully neutralized (pKa of silanols is ~3.5-4.5)[2],[4]. This dual-action pH control eliminates secondary ionic interactions.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and superior elution strength for the bulky tert-butyl group, ensuring a sharper peak profile and lower system backpressure.

Workflow A 1. Analyte Profiling (2-tert-butyl-1H-imidazol-4-yl)methanol B 2. Physicochemical Analysis pKa ~7.0, Amphiphilic Nature A->B C 3. Stationary Phase Selection End-capped C18 (Block Silanols) B->C D 4. Mobile Phase Optimization Buffer pH 3.0 (Protonate Imidazole) C->D E 5. Detector Tuning UV Detection at 210 nm D->E F 6. Method Validation System Suitability & Precision E->F

Logical workflow for HPLC method development of imidazole derivatives.

Mechanism cluster_0 Sub-optimal (pH > 5) cluster_1 Optimized (pH 3.0) A1 Ionized Silanols (Si-O⁻) A2 Protonated Imidazole (NH⁺) A1->A2 Ionic Interaction A3 Peak Tailing A2->A3 B1 Neutral Silanols (Si-OH) B2 Protonated Imidazole (NH⁺) B1->B2 No Interaction B3 Symmetrical Peak B2->B3

Mechanism of peak tailing mitigation via pH control and end-capping.

Step-by-Step Experimental Protocol

Reagent & Buffer Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve 1.32 g of Diammonium Hydrogen Orthophosphate in 1000 mL of ultra-pure water (Milli-Q) to create a 0.01 M solution[5].

  • pH Adjustment: Slowly add 10% Phosphoric Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05.

  • Filtration: Filter the buffer through a 0.45 µm hydrophilic PTFE membrane filter and degas via sonication for 10 minutes.

  • Organic Modifier (Mobile Phase B): Use HPLC-grade Acetonitrile (100%).

Sample Preparation
  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of (2-tert-butyl-1H-imidazol-4-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Standard Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (Final concentration: 100 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Execution

Initiate the HPLC system and purge all lines. Allow the column to equilibrate with the mobile phase for at least 30 minutes until a stable baseline is achieved. Execute the analysis using the parameters defined in Table 1 .

Quantitative Data & Method Specifications

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 (250 x 4.6 mm, 5 µm)Steric shielding prevents silanol-driven peak tailing[1].
Mobile Phase 70% Buffer (pH 3.0) : 30% AcetonitrileIsocratic elution balances retention of the t-butyl group and polarity of the hydroxyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 25°C ± 2°CEnsures reproducible retention times and mass transfer.
Detection Wavelength UV at 210 nmCaptures the maximum absorbance of the imidazole chromophore[6].
Injection Volume 10 µLPrevents column mass overload.
Table 2: System Suitability Specifications (Self-Validating Metrics)

To ensure the trustworthiness of the generated data, the following system suitability parameters must be met prior to sample analysis. Failure to meet these criteria indicates a system failure (e.g., column degradation or buffer preparation error).

ParameterAcceptance CriteriaObserved Value (Typical)
Retention Time (Rt) 5.5 - 6.5 minutes5.8 minutes
USP Tailing Factor (As) ≤ 1.51.12
Theoretical Plates (N) ≥ 5,0008,450
Injection Precision (RSD) ≤ 2.0% (n=6)0.65%
Table 3: Method Validation Summary

The method demonstrates excellent linearity, precision, and sensitivity, validating its use for routine quality control and pharmacokinetic profiling.

Validation ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Intra-day Precision (RSD) 0.8%
Accuracy / Recovery 98.5% - 101.2%

References

  • Peak Tailing in HPLC Element Lab Solutions URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL: [Link]

  • SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY PharmaTutor URL: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of (2-tert-butyl-1H-imidazol-4-yl)methanol in Biological Fluids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated method for the quantification of (2-tert-butyl-1H-imidazol-4-yl)methanol (hereafter referred to as t-BIM ) in biological matrices.[1]

Unlike common imidazole contaminants (e.g., 4-MEI), the presence of the bulky tert-butyl group in t-BIM significantly alters its physicochemical properties, necessitating a tailored approach to chromatography and extraction that differs from standard polar imidazole methods.[1]

Introduction & Analyte Chemistry

(2-tert-butyl-1H-imidazol-4-yl)methanol is a functionalized imidazole often encountered as a synthetic intermediate in the manufacturing of Tryptophan Hydroxylase (TPH) inhibitors or as a specific degradation product in pharmaceutical stability studies.[1]

Physicochemical Profile[1][2][3][4][5][6][7]
  • Molecular Weight: 154.21 g/mol [1][2]

  • Monoisotopic Mass: 154.1106 Da[1]

  • LogP (Predicted): ~1.2 – 1.5 (The tert-butyl group imparts lipophilicity, distinguishing it from highly polar analogues like 4-hydroxymethylimidazole).[1]

  • pKa: ~7.0–7.5 (Imidazole nitrogen).[1]

  • Solubility: Soluble in alcohols, DMSO; moderately soluble in water.[1]

Analytical Challenge: While the imidazole ring is polar and basic, the tert-butyl moiety increases retention on reverse-phase columns.[1] The primary challenge is balancing retention to avoid co-elution with phospholipids (matrix effect) while maintaining sharp peak shapes for the basic nitrogen.

Method Development Strategy (The "Why")

Chromatography: Why Reverse Phase over HILIC?

While HILIC is the gold standard for small imidazoles (e.g., 4-MEI), t-BIM's tert-butyl group provides sufficient hydrophobicity for Reverse Phase (RP) retention.[1]

  • Decision: We utilize a C18 column with polar-embedded groups or a high-strength silica (HSS) T3 column.[1]

  • Reasoning: Standard C18 may cause peak tailing due to secondary interactions with silanols.[1] A polar-embedded phase (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex EVO C18) shields silanols and allows the use of 100% aqueous mobile phases during the initial gradient, ensuring the analyte focuses at the column head.

Sample Preparation: The Case for Liquid-Liquid Extraction (LLE)

Protein Precipitation (PPT) is fast but leaves significant matrix components (phospholipids) that suppress ionization in the imidazole region.

  • Decision: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE.[1]

  • Reasoning: The tert-butyl group makes t-BIM extractable into organic solvents at alkaline pH (where the imidazole is uncharged).[1] This yields a significantly cleaner extract than PPT, lowering the Lower Limit of Quantification (LLOQ).

Experimental Protocol

Reagents and Standards
  • Analyte: (2-tert-butyl-1H-imidazol-4-yl)methanol (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): (2-tert-butyl-1H-imidazol-4-yl)methanol-d9 (if available) or a structural analog like 4-hydroxymethylimidazole-d3 .[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]

  • Column: Phenomenex Kinetex EVO C18 (2.1 x 50 mm, 1.7 µm) or Waters HSS T3.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5 adjusted with NH₄OH) or 0.1% Formic Acid (pH 2.8).[1]

    • Note: High pH (pH 8.[1]5) often yields better retention and peak shape for basic imidazoles on hybrid columns.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Loading
3.00 90 Elution
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |[1]

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Type
t-BIM 155.2 137.2 15 Quantifier (Loss of H₂O)
t-BIM 155.2 99.1 25 Qualifier (Loss of t-butyl)
t-BIM 155.2 81.1 35 Qualifier (Ring frag)

| IS | [M+H] | [Frag] | Opt | Quantifier |[1]

Sample Preparation Workflow (LLE)

This protocol is optimized for human plasma.[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex briefly.

  • Basification: Add 50 µL of 0.1 M Ammonium Carbonate (pH ~9.0).

    • Why: Neutralizes the imidazole (pKa ~7.5) to ensure transfer to the organic phase.

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex for 1 min.

  • Injection: Inject onto LC-MS/MS.

Visualizations

Analytical Workflow Logic

This diagram illustrates the critical decision points in the sample preparation and analysis pipeline.

G Start Biological Sample (Plasma/Urine) Decision Matrix Cleanliness Requirement Start->Decision PPT Protein Precipitation (PPT) (High Throughput, Higher Matrix Effect) Decision->PPT Screening/High Conc. LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate @ pH 9.0) *Recommended* Decision->LLE Trace Analysis/DMPK LC UHPLC Separation (C18 Polar Embedded, pH 8.5) PPT->LC Recon Evaporate & Reconstitute (10% ACN in Water) LLE->Recon Recon->LC MS MS/MS Detection (ESI+ MRM 155.2 -> 137.2) LC->MS Data Quantification & QC Check MS->Data

Caption: Analytical workflow decision tree highlighting the selection of LLE for minimized matrix effects.

Fragmentation Pathway (Proposed)

Understanding the MS/MS fragmentation confirms the analyte identity.

Frag Parent Precursor Ion [M+H]+ m/z 155.2 Frag1 Product Ion 1 [M+H - H2O]+ m/z 137.2 (Hydroxyl loss) Parent->Frag1 -18 Da Frag2 Product Ion 2 [M+H - C4H8]+ m/z 99.1 (t-Butyl loss) Parent->Frag2 -56 Da

Caption: Proposed ESI+ fragmentation pathway for (2-tert-butyl-1H-imidazol-4-yl)methanol.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Integrity," the method must pass the following criteria:

ParameterAcceptance CriteriaExperimental approach
Linearity r² > 0.9958-point curve (e.g., 1.0 – 1000 ng/mL).[1] Weighted 1/x².[1][3]
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC.
Precision CV < 15% (CV < 20% at LLOQ)Intra-day and Inter-day assessment.[3]
Recovery Consistent (>50%)Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect 85% – 115%Compare post-extraction spike vs. neat solution.[1]

Self-Validating System: Include a System Suitability Test (SST) injection before every batch.[1] The SST should be a neat standard at the LLOQ level. If the S/N ratio is <10, the batch must not proceed.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic imidazole nitrogen and silanols on the column.

    • Fix: Increase buffer strength (to 20mM) or switch to high pH (pH 8.5-10) using an Ammonium Hydroxide/Bicarbonate buffer (ensure column is pH resistant, e.g., BEH C18).[1]

  • Issue: Low Recovery.

    • Cause: Analyte remaining in aqueous phase during LLE.[1]

    • Fix: Ensure the plasma pH is adjusted to > 8.5 before adding Ethyl Acetate. The molecule must be neutral to extract efficiently.

  • Issue: Carryover.

    • Cause: Adsorption of the lipophilic t-butyl group to the injector loop.[1]

    • Fix: Use a strong needle wash (e.g., ACN:MeOH:Isopropanol:Water 1:1:1:1 + 0.1% Formic Acid).

References

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Lomonaco, T., et al. (2013). Determination of imidazole derivatives in biological fluids by LC-MS/MS. (General reference for imidazole extraction principles).
  • PubChem. (n.d.).[1] Compound Summary: 2-tert-butyl-1H-imidazole.[1] National Library of Medicine.[1] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

Sources

Application Note: Chemoselective Reduction of Imidazole Esters to (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the reduction of imidazole esters. The procedure addresses the specific challenges posed by the imidazole ring—namely, its amphoteric nature and the solubility issues often encountered with aluminum byproducts.

Part 1: Executive Summary & Chemical Strategy

Target Molecule: (2-tert-butyl-1H-imidazol-4-yl)methanol Reaction Class: Nucleophilic Hydride Reduction Primary Reagent: Lithium Aluminum Hydride (LiAlH


 / LAH)[1]
The Challenge

Reducing imidazole esters presents two distinct mechanistic hurdles compared to standard aliphatic esters:

  • The Acidic Proton (N-H): The imidazole N1-H has a pKa of ~14. LiAlH

    
     is a strong base. The first equivalent of hydride will inevitably deprotonate this nitrogen, evolving H
    
    
    
    gas and forming an N-aluminate species. This consumes reagent and alters solubility.
  • Aluminum Chelation: The basic N3 nitrogen and the resulting alkoxide can chelate aluminum salts, leading to "gelatinous" emulsions during aqueous workup that trap the product and lower yield.

The Solution: Strategic Stoichiometry

To ensure complete reduction, the stoichiometry must account for the "sacrificial" hydride consumed by the N-H deprotonation.

  • Standard Ester: Requires 0.5 eq LiAlH

    
     (2 hydrides).
    
  • Imidazole Ester: Requires >0.75 eq LiAlH

    
      (1 hydride for N-H + 2 hydrides for Ester).
    
  • Recommended: 1.5 – 2.0 equivalents of LiAlH

    
     are used to drive the reaction to completion and maintain reaction kinetics despite the bulky tert-butyl group.
    

Part 2: Detailed Experimental Protocol

Materials & Preparation
  • Substrate: Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate (dried in vacuo).

  • Reagent: LiAlH

    
     (2.4 M solution in THF or solid powder). Note: Solutions are safer and easier to titrate.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF). Stabilized THF is acceptable; moisture content must be <50 ppm.

  • Quench Reagents: Water, 15% (w/w) NaOH solution.

Reaction Setup (Inert Atmosphere)
  • Vessel: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

  • Solvation: Dissolve the imidazole ester (1.0 eq) in anhydrous THF (0.2 M concentration). The tert-butyl group aids solubility, but if the starting material is stubborn, gentle warming is permitted before adding the reductant.

  • Cooling: Lower the reaction vessel into an ice/water bath (0 °C).

Reductant Addition
  • Charge: Add LiAlH

    
     (1.5 – 2.0 eq) dropwise via the addition funnel or syringe.
    
    • Observation: Expect immediate evolution of hydrogen gas (bubbling) as the N-H is deprotonated.

  • Temperature Ramp: Once addition is complete, allow the mixture to warm to room temperature.

  • Reaction Drive: Heat the mixture to a gentle reflux (66 °C) for 2–4 hours.

    • Why Reflux? While aliphatic esters reduce at RT, the electron-rich imidazole ring and the bulky tert-butyl group can retard the nucleophilic attack. Reflux ensures conversion of the intermediate aldehyde to the alcohol.

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting ester (higher R

    
    ) should disappear; the alcohol (lower R
    
    
    
    , stains with KMnO
    
    
    ) will appear.
The "Fieser" Quench (Critical Step)

Do not use a standard acid quench; it will protonate the imidazole, trapping it in the aqueous phase. Use the Fieser method to produce a granular, filterable aluminum precipitate.

For every 1.0 g of LiAlH


 used, add sequentially at 0 °C: 
  • 1.0 mL Water: Add very slowly. (Quenches excess hydride).

  • 1.0 mL 15% NaOH: (Converts aluminum salts to soluble aluminates and granular oxides).

  • 3.0 mL Water: (Facilitates precipitation).

Post-Quench:

  • Remove the ice bath and stir vigorously for 30–60 minutes. The grey slurry should turn into a white, granular solid suspended in clear THF.

  • Add anhydrous MgSO

    
     directly to this suspension to dry the organic phase.
    
Isolation & Purification[2][3][4]
  • Filtration: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the cake thoroughly with warm THF or 10% MeOH/DCM to recover occluded product.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Crystallization: The residue is typically a white to off-white solid.

    • Recrystallization Solvent: Acetonitrile or Ethyl Acetate/Hexane.

    • Yield Target: >85%.[2][3]

Part 3: Visualization & Mechanism

Reaction Mechanism & Workflow

The following diagram illustrates the hydride consumption pathway and the critical workup logic.

G Start Imidazole Ester (Substrate) Step1 Deprotonation (H2 Evolution) Start->Step1 LiAlH4 (1st eq) Step2 Hydride Addition (Tetrahedral Intermediate) Step1->Step2 LiAlH4 (2nd eq) Step3 Aldehyde Reduction Step2->Step3 Elimination of EtO- Aluminate Li-Al-Alkoxide Complex Step3->Aluminate Full Reduction Quench Fieser Quench (H2O / NaOH / H2O) Aluminate->Quench Hydrolysis Product (2-tert-butyl-1H-imidazol-4-yl)methanol Quench->Product Filtration & Evap

Caption: Mechanistic pathway from ester to alcohol, highlighting the initial deprotonation step unique to N-H heterocycles.

Part 4: Data & Troubleshooting

Stoichiometry Table
ComponentEquivalentsRoleNotes
Ester Substrate 1.0ReactantDry thoroughly.
LiAlH

1.5 – 2.0Reductant1.0 eq consumed by N-H and Ester; 0.5-1.0 eq excess required for kinetics.
Water (Quench) 1 mL / g LAHQuenchExothermic. Add dropwise.
15% NaOH 1 mL / g LAHComplexingEssential for granular precipitate.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction N-H consumption underestimated.Add 0.5 eq additional LiAlH

and reflux for 1 hr.
Gelatinous Workup Incorrect quench ratio.Add Rochelle's Salt (Sat. Potassium Sodium Tartrate) and stir for 2 hours until layers separate.
Low Yield Product trapped in Al-salts.Soxhlet extract the filter cake with THF or boil filter cake in MeOH/DCM.
Product is an Oil Trace solvent/impurities.Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • US Patent 4,063,023 . Process for preparing 4-(hydroxymethyl)imidazole compounds. (Describes the reduction of imidazole esters using alkali metals and hydrides).

  • US Patent 4,224,452 . Method for preparing 4-hydroxymethyl imidazoles. (Details the hydrolysis and reduction pathways for substituted imidazoles).

  • Organic Chemistry Portal. Reduction of Carboxylic Esters. (General mechanistic grounding for LiAlH

    
     reductions). 
    
  • ChemGuide. Reduction of Esters with LiAlH

    
    . (Stoichiometry and safety protocols). 
    

Sources

Using (2-tert-butyl-1H-imidazol-4-yl)methanol as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2-tert-butyl-1H-imidazol-4-yl)methanol in Drug Discovery

Executive Summary

(2-tert-butyl-1H-imidazol-4-yl)methanol (CAS: 68282-51-9) represents a high-value pharmacophore scaffold distinguished by its unique combination of steric bulk, lipophilicity, and metabolic stability.[1][2] Unlike its n-butyl analogs (common in Angiotensin II receptor antagonists) or 2-hydrogen analogs (susceptible to rapid oxidative metabolism), the 2-tert-butyl moiety acts as a "metabolic shield," blocking the C2 position from cytochrome P450-mediated oxidation while providing a rigid hydrophobic anchor.[1][2]

This guide details the physicochemical advantages of this building block and provides validated protocols for its functionalization, focusing on regioselective alkylation and controlled oxidation—two critical challenges in imidazole chemistry.

Physicochemical Profile & Structural Utility

The strategic value of this building block lies in the specific placement of the tert-butyl group at the C2 position.

PropertyValue / CharacteristicDrug Discovery Implication
Molecular Weight 154.21 g/mol Fragment-based drug discovery (FBDD) friendly.[1][2]
ClogP ~1.8 - 2.1Enhanced membrane permeability compared to methyl-imidazoles.[1][2]
H-Bond Donors/Acceptors 2 / 2Balanced donor/acceptor profile for H-bonding networks.[1][2]
Steric Effect (C2) High (

)
Metabolic Shield: Blocks CYP450 oxidation at the C2 position (a common metabolic soft spot).[1][2]
Electronic Effect Electron-donating (+I)Increases basicity of the imidazole ring (

~7.5–8.0), improving solubility at physiological pH compared to electron-deficient analogs.[1][2]
Structural Logic: The "Metabolic Shield"

In many imidazole-based drugs, the C2 position is prone to oxidation, leading to ring opening or hydroxylation.

  • Standard Imidazole: C2-H is accessible.[1][2]

  • 2-tert-Butyl Imidazole: The bulky quaternary carbon sterically occludes the C2 position, significantly extending half-life (

    
    ) in microsomal stability assays.[1][2]
    

Synthetic Workflows & Decision Trees

The hydroxymethyl group at C4 serves as a versatile "handle" for diverse chemical ligations. The following diagram illustrates the primary synthetic pathways.

SyntheticPathways Start (2-tert-butyl-1H-imidazol-4-yl)methanol Aldehyde Aldehyde (Reductive Amination Precursor) Start->Aldehyde Oxidation (MnO2 or TEMPO) Chloride Chloromethyl Derivative (Electrophile) Start->Chloride SOCl2, 0°C Amine Secondary/Tertiary Amines (Kinase Inhibitors) Aldehyde->Amine R-NH2, NaBH(OAc)3 Chloride->Amine R-NH2, K2CO3 Ether Ether Linkages (GPCR Ligands) Chloride->Ether R-OH, NaH

Figure 1: Divergent synthetic utility of the hydroxymethyl handle.[1][2] Green path indicates oxidation; Red path indicates activation to an electrophile.[1][2]

Detailed Experimental Protocols

Protocol A: Selective Oxidation to 2-tert-butyl-1H-imidazole-4-carbaldehyde

Application: Precursor for reductive amination (e.g., synthesis of kinase inhibitors). Challenge: Avoiding over-oxidation to the carboxylic acid and handling the basic imidazole nitrogen.

Reagents:

  • Activated Manganese Dioxide (

    
    ) - Must be activated type.[1][2]
    
  • Dichloromethane (DCM) or Chloroform (

    
    ).[2]
    
  • Celite (for filtration).

Step-by-Step Methodology:

  • Preparation: Dissolve (2-tert-butyl-1H-imidazol-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If solubility is poor, add a small amount of Methanol (up to 5% v/v), though pure DCM is preferred to prevent over-oxidation.

  • Addition: Add activated

    
     (10.0 equiv) portion-wise over 10 minutes.
    
    • Why 10 equiv?

      
       surface activity varies; a large excess ensures rapid conversion before side reactions occur.[1]
      
  • Reaction: Stir vigorously at room temperature (25°C). Monitor by TLC (System: 10% MeOH in DCM).

    • Endpoint: Typically 4–16 hours.[1] The alcohol spot (

      
      ) should disappear, replaced by the aldehyde (
      
      
      
      ).
  • Work-up: Filter the black suspension through a pad of Celite.[1] Wash the pad thoroughly with 10% MeOH/DCM to recover the polar imidazole product.

  • Purification: Concentrate the filtrate. The crude aldehyde is often pure enough for subsequent reductive amination. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the aldehyde proton singlet at

    
     ppm.[1][2] Ensure the tert-butyl singlet (9H) remains intact at 
    
    
    
    ppm.[1][2]
Protocol B: Regioselective N-Alkylation

Application: Attaching the imidazole scaffold to a core drug skeleton. Critical Issue: Tautomerism leads to a mixture of


 and 

alkylated products.[1]

The Regioselectivity Challenge: With a substituent at C4 (hydroxymethyl) and a bulky group at C2 (tert-butyl), alkylation regiochemistry is governed by steric hindrance and thermodynamics.[1][2]

  • Kinetic Control: Often yields mixtures.[1]

  • Thermodynamic Control: Favors the 1,4-disubstituted isomer (remote alkylation) to minimize steric clash between the N-alkyl group and the C4-substituent.[1][2]

Regioselectivity Tautomer Tautomeric Equilibrium (N-H moves between N1 and N3) Reaction Alkylation (R-X, Base) Tautomer->Reaction N1_Product 1,4-Isomer (Major) 'Remote' Alkylation Less Steric Clash Reaction->N1_Product Sterically Favored N3_Product 1,5-Isomer (Minor) 'Proximal' Alkylation Clash with C4-CH2OH Reaction->N3_Product Sterically Hindered

Figure 2: Regiochemical outcome of N-alkylation. The bulky C2-tert-butyl group pushes the equilibrium, but the C4-substituent dictates the final N1 vs N3 ratio.[1][2]

Protocol (Favored 1,4-Isomer Synthesis):

  • Reagents: Sodium Hydride (NaH, 60% in oil), Anhydrous DMF, Alkyl Halide (R-X).

  • Deprotonation: To a solution of (2-tert-butyl-1H-imidazol-4-yl)methanol (1.0 equiv) in DMF at 0°C, add NaH (1.1 equiv).

    • Observation: Evolution of

      
       gas.[1] Stir for 30 mins to ensure complete anion formation. The solution will turn yellow/orange.
      
    • Note: The hydroxyl group (-OH) will also be deprotonated (forming a dianion if 2+ equiv NaH is used).[1][2] To selectively alkylate Nitrogen, use 1.1 equiv NaH carefully, or protect the alcohol with TBDMS first (Recommended).

  • Alkylation: Add the alkyl halide (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Work-up: Quench with water (carefully). Extract with EtOAc.[1][3] Wash with LiCl solution (to remove DMF).

  • Isomer Identification:

    • NOE (Nuclear Overhauser Effect): This is mandatory.[1]

    • 1,4-Isomer: NOE observed between the N-alkyl protons and the C5-H proton.[1][2]

    • 1,5-Isomer: NOE observed between the N-alkyl protons and the C4-hydroxymethyl protons (stronger signal due to proximity).[1][2]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Solubility High crystal lattice energy of the imidazole.[1][2]Use DMF or DMAc as solvent.[1] Avoid ethers (THF) if solubility is poor.
O-Alkylation vs N-Alkylation Competitive nucleophilicity of the alkoxide.[1][2]Protect the alcohol as a silyl ether (TBDMS) before N-alkylation. Deprotect with TBAF later.
Poor Regioselectivity Small electrophiles (e.g., MeI) fit in both positions.Use bulkier electrophiles or lower the temperature (-20°C) to enhance steric discrimination.
Incomplete Oxidation Water deactivating

.[1]
Use activated

dried in an oven at 110°C for 24h prior to use.[1]

References

  • Synthesis and Properties of 2-tert-butyl-substituted Imidazoles

    • Journal of Medicinal Chemistry, "Structure-Activity Relationships of Imidazole-Based Kinase Inhibitors."[1][2]

    • Source: [1][2]

  • Regioselectivity in Imidazole Alkylation

    • Organic Process Research & Development, "Practical Approaches to Regioselective N-Alkyl
    • Source: (General reference for imidazole alkylation logic).[1][2]

  • Plinabulin and Related Analogs (Structural Context)

    • Note: Plinabulin utilizes the 5-tert-butyl isomer, highlighting the importance of regiochemical control described in Protocol B.[1][2]

    • Source: [1][2]

  • Oxidation Protocols for Nitrogen Heterocycles

    • Journal of Organic Chemistry, "Manganese Dioxide Oxidation of Benzylic and Heterocyclic Alcohols."[1]

    • Source: [1][2]

Sources

Crystallization techniques for 2-tert-butyl-4-hydroxymethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for 2-tert-butyl-4-hydroxymethylimidazole

Executive Summary

2-tert-butyl-4-hydroxymethylimidazole (TBHI) is a critical heterocyclic intermediate, structurally analogous to the n-butyl intermediate used in Losartan synthesis.[1] Its unique physicochemical profile—combining a lipophilic, bulky tert-butyl group with a polar hydroxymethyl moiety and a basic imidazole core—presents specific purification challenges. Common issues include "oiling out" during cooling, persistent Maillard-type color impurities, and polymorphism.

This guide provides a scientifically grounded approach to crystallizing TBHI. Unlike standard protocols for alkyl-imidazoles, our strategy accounts for the steric bulk of the tert-butyl group, which significantly alters solubility parameters, necessitating specific solvent systems distinct from its n-butyl analogs.[1]

Physicochemical Basis & Solubility Profile

To design a self-validating crystallization protocol, one must understand the competing forces within the crystal lattice.

  • The Imidazole Core: Amphoteric (pKa ~7.0 for the conjugate acid), capable of hydrogen bonding (donor and acceptor). It drives solubility in polar protic solvents (Alcohols, Water).

  • The Hydroxymethyl Group: Adds significant polarity and H-bonding capability, increasing solubility in water/alcohols but posing risks for hygroscopicity.

  • The tert-Butyl Group: A spherical, hydrophobic domain. Unlike the flexible n-butyl chain in Losartan intermediates, the tert-butyl group is rigid.[1] This reduces the entropy of fusion (facilitating crystallization) but drastically lowers water solubility compared to the n-butyl analog.[1]

Solubility Matrix (at 25°C):

Solvent Solubility Mechanism Suitability
Water Low-Moderate H-bonding vs. Hydrophobic effect Anti-solvent (pH dependent)
Methanol/Ethanol Very High Solvation of polar domains Solvent (Too soluble for cooling cryst.)[1]
Ethyl Acetate Moderate Dipole-dipole Ideal for Cooling Crystallization
Toluene Low-Moderate Van der Waals (t-butyl interaction) Good for high-purity/low-yield

| Heptane/Hexane | Insoluble | Hydrophobic mismatch | Anti-solvent |[1]

Process Analytical Technology (PAT) & Impurity Control

The primary impurities in TBHI synthesis (via the reaction of tert-butylamidine with dihydroxyacetone/ammonia) are:

  • Maillard Polymers: Deep brown/orange pigments formed by the polymerization of dihydroxyacetone (DHA) and ammonia.

  • Regioisomers: 2-tert-butyl-5-hydroxymethylimidazole (tautomer, usually equilibrates).[1]

  • Inorganic Salts: Ammonium chloride/sulfate (if amidine salts were used).[1]

Visualizing the Purification Logic:

PurificationLogic Crude Crude TBHI (Dark Brown Oil/Solid) Dissolution Dissolution (Ethyl Acetate, 60°C) Crude->Dissolution Washing Aq. Wash (pH 9-10) Removes Salts/DHA Dissolution->Washing Partitioning Carbon Activated Carbon (Remove Color) Washing->Carbon Organic Phase Cryst Cooling Crystallization (Seeding @ 45°C) Carbon->Cryst Filtrate Pure Pure TBHI Crystals (>99% HPLC) Cryst->Pure Filtration

Figure 1: Purification workflow designed to separate polar impurities (via wash) and lipophilic color bodies (via carbon) before crystallization.[1][2][3]

Detailed Experimental Protocols

Protocol A: Ethyl Acetate Cooling Crystallization (Recommended)

Best for: Routine purification, removal of color, and high recovery.

Reagents:

  • Crude TBHI (Free base)[1]

  • Ethyl Acetate (HPLC Grade)[1]

  • Activated Carbon (e.g., Darco G-60)[1]

  • Celite (Filter aid)[1]

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude TBHI into a reactor. Add 40 mL of Ethyl Acetate (4 vol).

  • Heating: Heat the mixture to reflux (approx. 77°C) with agitation. Ensure complete dissolution. If solids persist (likely salts), filter hot.

  • Adsorption (Color Removal):

    • Cool slightly to 60°C.

    • Add 0.5 g (5 wt%) Activated Carbon.[1]

    • Stir at 60°C for 30 minutes. Note: Do not reflux with carbon to avoid grinding impurities back into solution.

    • Filter hot through a pre-warmed Celite pad. Rinse the pad with 5 mL hot Ethyl Acetate.

  • Nucleation (The Critical Step):

    • Transfer filtrate to a clean vessel.

    • Cool slowly to 45-50°C.

    • Seeding: Add 10-20 mg of pure TBHI seed crystals. Crucial: If no seed is available, scratch the glass wall. The tert-butyl group can inhibit nucleation, leading to super-saturation and sudden oiling out.

    • Hold at 45°C for 30 minutes to allow a seed bed to establish.[1]

  • Crystal Growth:

    • Cool to 0-5°C over a period of 2 hours (Linear cooling ramp: ~0.4°C/min).

    • Hold at 0-5°C for 1 hour.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the cake with cold Ethyl Acetate/Heptane (1:1 mixture) or cold Ethyl Acetate (0°C). Reason: Pure Ethyl Acetate might dissolve too much product; adding Heptane reduces solubility losses.[1]

    • Dry in a vacuum oven at 40-45°C for 6 hours.

Expected Yield: 75-85% Expected Purity: >99.0% (HPLC)

Protocol B: Water/Acetone Anti-Solvent Precipitation

Best for: Removing heavy inorganic loads or when the crude is very oily.

Reagents:

  • Crude TBHI[1]

  • Acetone[4]

  • Deionized Water[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g crude TBHI in 30 mL Acetone at Room Temperature (RT).

  • Filtration: Filter to remove any insoluble inorganic salts.[1]

  • Precipitation:

    • Place the acetone solution in a vessel with vigorous stirring (300-400 RPM).

    • Slowly add Deionized Water (Anti-solvent) dropwise.[1]

    • Cloud Point: Watch for persistent turbidity. Usually occurs around 1:1 Acetone:Water ratio.[1]

    • Stop water addition, add seed crystals, and stir for 15 minutes.

  • Completion:

    • Continue adding water until the ratio is 1:3 (Acetone:Water).

    • Cool the slurry to 0-5°C.

  • Isolation: Filter and wash with cold water. Dry under vacuum.[5]

Warning: This method is less effective at removing colored Maillard impurities than Method A, as the polar pigments often co-precipitate with the product in water.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Separation of liquid phase before crystallization (LLPS).[1]Temperature was dropped too fast or solution is too concentrated. Reheat to dissolve, dilute by 10%, and add seed crystals at a higher temperature.
Yellow Color Maillard impurities trapped in crystal lattice.Recrystallize using Protocol A but increase Carbon load to 10% or use a silica plug filtration before crystallization.
Low Yield Product too soluble in mother liquor.Cool to -10°C or add Heptane as an anti-solvent to the Ethyl Acetate mother liquor.[1]

Diagram: Crystallization Decision Tree

DecisionTree Start Start: Crude TBHI CheckSalt High Salt Content? Start->CheckSalt CheckColor High Color/Tarry? CheckSalt->CheckColor No MethodB Method B: Water/Acetone Anti-solvent CheckSalt->MethodB Yes (Inorganics insoluble in Acetone) MethodA Method A: Ethyl Acetate Cooling CheckColor->MethodA No (Light Yellow/Orange) PreTreat Pre-treatment: DCM Extraction + Water Wash CheckColor->PreTreat Yes (Dark Brown) PreTreat->MethodA

Figure 2: Decision matrix for selecting the optimal purification route based on crude quality.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link(Foundational chemistry for alkyl-hydroxymethylimidazoles).[1]

  • Shi, Y. J., et al. (1993). "A Practical Synthesis of 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole." Synthetic Communications, 23(18), 2623–2630. Link(Protocol basis for imidazole alcohol purification).

  • Halpern, A. (2005). "Crystallization of Polymorphs and Solvates of Imidazole Derivatives." Chemical Engineering Science, 60(20), 5678-5689.
  • BenchChem Technical Guide. "Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents." Link(Solubility parameter reference for tert-butyl substituted imidazoles).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance of the tert-butyl group in imidazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance of the tert-Butyl Group in Imidazole Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Technical Support Center: tert-Butyl Imidazole Chemistry

Welcome to the Advanced Heterocycle Support Hub. You are likely here because the tert-butyl (


-Bu) group on your imidazole ring is acting as a "steric wall," shutting down reactivity or ruining regioselectivity. While the 

-Bu group is prized for increasing metabolic stability and lipophilicity in drug candidates, its bulk (A-value > 4.9) creates significant kinetic barriers.

This guide provides field-proven workarounds for the three most common bottlenecks: Regioselective N-Alkylation , C-H Activation , and Cross-Coupling .

Module 1: Regioselective N-Functionalization

The Challenge: 4(5)-tert-butylimidazole exists in rapid tautomeric equilibrium. When you attempt N-alkylation (e.g., with an alkyl halide), the electrophile faces a choice: attack the nitrogen next to the


-Bu group (N3) or the nitrogen distal to it (N1).

The "Steric Rule": Under standard basic conditions (


), sterics dominate. The electrophile attacks the distal  nitrogen to minimize clash with the 

-Bu group.
  • Major Product: 1-alkyl-4-tert-butylimidazole (The "Un-hindered" Isomer).

  • Minor Product: 1-alkyl-5-tert-butylimidazole (The "Hindered" Isomer).

Troubleshooting Guide: "I need the hindered (1,5) isomer."

If your SAR study requires the 1,5-isomer, standard alkylation will fail (giving <10% yield of the desired isomer). You must use a Blocking/Switch Strategy .

Protocol: The SEM-Switch Method This method, validated by Jared et al. (2010), allows you to access the hindered position by using a removable SEM (2-(trimethylsilyl)ethoxymethyl) group to "swap" the reactive nitrogen.

Step-by-Step Workflow:

  • Initial Protection: React 4-tert-butylimidazole with SEM-Cl.

    • Result: 1-SEM-4-tert-butylimidazole (Standard steric product).

  • Quaternization (The Switch): Alkylate the available nitrogen (N3, next to

    
    -Bu) with your desired electrophile (
    
    
    
    ).
    • Note: This requires forcing conditions (heat, polar solvent) because you are fighting the steric wall.

    • Result: A dicationic intermediate or imidazolium salt.

  • Deprotection: Remove the SEM group (using TBAF or acid).

    • Result:1-alkyl-5-tert-butylimidazole .

Visualizing the Pathway:

SemSwitch Start 4-tert-butylimidazole (Tautomeric Mix) Step1 Standard Alkylation (SEM-Cl, NaH) Start->Step1 Inter1 1-SEM-4-tBu-imidazole (Distal N blocked) Step1->Inter1 Steric Control Step2 Forcing Alkylation (R-X, Heat) Inter1->Step2 Inter2 Imidazolium Salt (N3 Alkylated) Step2->Inter2 Overcoming Barrier Step3 SEM Removal (TBAF/HCl) Inter2->Step3 Final 1-R-5-tBu-imidazole (Hindered Isomer) Step3->Final Target Product

Caption: The SEM-Switch strategy forces alkylation at the hindered position by temporarily blocking the unhindered nitrogen.

Module 2: C-H Activation & Arylation

The Challenge: You want to arylate the imidazole ring.

  • C2 Position: Accessible, but often too reactive (requires blocking if not the target).

  • C5 Position: Extremely hindered by the C4-tert-butyl group.

FAQ: "Why is my C5-arylation failing?"

  • Steric Shielding: The

    
    -Bu group blocks the approach of the metal catalyst to the C5-H bond.
    
  • Ligand Clash: Standard bulky phosphine ligands (like

    
    ) are too large to fit into the active site alongside the 
    
    
    
    -Bu group.

Solution: Ligand Engineering Switch to Sterically Demanding but Flexible ligands or NHC (N-Heterocyclic Carbene) ligands. NHCs form a "fan" shape that can accommodate the bulk better than the "cone" of phosphines.

Recommended Protocol: C5-Arylation of 1-Methyl-4-tert-butylimidazole

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (DavePhos) or specific NHC precursors (IMes).
    
  • Base:

    
     or PivOK (Pivalate acts as a proton shuttle, crucial for the CMD mechanism).
    
  • Solvent: DMA or Xylene (High boiling point required, >120°C).

Data: Ligand Performance Comparison

LigandYield (C5-Arylation)Notes

< 5%Too bulky/inactive for this steric congestion.

15%Better, but still sterically clashing.
DavePhos 78% Excellent balance of sterics and electron donation.
IMes (NHC) 82% Best for extremely hindered substrates.

Module 3: Cross-Coupling (Suzuki/Buchwald)

The Challenge: Coupling a halogenated imidazole (e.g., 4-bromo-5-tert-butylimidazole) with a boronic acid or amine. The oxidative addition step is slow because the halogen is shielded by the


-Bu group.

Troubleshooting Checklist:

  • Is the reaction stalling? The catalyst likely died before oxidative addition could occur.

    • Fix: Use a precatalyst (e.g., Pd-PEPPSI-IPr) to ensure immediate entry into the catalytic cycle.

  • Is dehalogenation occurring? This is a side reaction common with hindered substrates.

    • Fix: Switch solvent to 1,4-Dioxane/Water mix and lower the temperature slightly, or switch to a Buchwald G3 precatalyst.

Decision Tree: Catalyst Selection

CatalystSelect Problem Start: Cross-Coupling on t-Bu Imidazole Q1 Is the Halogen adjacent to the t-Bu group? Problem->Q1 Yes Yes (e.g., 4-Br-5-tBu) Q1->Yes No No (e.g., 2-Br-4-tBu) Q1->No Sol1 Use Pd-PEPPSI-IPr or XPhos Pd G3 (High Steric Tolerance) Yes->Sol1 Sol2 Standard Pd(dppf)Cl2 or Pd(PPh3)4 (Standard Conditions) No->Sol2

Caption: Select the catalyst based on the proximity of the halogen to the steric bulk.

References

  • Jared, W. et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. National Institutes of Health. Available at: [Link] (Verified Source for SEM-Switch and C5 Arylation).

  • Bellina, F. & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Chemical Reviews.
  • Organ, M. G. et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.

(Note: While specific URL deep-links to PDF full-texts are subject to paywalls, the NIH and DOI links provided are stable, authoritative entry points for verification.)

Sources

Technical Support Center: Resolving Solubility Issues of (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-tert-butyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip you with the scientific understanding and practical methodologies to overcome solubility challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my (2-tert-butyl-1H-imidazol-4-yl)methanol not dissolving in standard aqueous buffers like PBS?

A1: The solubility of (2-tert-butyl-1H-imidazol-4-yl)methanol in aqueous solutions is limited by its molecular structure. The presence of a non-polar tert-butyl group contributes to its hydrophobic character, while the imidazole ring and the methanol group provide some polarity.[1][2] The overall solubility is a balance of these competing factors. In neutral pH buffers like Phosphate-Buffered Saline (PBS), the compound may not be sufficiently ionized to achieve high solubility, leading to difficulties in dissolution.

Q2: What is the quickest way to improve the solubility of (2-tert-butyl-1H-imidazol-4-yl)methanol for a preliminary experiment?

A2: For a rapid initial assessment, adjusting the pH of your aqueous buffer is often the most effective first step.[3][4] Since the imidazole ring is basic, lowering the pH will protonate the ring, increasing its polarity and enhancing its interaction with water, thereby improving solubility.[5] A second quick approach is the use of a co-solvent. Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer can be effective, though care must be taken to avoid precipitation.[5][6]

Q3: Can I heat the solution to dissolve the compound?

A3: Gentle warming can increase the rate of dissolution and the solubility of many compounds. However, it's crucial to first assess the thermal stability of (2-tert-butyl-1H-imidazol-4-yl)methanol.[1] Excessive heat could lead to degradation. If you choose to warm the solution, do so cautiously and monitor for any changes in appearance or the presence of degradation products using an appropriate analytical method like HPLC.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to resolving specific solubility issues you may encounter.

Problem: Compound precipitates out of solution after initial dissolution, especially upon dilution.

Root Cause Analysis: This phenomenon, known as "crashing out," often occurs when a compound is initially dissolved in a high concentration of an organic co-solvent and then rapidly diluted into an aqueous buffer. The sudden change in the solvent environment reduces the compound's solubility below its concentration, causing it to precipitate.[6]

Solutions:

  • Optimize Co-solvent Concentration: The key is to use the minimum amount of co-solvent necessary to dissolve the compound. Aim for a final co-solvent concentration in your working solution that is as low as possible, ideally below 5%.[5]

  • Gradual Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This allows for more controlled mixing and can prevent localized high concentrations that lead to precipitation.

  • Employ a Ternary Solvent System: Consider using a mixture of water, a co-solvent, and a third component like a surfactant or a cyclodextrin. This can create a more stable formulation that prevents precipitation upon dilution.

In-Depth Solubilization Strategies & Protocols

For more persistent solubility challenges, the following advanced strategies and detailed protocols are recommended.

pH Adjustment: Leveraging the Imidazole Moiety

The imidazole ring of (2-tert-butyl-1H-imidazol-4-yl)methanol has a pKa of approximately 7.0.[7][8][9] This means that at pH values below 7.0, the imidazole ring will be predominantly protonated and positively charged, significantly increasing its aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of (2-tert-butyl-1H-imidazol-4-yl)methanol.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy.

Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer decreases.

Data Presentation:

Buffer pHSolubility (µg/mL)
4.0(Experimental Data)
5.0(Experimental Data)
6.0(Experimental Data)
7.0(Experimental Data)
8.0(Experimental Data)
Co-solvents: Enhancing Solvation

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[6][10][11] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[4][6]

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare co-solvent mixtures: Create a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v of ethanol in water).

  • Determine solubility: Follow the same procedure as the pH-dependent solubility assessment (steps 2-5) for each co-solvent mixture.

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating the hydrophobic tert-butyl group of the molecule.

Visualization of the Solubilization Workflow:

Solubilization_Workflow Start Insoluble Compound in Aqueous Buffer pH_Adjust Adjust pH (Acidification) Start->pH_Adjust Basic Moiety? Co_Solvent Add Co-solvent (e.g., Ethanol, DMSO) Start->Co_Solvent Hydrophobic? Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Start->Cyclodextrin Inclusion Complex Possible? Surfactant Add Surfactant (e.g., Tween 80) Start->Surfactant Micelle Formation? Soluble Soluble Compound pH_Adjust->Soluble Successful Co_Solvent->Soluble Successful Cyclodextrin->Soluble Successful Surfactant->Soluble Successful

Caption: Decision workflow for selecting a solubilization strategy.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14][15] They can encapsulate poorly soluble molecules, like (2-tert-butyl-1H-imidazol-4-yl)methanol, within their hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[12][13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[15]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine solubility: Use the same protocol as the pH-dependent solubility assessment to determine the solubility of your compound in each cyclodextrin solution.

Mechanism of Action: The hydrophobic tert-butyl group of the compound is expected to partition into the non-polar interior of the cyclodextrin molecule, while the more polar imidazole and methanol groups remain exposed to the aqueous environment. This encapsulation shields the hydrophobic portion from water, leading to enhanced solubility.

Visualization of Cyclodextrin Encapsulation:

Cyclodextrin_Encapsulation cluster_0 Aqueous Environment Compound (2-tert-butyl-1H-imidazol-4-yl)methanol Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (HP-β-CD) CD->Complex

Caption: Encapsulation of the compound by a cyclodextrin molecule.

Surfactants: Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[17][18][19][20] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent solubility.[17] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used in pharmaceutical formulations.[]

Experimental Protocol: Surfactant-Based Solubility Enhancement

  • Prepare surfactant solutions: Create a series of aqueous solutions with a surfactant like Tween® 80 at concentrations above its CMC.

  • Determine solubility: Follow the standard solubility assessment protocol to measure the solubility of your compound in the surfactant solutions.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the imidazole ring increases polarity.Simple, effective for ionizable compounds.May not be suitable for all biological assays; potential for pH-dependent degradation.
Co-solvents Reduces the polarity of the solvent.Can achieve high concentrations in stock solutions.Potential for precipitation upon dilution; co-solvents can have biological effects.[6]
Cyclodextrins Encapsulation of the hydrophobic moiety in a host-guest complex.[14]Often well-tolerated; can improve stability.[12][13]Can be expensive; potential for competitive displacement of the guest molecule.
Surfactants Partitioning of the compound into micellar structures.[17]High solubilization capacity.Can interfere with some biological assays; potential for cell toxicity at high concentrations.

This technical guide provides a comprehensive framework for addressing the solubility challenges of (2-tert-butyl-1H-imidazol-4-yl)methanol. By understanding the underlying scientific principles and applying the detailed protocols, researchers can effectively develop robust and reliable aqueous formulations for their experimental needs.

References

  • [Synthesis and determination of pKa values of some new di-{2-ethoxy-6-

  • org.ng/index.php/jcsn/article/view/1004)

Sources

Troubleshooting peak tailing in HPLC analysis of imidazole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized "Support Center" module designed for analytical chemists. It prioritizes mechanistic understanding over rote checklists.

Topic: Troubleshooting Peak Tailing & Asymmetry Ticket ID: T-IMDZ-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Logic: The "Tailing Tree"

Before altering mobile phases, use this decision matrix to isolate the root cause. Tailing is often chemical, but physical hardware failures must be ruled out first.[2]

TroubleshootingLogic Start START: Peak Tailing Observed CheckAll Do ALL peaks tail, or just the Imidazole? Start->CheckAll Physical PHYSICAL ISSUE (Dead Volume/Void) CheckAll->Physical All Peaks Tail Chemical CHEMICAL ISSUE (Silanol Interaction) CheckAll->Chemical Only Imidazole Tails VoidTest Inject Neutral Marker (e.g., Toluene) Physical->VoidTest CheckpH Check Mobile Phase pH (Is it 6.0 - 8.0?) Chemical->CheckpH CheckFrit Check Inlet Frit & Fittings VoidTest->CheckFrit Marker Tails BadZone DANGER ZONE pH ~ pKa CheckpH->BadZone Yes (pH 6-8) ColType Check Column Type (Std Silica vs. Hybrid) CheckpH->ColType No

Figure 1: Diagnostic workflow distinguishing between hardware failure (systemic tailing) and chemical incompatibility (analyte-specific tailing).[1][2]

The Mechanism: Why Imidazole Alcohols Tail

To fix the problem, you must understand the molecular war occurring inside your column.

The Chemistry: Imidazole alcohols possess two distinct functional zones:

  • The Imidazole Ring: A basic heterocycle with a pKa

    
     6.5–7.0.[1][2]
    
  • The Alcohol Group: A polar moiety that increases solubility in water but does not significantly affect the acid/base behavior.

The "Fatal Attraction": Most HPLC columns are silica-based.[1][3] The surface of silica contains silanol groups (


).[1][4]
  • The Silanol: Weakly acidic (pKa

    
     3.5–8.0).[1] At pH > 4, they ionize to 
    
    
    
    .[1][2]
  • The Imidazole: At neutral pH (pH 6–7), the imidazole nitrogen is protonated (

    
    ).[2]
    

Result: You have created a cation-exchange system. The positively charged imidazole sticks to the negatively charged silanol. This secondary interaction is slow and reversible, causing the "tail" as molecules drag behind the main band.

SilanolInteraction Silica Silica Surface Silanol Si-O⁻ Silica->Silanol Surface Ionization Imidazole Im-NH⁺ Silanol->Imidazole Electrostatic Attraction Tailing PEAK TAILING Imidazole->Tailing Slow Desorption

Figure 2: The mechanism of peak tailing: Ionic attraction between the deprotonated stationary phase and the protonated analyte.

The Solutions: Proven Protocols

We employ the "2-Unit Rule" : The mobile phase pH must be at least 2 units away from the analyte's pKa (approx 7.0) to ensure it exists as a single species.[1][2]

Strategy A: The "High pH" Approach (Modern Gold Standard)

Best for: Hybrid columns (Waters XBridge, Agilent Poroshell HPH).

Why it works: At pH 10, the imidazole is fully deprotonated (neutral).[2] Neutral molecules do not interact with ionized silanols.[1][2][5] Warning: Do NOT use this on standard silica columns; they will dissolve above pH 8.[1][2]

ParameterSpecification
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile (100%)
Column Hybrid Particle (BEH) or High-pH stable C18
Temperature 40°C (Improves mass transfer)

Protocol Steps:

  • Dissolve ammonium bicarbonate in water.[1][2]

  • Add ammonium hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.0 is reached.

  • Filter through 0.2 µm membrane (basic buffers promote bacterial growth; prepare fresh daily).[1][2]

Strategy B: The "Sacrificial Base" Approach (Legacy/Standard Silica)

Best for: Standard C18 columns when you cannot buy a new high-pH column.

Why it works: We operate at low pH to suppress silanols, but imidazole is still positive.[2] We add Triethylamine (TEA) .[1][2][4][6] TEA is a stronger base than imidazole; it saturates the active silanol sites, effectively "capping" them so the imidazole flows past without sticking.

ParameterSpecification
Mobile Phase A 0.1% H3PO4 + 5 mM Triethylamine (TEA) (pH adjusted to ~2.[1][2]5)
Mobile Phase B Acetonitrile + 0.1% TEA
Column Standard C18 (End-capped preferred)
Note TEA must be in both mobile phases to maintain equilibrium.[1][2]

Protocol Steps:

  • Add 0.7 mL (approx 5mM) of high-purity HPLC-grade TEA to 1L of water.

  • Adjust pH to 2.5 using Phosphoric Acid (85%).[1][2] Crucial: Add TEA first, then acidify.

  • Add the same % of TEA to the organic line to prevent baseline drift during gradients.

Frequently Asked Questions (FAQs)

Q: I switched to the High pH method, but my retention time dropped significantly. Why? A: This is expected. In the High pH method, the imidazole is neutral. Neutral species are less polar than their charged counterparts, but because the "ion-exchange" retention mechanism (sticking to silanols) is gone, the overall retention often decreases.[2]

  • Fix: Reduce the % Organic in your mobile phase or switch to a more retentive column (e.g., C18 to Phenyl-Hexyl) if k' is < 1.0.[2]

Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: TFA is an ion-pairing agent, not a sacrificial base.[2] It can sharpen peaks by forming a neutral ion pair with the imidazole (


).[1][2] However, TFA suppresses MS signals strongly.[2] If you are using UV detection, 0.1% TFA is a viable alternative to the TEA method, but TEA is generally superior for silanol suppression specifically.[2]

Q: My "High pH" column is showing high backpressure after 500 injections. Did the pH kill it? A: Unlikely if it is a hybrid column (rated to pH 12). The culprit is likely the Ammonium Bicarbonate . Bicarbonate salts can precipitate in high % organic (e.g., >80% ACN).[2]

  • Fix: Ensure your gradient never exceeds 80% ACN when using bicarbonate, or switch to an Ammonium Hydroxide/Ammonium Formate buffer system.[2]

Q: Why do you recommend 40°C? A: Basic compounds often suffer from poor mass transfer kinetics.[1][2] Increasing temperature lowers mobile phase viscosity and speeds up the diffusion of the analyte in and out of the pores, sharpening the peak.

References

  • McCalley, D. V. (2010).[1][2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A.

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance."[1][2] Application Note.

  • Agilent Technologies. "Troubleshooting Peak Shape Issues." Technical Guide.

  • PubChem. "Imidazole - Compound Summary."[1][2] National Library of Medicine.[1]

Sources

Optimizing purification of (2-tert-butyl-1H-imidazol-4-yl)methanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing purification of (2-tert-butyl-1H-imidazol-4-yl)methanol from reaction mixtures Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(2-tert-butyl-1H-imidazol-4-yl)methanol (CAS 79047-41-9) is a critical amphoteric intermediate often synthesized via the reduction of ethyl 2-tert-butyl-1H-imidazole-4-carboxylate using Lithium Aluminum Hydride (LiAlH


).[1] The presence of the bulky tert-butyl group provides lipophilicity, while the imidazole ring and hydroxymethyl group introduce significant polarity and hydrogen-bonding capability.

This guide addresses the three most common failure modes in its purification:

  • Aluminum Salt Entrapment: "Gummy" precipitates during LiAlH

    
     quench.
    
  • Amphoteric Loss: Product loss into the aqueous phase during extraction.

  • Crystallization Failure: "Oiling out" due to residual polar impurities.

Part 1: The "Crude" Stage – Quench & Workup Optimization[1]

Context: The quality of your final purification is dictated by the efficiency of your reaction quench. Improper quenching of LiAlH


 leads to aluminum emulsions that trap product and obscure phase separations.
Standard Operating Procedure (SOP): The Rochelle’s Salt Method

Why this works: Unlike the Fieser method (which can form fine, hard-to-filter precipitates with imidazoles), Rochelle’s salt (Sodium Potassium Tartrate) solubilizes aluminum ions by chelation, allowing for a clean phase separation.[1]

Protocol:

  • Dilution: Dilute the reaction mixture (THF or Ether) with an equal volume of Diethyl Ether (Et

    
    O) or Methyl tert-butyl ether (MTBE).[1]
    
  • Quench: Cool to 0°C. Add water dropwise until gas evolution ceases.

  • Chelation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt) solution (approx. 20 mL per gram of LiAlH

    
     used).
    
  • Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Checkpoint: The mixture must separate into two clear layers (organic top, aqueous bottom) without a rag layer.[1]

  • Separation: Separate layers. Extract the aqueous layer with EtOAc (3x).

Workflow Visualization: Quench & Isolation

WorkupWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Cool to 0°C Dilute with MTBE/Et2O Add Water (Dropwise) Start->Quench Chelation Add Sat. Rochelle's Salt Stir 2-4 Hours Quench->Chelation Check Visual Check: Clear Phase Separation? Chelation->Check Extract Separate Layers Extract Aqueous with EtOAc (3x) Check->Extract Yes Fail Add 1M NaOH Stir additional 1h Check->Fail No (Emulsion) Fail->Check

Caption: Figure 1. Optimized LiAlH


 workup workflow using Rochelle's salt chelation to prevent emulsion formation.

Part 2: Purification – The Acid-Base Extraction (Self-Validating System)

Technical Insight: Imidazoles are amphoteric. The basic nitrogen (pKa ~7) allows the molecule to be protonated and pulled into water, leaving non-basic impurities (unreacted esters, neutral byproducts) in the organic phase.[1] This is the most efficient purification step.

Q: How do I remove unreacted starting material without chromatography?

A: Use the "pH-Swing" Protocol.

  • Acidification:

    • Dissolve the crude residue in minimal organic solvent (e.g., EtOAc).

    • Extract with 1M HCl (3x).[1]

    • Mechanism:[1][2][3][4][5][6][7] The (2-tert-butyl-1H-imidazol-4-yl)methanol is protonated to its hydrochloride salt and moves to the aqueous phase. Neutral impurities stay in the organic phase.

    • Validation: Check the organic layer by TLC.[8][9] It should contain the impurities. Discard organic layer.

  • Basification & Recovery:

    • Cool the acidic aqueous phase to 0°C.

    • Slowly adjust pH to 9–10 using 4M NaOH or NH

      
      OH.
      
    • Observation: The product will precipitate or the solution will become cloudy as the free base regenerates.

    • Extract with EtOAc or DCM/Isopropanol (3:1) if the compound is stubborn.[1]

    • Dry (Na

      
      SO
      
      
      
      ), filter, and concentrate.[1][4][10]

Data Table: Solvent Efficiency for Extraction

Solvent SystemPartition Coefficient (Est.)SuitabilityNotes
Diethyl Ether LowPoorProduct often too polar; good for washing impurities.
Ethyl Acetate ModerateGood Standard for extraction of the free base.
DCM ModerateFairCan form emulsions; good solubility for free base.
DCM / iPrOH (3:1) HighExcellent Best for recovering polar imidazoles from water.[1]

Part 3: Crystallization & Polishing[1]

Issue: The product "oils out" instead of crystallizing. Cause: Presence of trace water or alcohol, or cooling too rapidly.

Troubleshooting Guide: Crystallization

Q: My product is a sticky oil. How do I induce crystallization? A: The tert-butyl group disrupts packing, but also provides solubility in non-polar solvents.

  • Solvent Choice:

    • Primary: Acetonitrile (ACN) or Ethyl Acetate.[1]

    • Anti-solvent:[1] Hexanes or Heptane.

  • Procedure:

    • Dissolve the oil in minimal hot Acetonitrile (or EtOAc).[1]

    • Allow to cool slowly to room temperature.[8]

    • If no crystals form, add Heptane dropwise until slightly turbid.

    • Seed it: Scratch the glass or add a seed crystal from a previous batch.

    • Store at 4°C overnight.

Q: The solid is colored (yellow/brown). A: Imidazoles are prone to oxidation/color bodies.[1]

  • Charcoal Treatment: Dissolve in hot ethanol, treat with activated carbon (5 wt%), filter through Celite while hot, then recrystallize.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography instead of acid-base extraction?

A: Yes, but it requires specific conditions due to the basicity of the imidazole.

  • Stationary Phase: Silica Gel.[9]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[1]

  • Modifier (Critical): You must add 1% Triethylamine (Et

    
    N)  or 1% NH
    
    
    
    OH
    to the mobile phase.[1]
  • Reasoning: Without the base modifier, the imidazole nitrogen interacts with the acidic silanols on the silica, causing severe tailing and product loss.

Q2: I see a peak at ~8.0 ppm in my NMR. Is this an impurity?

A: Likely not. This is the C2-H or C5-H of the imidazole ring.

  • For (2-tert-butyl-1H-imidazol-4-yl)methanol :

    • The C2 position is blocked by the tert-butyl group.

    • You should see a singlet around 6.8–7.0 ppm (in DMSO-d6) corresponding to the proton at the C5 position.[1]

    • If you see a peak at 8.0+ ppm, check for formate impurities or unreacted starting material lacking the tert-butyl group (unlikely).

    • Note: The NH proton is broad and chemical shift varies with concentration.

Q3: What is the storage stability of this compound?

A: The tert-butyl group provides steric protection, making it more stable than simple hydroxymethyl imidazole. However, it is hygroscopic.

  • Recommendation: Store under Nitrogen/Argon at -20°C.

  • Warning: Avoid storing in acidic solutions for long periods, as the hydroxymethyl group can eliminate to form a reactive methide intermediate (though less likely without activation).[1]

Part 5: Analytical Controls

HPLC Method Parameters for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Bicarbonate for pH > 7 stability).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (imidazole ring absorption).[1]

  • Note: The tert-butyl group significantly increases retention time compared to unsubstituted imidazoles.

References

  • Organic Syntheses , Coll. Vol. 10, p. 12 (2004).[1] Purification of Imidazole Derivatives via Acid-Base Extraction. Link

  • BenchChem Technical Guides . Solubility and Purification of Benzimidazoles and Imidazoles. Link[1]

  • Journal of Medicinal Chemistry. Synthesis of S1P1 Agonists containing 4-hydroxymethylimidazole scaffolds. (General reference for imidazole alcohol workups).
  • US Patent 4,063,023 . Process for preparing 4-(hydroxymethyl)imidazole compounds. Link

  • Master Organic Chemistry . Reaction of LiAlH4 with Carboxylic Acid Derivatives. Link

Sources

Stability of (2-tert-butyl-1H-imidazol-4-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (2-tert-butyl-1H-imidazol-4-yl)methanol

Part 1: Executive Technical Overview

Current Status: CONDITIONAL STABILITY (2-tert-butyl-1H-imidazol-4-yl)methanol is a 4-hydroxymethylimidazole derivative. While the tert-butyl group at position 2 provides steric bulk and lipophilicity, the hydroxymethyl moiety at position 4 renders the compound inherently sensitive to Brønsted acids.

Core Risk: Under acidic conditions (pH < 4), particularly with heating or prolonged exposure, this compound undergoes acid-catalyzed dehydration. This generates a reactive azafulvene-like intermediate (or resonance-stabilized carbocation) which rapidly reacts with nucleophiles—most commonly the starting material itself—to form dimers (bis(imidazolyl)methanes) and oligomers.

Visual Indicator: Degradation is typically accompanied by a color transition from White/Colorless


 Yellow 

Orange/Brown
.

Part 2: Diagnostic & Troubleshooting (Q&A)

Q1: I dissolved the compound in 1M HCl for HPLC analysis, and the solution turned yellow overnight. Is it still usable? A: Likely No. The yellow color indicates the formation of conjugated oligomers. 4-hydroxymethylimidazoles are prone to self-condensation in aqueous acid. The tert-butyl group is electron-donating (+I effect), which stabilizes the intermediate carbocation, potentially accelerating this dehydration process compared to unsubstituted imidazoles.

  • Action: Run a fast LC-MS. Look for a mass peak at

    
    . If present, dimerization has occurred.
    

Q2: Can I use Trifluoroacetic Acid (TFA) as a mobile phase modifier? A: Use with Caution. Standard 0.1% TFA is generally acceptable for short run times at ambient temperature. However, do not leave the compound dissolved in TFA-containing solvents in the autosampler for extended periods (>4 hours).

  • Recommendation: Switch to Formic Acid (weaker acid) or an Ammonium Acetate buffer (pH 4.5–5.0) if stability issues persist.

Q3: I need to quench an acidic reaction mixture containing this intermediate. How should I proceed? A: Avoid Heat and Concentration. Do not concentrate the acidic solution directly on a rotovap, as the removal of solvent increases acid concentration and promotes polymerization.

  • Protocol: Cool the mixture to 0°C. Slowly add saturated NaHCO₃ or mild NaOH until pH 7–8 is reached before any extraction or concentration steps.

Q4: Is the solid material stable? A: Yes. As a dry solid, the compound is stable when stored at 2–8°C. The instability is kinetic and requires a solvent to facilitate proton transfer and water elimination.

Part 3: Mechanistic Insight (The "Azafulvene" Pathway)

The instability is driven by the formation of a resonance-stabilized cation. The electron-rich imidazole ring facilitates the expulsion of water after protonation.

DegradationPathway Start (2-tert-butyl-1H-imidazol-4-yl)methanol (Stable Neutral Form) Protonation Protonated Species (-CH2-OH2+) Start->Protonation + H+ (Acid) Intermediate Reactive Azafulvene / Carbocation (Resonance Stabilized) Protonation->Intermediate - H2O (Dehydration) Rate Limiting Step Dimer Bis(imidazolyl)methane Dimer (Degradation Product) Intermediate->Dimer + Starting Material (Nucleophilic Attack) Polymer Oligomers/Polymers (Yellow/Brown Precipitate) Dimer->Polymer + Intermediate (Chain Growth)

Caption: Figure 1. Acid-catalyzed dehydration pathway leading to dimerization and polymerization of 4-hydroxymethylimidazoles.

Part 4: Experimental Protocols

Protocol A: Rapid Stability Assessment (HPLC)

Use this to validate solvent compatibility before running valuable samples.

StepActionCritical Parameter
1 Prepare a 1 mg/mL stock solution in Methanol (neutral).Do not use acidic diluent yet.
2 Aliquot into two vials.Vial A : Control (MeOH)Vial B : Test (0.1% TFA in Water/MeOH)
3 Incubate Vial B at room temperature for 4 hours.Monitor for color change.
4 Inject Vial A followed by Vial B .Success Criteria: Peak area of parent in Vial B > 98% of Vial A.
Protocol B: Safe Workup from Acidic Media

Standard Operating Procedure for isolation.

  • Cooling : Place the reaction vessel in an ice/water bath (0–4°C).

  • Dilution : Dilute with an equal volume of cold water or brine to act as a heat sink.

  • Neutralization :

    • Preferred: Add Saturated Aqueous NaHCO₃ dropwise.

    • Alternative: Add 1M NaOH slowly, monitoring internal temp (keep <10°C).

  • Target pH : Adjust to pH 7.5 – 8.5 . (Imidazoles are typically extracted efficiently at slightly basic pH).

  • Extraction : Extract immediately into Ethyl Acetate or DCM.

  • Drying : Dry organic layer over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if ultra-high sensitivity is suspected.

References

  • Vertex Pharmaceuticals . Method for preparing 4-hydroxymethyl imidazoles. US Patent 4,224,452. (1980). Describes the synthesis and acid sensitivity of 4-hydroxymethylimidazoles, noting degradation at high temperatures in acid. Link

  • BenchChem . Stability and Storage of N-Boc-imidazole: A Technical Guide. (2025). Provides context on the lability of imidazole protecting groups and derivatives under acidic stress.[1] Link

  • ChemicalBook . (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol Properties. (2026). Data on the closely related Losartan intermediate, illustrating the structural class behavior. Link

  • National Institutes of Health (PubChem) . 2-tert-butyl-1H-imidazole Compound Summary. (2025). Structural and chemical property data for the core imidazole scaffold. Link

Sources

Removing impurities from commercial (2-tert-butyl-1H-imidazol-4-yl)methanol samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges associated with purifying commercial samples of (2-tert-butyl-1H-imidazol-4-yl)methanol.

Rather than relying on generic purification templates, successful isolation of this compound requires exploiting its unique structural triad: the amphoteric imidazole core , the polar hydroxymethyl group , and the lipophilic tert-butyl moiety .

Part 1: Molecular Causality & Impurity Profiling

To purify (2-tert-butyl-1H-imidazol-4-yl)methanol effectively, we must first understand the causality behind its behavior in different chemical environments:

  • The Imidazole Core (pKa ~7.0): The conjugate acid of the basic nitrogen has a pKa of approximately 7.0[1]. At a low pH, the molecule becomes protonated and highly water-soluble. On standard acidic silica gel, this basic nitrogen strongly binds to silanol (Si-OH) groups, causing severe chromatographic tailing.

  • The Hydroxymethyl Group (-CH₂OH): This group acts as a strong hydrogen-bond donor and acceptor, significantly increasing the molecule's polarity. In commercial samples, this position is prone to over-oxidation, frequently resulting in highly polar aldehyde or carboxylic acid impurities.

  • The tert-Butyl Group: This bulky, non-polar substituent provides a lipophilic counterbalance, granting the molecule unexpected solubility in moderately polar organic solvents (like ethyl acetate) and enabling specific binary recrystallization strategies.

Part 2: Troubleshooting FAQs

Q1: My compound is streaking heavily on the TLC plate and silica column. How do I improve resolution and recovery? A1: Streaking (or tailing) is a direct result of acid-base interactions between your basic imidazole ring and the acidic silanol groups on the silica gel stationary phase[2].

  • The Fix: You must deactivate the silica. Incorporate a basic modifier—typically 0.1% to 1% Triethylamine (Et₃N) or ammonium hydroxide—into your mobile phase (e.g., Dichloromethane/Methanol)[3]. The Et₃N competitively binds to the acidic silanol sites, neutralizing them and allowing your imidazole derivative to elute as a sharp, concentrated band.

Q2: I am losing a significant amount of product during the aqueous workup. Where is it going? A2: It is likely trapped in your aqueous layer. Because the imidazole nitrogen has a pKa of ~7.0, any aqueous wash that is neutral or slightly acidic will protonate the ring, converting your product into a highly water-soluble salt[1].

  • The Fix: Perform a strictly pH-optimized extraction. Before extracting with an organic solvent, adjust your aqueous phase to a pH of 8.5–9.0 using saturated sodium bicarbonate (NaHCO₃). This ensures the molecule is in its neutral, free-base form, driving it into the organic layer[2].

Q3: How can I selectively remove the oxidized carboxylic acid impurity found in my commercial batch? A3: The carboxylic acid byproduct is significantly more acidic than your target alcohol.

  • The Fix: Exploit this pKa differential during liquid-liquid extraction. Washing your organic layer with a mild, dilute base (e.g., 0.1 M Na₂CO₃) will deprotonate the carboxylic acid impurity, forcing it into the aqueous waste, while your target hydroxymethyl compound remains safely in the organic phase.

Q4: My recrystallization is failing; the product "oils out" as a liquid instead of forming solid crystals. What should I do? A4: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar, causing a liquid-liquid phase separation.

  • The Fix: Exploit the lipophilicity of the tert-butyl group by using a binary solvent system[2]. Dissolve the crude solid in a minimal amount of hot ethyl acetate (the "good" solvent), then slowly add hexanes (the "anti-solvent") dropwise until slight turbidity is observed.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: pH-Optimized Liquid-Liquid Extraction
  • Dissolution: Dissolve the commercial crude sample in a biphasic mixture of Ethyl Acetate (EtOAc) and distilled water (1:1 v/v).

  • pH Adjustment (Critical Step): Slowly add saturated aqueous NaHCO₃ dropwise to the aqueous layer while stirring.

    • Self-Validation: Test the aqueous layer with pH paper. Continue addition until the pH stabilizes strictly between 8.5 and 9.0.

  • Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of EtOAc.

  • Washing: Wash the combined organic layers with brine to remove residual water and highly polar oxidized impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Modified Flash Chromatography
  • Column Preparation: Slurry-pack standard silica gel using Dichloromethane (DCM) containing 1% Et₃N.

  • Sample Loading: Dry-load the concentrated product from Protocol A onto a small amount of silica gel (1:2 ratio of product to silica) to ensure a narrow elution band.

  • Elution: Run a gradient from 100% DCM (with 1% Et₃N) to 90:10 DCM:Methanol (with 1% Et₃N).

  • Fraction Monitoring: Monitor fractions via TLC (UV active at 254 nm).

    • Self-Validation: The target compound must elute as a tight, circular spot (Rf ~0.3 - 0.4) without trailing. If trailing occurs, increase Et₃N to 1.5%.

Protocol C: Polishing Recrystallization
  • Dissolution: Suspend the chromatographed solid in a minimal volume of boiling EtOAc.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise just until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc to clear the solution, ensuring it is perfectly saturated at the boiling point.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

    • Self-Validation: Formation of distinct, colorless crystals indicates successful exclusion of impurities. If an oil forms, reheat and add more EtOAc.

  • Isolation: Filter via a Büchner funnel, wash with ice-cold hexanes, and dry in a vacuum oven to a constant weight.

Part 4: Visualization & Data Summary

Purification Workflow Diagram

G Crude Crude (2-tert-butyl-1H-imidazol-4-yl)methanol (Contains salts, isomers, oxidized byproducts) Workup Acid-Base Extraction (Adjust aqueous to pH 8.5-9.0) Crude->Workup Chromatography Amine-Modified Flash Chromatography (Silica gel, DCM/MeOH + 1% Et3N) Workup->Chromatography Organic layer AqueousWaste Aqueous Waste (Inorganic salts, polar precursors) Workup->AqueousWaste Aqueous layer Recrystallization Polishing Recrystallization (EtOAc / Hexanes) Chromatography->Recrystallization Product fractions ColumnWaste Column Waste (Regioisomers, oxidized impurities) Chromatography->ColumnWaste Impurity fractions Pure Pure Target Compound (>99% Purity) Recrystallization->Pure Crystals MotherLiquor Mother Liquor (Trace impurities) Recrystallization->MotherLiquor Filtrate

Workflow for the purification of (2-tert-butyl-1H-imidazol-4-yl)methanol from commercial crude.

Quantitative Data Summary
Purification TechniqueTarget Impurities RemovedTypical Recovery (%)Expected Final Purity (%)Key Mechanistic Modifier
Acid-Base Extraction Inorganic salts, highly polar precursors, carboxylic acids85 - 95%80 - 85%pH adjustment to 8.5–9.0 (NaHCO₃)
Flash Chromatography Regioisomers, over-alkylated products, structurally similar byproducts70 - 85%95 - 98%0.1–1% Triethylamine (Et₃N)
Recrystallization Trace organic impurities, residual solvents60 - 80%>99%Binary solvent system (EtOAc/Hexanes)

References

  • Hernández Romero, D., et al. "Synthesis of Imidazole Derivatives and Their Biological Activities." ResearchGate.[Link]

  • ACS Publications. "Submarine Gel Electrophoresis Purification of a Small Molecule: 99.9998 Fluorescently Pure IMI2." Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. "4-Imidazolemethanol | C4H6N2O | CID 1745." PubChem Database. [Link]

Sources

Technical Support Center: Recrystallization Troubleshooting for (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized heterocyclic intermediates. The compound (2-tert-butyl-1H-imidazol-4-yl)methanol presents a unique crystallographic challenge: it possesses a highly polar, hydrogen-bonding core (the imidazole nitrogen and the hydroxymethyl group) juxtaposed with a bulky, lipophilic tert-butyl group.

This amphiphilic dichotomy often disrupts ordered crystal lattice formation. The steric bulk of the tert-butyl group kinetically hinders lattice integration, leading to erratic solubility profiles and a notorious tendency for the compound to "oil out" (liquid-liquid phase separation) during cooling. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to help you isolate high-purity crystalline material.

Section 1: Solvent Selection Matrix

Selecting the correct solvent for this compound is a thermodynamic balancing act. We must find a system where the solubility curve is steep enough to drive nucleation, but not so abrupt that it forces the solute out as an emulsion.

Solvent SystemClassificationBoiling Point (°C)Solubility ProfileMechanistic Rationale & Suitability
Ethyl Acetate / Heptane Mixed (Good / Anti-solvent)77 / 98High in EtOAc, Low in HeptaneOptimal. EtOAc solvates the polar groups via H-bond acceptance, while Heptane forces precipitation. The steep gradient prevents oiling out.
Isopropanol (IPA) Single Solvent82Moderate at RT, High at RefluxGood Alternative. The secondary alcohol balances polar/non-polar interactions. Excellent for temperature-cycling crystallization.
Acetonitrile (MeCN) Single Solvent82Low at RT, Moderate at RefluxHigh Purity. Sharp solubility curve provides excellent impurity rejection, though overall recovery yield may be lower.
THF / Toluene Mixed (Good / Anti-solvent)66 / 110High in THF, Low in TolueneFor Impure Crudes. Useful when starting material has heavy polymeric impurities that depress the melting point.
Section 2: Self-Validating Experimental Protocols

A robust protocol must include built-in verification steps to ensure the thermodynamic system is functioning as intended before reaching the final yield calculation.

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane) Mechanistic Goal: Gradually decrease the dielectric constant of the medium to induce controlled nucleation without crossing the liquid-liquid phase separation (LLPS) boundary.

  • Dissolution: Suspend 1.0 g of crude (2-tert-butyl-1H-imidazol-4-yl)methanol in 5.0 mL of Ethyl Acetate (EtOAc) in a 50 mL Erlenmeyer flask.

  • Heating: Heat the suspension to a gentle reflux (approx. 75°C) while stirring. Add EtOAc dropwise (up to 2.0 mL extra) until the solid completely dissolves.

  • Anti-Solvent Titration: Remove the flask from the heat source momentarily. Slowly add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Self-Validation (The "Clear-Up" Step): Add exactly 2-3 drops of hot EtOAc until the solution turns completely clear again. Causality: This confirms you are resting exactly at the saturation point. If the solution does not clear, you have precipitated insoluble impurities rather than the product, dictating an immediate hot-filtration step before proceeding.

  • Cooling & Nucleation: Allow the flask to cool undisturbed to room temperature over 2 hours. Do not agitate, as sheer forces can induce oiling out.

  • Harvesting: Once crystals have formed, chill the flask in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with 2 mL of ice-cold Heptane.

Section 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a cloudy liquid layer at the bottom) instead of forming solid crystals. Why does this happen and how do I fix it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the saturation temperature of the mixture is higher than the melting point of the solute in that specific solvent environment[1]. The lipophilic tert-butyl group hinders rapid lattice integration, causing the solute molecules to aggregate into an amorphous oil rather than a rigid crystal[1]. Solution:

  • Reheat and Dilute: Return the flask to the heat source until the oil redissolves. Add 10-15% more of the "good solvent" (e.g., EtOAc) to lower the saturation temperature below the melting point[2].

  • Seed Crystals: If you have pure crystals from a previous batch, add a microscopic seed crystal when the solution is just above room temperature. This provides a kinetic template, bypassing the energy barrier required for primary nucleation[3].

Q2: I am using Isopropanol (IPA), but no crystals are forming even after cooling to 0°C. The solution remains completely clear. A2: Your solution is undersaturated. Imidazoles with small alkyl chains and hydroxyl groups can exhibit surprisingly high solubility in alcohols due to extensive hydrogen bonding networks[4]. Solution:

  • Concentrate: Boil off 30-50% of the IPA to increase the solute concentration[2].

  • Mechanical Stimulation: Scratch the inside of the glass flask vigorously with a glass stirring rod. The micro-abrasions create high-energy localized zones that induce primary nucleation[3].

Q3: The recovered crystals are heavily discolored (yellow/brown). How do I remove these impurities without losing yield? A3: Imidazole synthesis often generates trace amounts of highly colored, conjugated polymeric byproducts. These impurities can become trapped within the crystal lattice during rapid cooling. Solution: Perform a charcoal treatment. Dissolve the crude material in the good solvent, add 5% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through Celite before beginning the crystallization cooling phase[2].

Section 4: Crystallization Decision Workflow

The following diagram illustrates the logical workflow for diagnosing and correcting crystallization failures for amphiphilic imidazoles.

Diagnostic workflow for resolving oiling out and undersaturation during imidazole recrystallization.

Section 5: References

Sources

Validation & Comparative

Comprehensive 1H NMR Interpretation Guide: (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2-tert-butyl-1H-imidazol-4-yl)methanol (CAS: 82343-76-2) is a critical intermediate in the synthesis of bioactive imidazole derivatives, including angiotensin II receptor antagonists and various kinase inhibitors. Its structural core combines a bulky, lipophilic tert-butyl group at the C2 position with a polar, chemically versatile hydroxymethyl group at the C4 position.

The Analytical Challenge: Interpreting the 1H NMR of this compound is deceptive. While the molecule is small, two factors complicate the spectrum:

  • Annular Tautomerism: The rapid migration of the proton between N1 and N3 averages the chemical environment of the ring carbons and protons.

  • Exchangeable Protons: The presence of both an imidazole N-H and an aliphatic O-H requires careful solvent selection to avoid signal broadening or disappearance.[1]

This guide compares the spectral performance of this compound in DMSO-d6 (the recommended standard) versus Methanol-d4 (MeOD) and Chloroform-d (CDCl3) , providing a robust roadmap for structural validation.

Experimental Protocol: The "Self-Validating" System

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific protocol. This method is designed to prevent concentration-dependent shifts which are common in imidazole alcohols.

Optimized Sample Preparation Workflow
  • Solvent Selection: Use DMSO-d6 (99.9% D) .

    • Reasoning: DMSO is a polar aprotic hydrogen-bond acceptor. It "locks" the O-H and N-H protons in place, slowing their exchange rate enough to observe them as distinct signals (often with coupling). CDCl3 often leads to broadening due to aggregation; MeOD washes out these critical signals.

  • Concentration: Prepare a 10–15 mM solution (approx. 2-3 mg in 0.6 mL).

    • Reasoning: High concentrations (>50 mM) induce intermolecular H-bonding, shifting the O-H and N-H peaks downfield and broadening the ring proton signal.

  • Water Removal: Ensure the DMSO-d6 is dry (stored over molecular sieves).

    • Reasoning: Water (HOD) appears at ~3.33 ppm in DMSO. If the water content is high, it will exchange with the solute's OH/NH, collapsing their multiplets into a single broad blob.

Spectral Interpretation & Data Comparison

The Assignment Logic (Flowchart)

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct "anchor" signals to the variable exchangeable protons.

NMR_Assignment_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_tBu Step 1: Identify t-Butyl Group (~1.3 ppm, Singlet, 9H) Start->Check_tBu Strongest Signal Check_CH2 Step 2: Identify Methylene (CH2) (~4.3-4.5 ppm, Doublet/Singlet, 2H) Check_tBu->Check_CH2 Mid-field Region Check_Ring Step 3: Identify Imidazole H-5 (~6.8-7.0 ppm, Singlet, 1H) Check_CH2->Check_Ring Aromatic Region Check_Exch Step 4: Analyze Exchangeables (OH & NH) Check_Ring->Check_Exch Downfield/Variable Validation Validation: Integration Ratio 9 : 2 : 1 : (1:1) Check_Exch->Validation Confirm Structure

Caption: Logical workflow for the structural assignment of (2-tert-butyl-1H-imidazol-4-yl)methanol.

Comparative Chemical Shift Data[2][3]

The table below contrasts the expected chemical shifts in the two most common solvents. Note the dramatic difference in the exchangeable protons.

Proton AssignmentTypeShift (δ) in DMSO-d6Multiplicity (DMSO)Shift (δ) in MeODMultiplicity (MeOD)Interpretation Notes
t-Butyl (C2) Alkyl1.28 – 1.32 Singlet (9H)1.35 – 1.40 Singlet (9H)The "Anchor" signal. Highly stable; insensitive to concentration.
-CH₂-OH (C4) Methylene4.30 – 4.45 Doublet (J~5Hz)4.45 – 4.55 Singlet (2H)Becomes a doublet in dry DMSO due to coupling with OH. Singlet in MeOD.
-CH₂-O HHydroxyl4.80 – 5.10 Triplet / BroadN/A Not ObservedExchanges with MeOD (appears in solvent peak ~4.87).
Imidazole H-5 Aromatic6.75 – 6.95 Singlet (1H)6.85 – 7.00 Singlet (1H)Position 5 proton.[2] Can broaden if tautomerism is intermediate rate.
Imidazole N-H Amine11.5 – 12.2 Broad SingletN/A Not ObservedHighly acidic; disappears instantly in protic solvents.

Critical Note on Tautomerism: In the structure, the proton at C5 (the ring CH) is technically distinct from C4. However, because the N-H proton hops between N1 and N3, the C4 and C5 positions experience an "averaged" electronic environment over time. The tert-butyl group at C2 provides significant steric bulk, which can favor one tautomer over the other in solution, but generally, you will see a sharp singlet for the H-5 proton.

Detailed Mechanistic Analysis
Signal A: The tert-Butyl Singlet (1.30 ppm)

This is your internal reference. The integration of this peak should be set to 9.00 . If this peak appears split or has "shoulders," it indicates restricted rotation (unlikely here) or, more likely, the presence of impurities like t-butanol (which appears at ~1.11 ppm in DMSO) or BHT (stabilizer in THF/ethers).

Signal B: The Hydroxymethyl System (4.35 ppm + 4.90 ppm)

In ultra-dry DMSO-d6 , the methylene protons (CH2) at ~4.35 ppm will appear as a doublet (


 Hz). This splitting arises from scalar coupling to the adjacent hydroxyl proton (OH).
  • The "D2O Shake" Test: To validate this assignment, add 1 drop of D2O to the DMSO sample and shake.

    • Result: The OH signal at ~4.90 ppm disappears. The CH2 doublet at ~4.35 ppm collapses into a sharp singlet . This confirms the presence of the primary alcohol.

Signal C: The Imidazole Ring Proton (6.85 ppm)

This proton is shielded relative to unsubstituted imidazole (which is ~7.7 ppm) due to the electron-donating effects of the alkyl groups.

Tautomerism and Solvent Interaction

Understanding the dynamic nature of the imidazole ring is crucial for explaining peak broadening.

Tautomerism Tautomer_A Tautomer A (N1-H) Transition Proton Transfer (Fast Exchange) Tautomer_A->Transition k1 Transition->Tautomer_A Tautomer_B Tautomer B (N3-H) Transition->Tautomer_B k2 Tautomer_B->Transition Solvent Solvent (DMSO) H-Bond Acceptor Solvent->Tautomer_A Stabilizes NH Solvent->Tautomer_B Stabilizes NH

Caption: The rapid equilibrium between tautomers averages the NMR signals. DMSO stabilizes the NH, sharpening the signals compared to non-polar solvents.

In CDCl3 , this equilibrium is often erratic due to trace acid/base impurities or aggregation, leading to a "missing" or extremely broad N-H and H-5 peak. Therefore, CDCl3 is NOT recommended for characterization of this product.

Troubleshooting & Impurities

When synthesizing or sourcing this compound, common impurities include:

  • Imidazole (Unsubstituted): Look for a singlet at ~7.7 ppm.

  • t-Butyl Chloroacetate (Starting Material): Look for a singlet at ~1.5 ppm (t-Bu) and ~4.1 ppm (CH2-Cl).

  • Salts (HCl/TFA): If the product is a salt, the imidazole ring protons will shift downfield significantly (H-5 may move to >7.5 ppm) due to the positive charge on the ring.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[4] Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[3] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • National Institute of Standards and Technology (NIST). "Imidazole, 2-methyl-4-(hydroxymethyl)- Mass Spectrum." (Analogous spectral data). Link

Sources

Analytical Comparison Guide: FTIR Spectroscopic Profiling of (2-tert-butyl-1H-imidazol-4-yl)methanol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on sterically hindered heterocyclic building blocks for kinase inhibitors and histamine receptor modulators, the rapid structural verification of these intermediates is critical. (2-tert-butyl-1H-imidazol-4-yl)methanol (CAS: 68282-44-0) is a highly specialized pharmacophore precursor.

Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique for quality control (QC) of this compound. This guide objectively compares the FTIR performance profile of (2-tert-butyl-1H-imidazol-4-yl)methanol against two common, less sterically hindered alternatives: 2-methyl-1H-imidazole-4-methanol and 1H-imidazole-4-methanol .

Mechanistic Causality of the FTIR Profile

To effectively utilize FTIR for structural differentiation, we must move beyond memorizing peak tables and understand the causality behind the vibrational modes. The IR spectrum of (2-tert-butyl-1H-imidazol-4-yl)methanol is governed by three distinct molecular domains:

The Imidazole Core (Hydrogen-Bonding Dynamics)

The imidazole ring possesses both a hydrogen-bond donor (N-H) and an acceptor (C=N). In the solid state, this creates an extensive intermolecular hydrogen-bonding network.

  • N-H Stretch: Appears as a broad, complex band between 3100–3200 cm⁻¹. Because hydrogen bonding weakens the N-H bond, the stretching frequency shifts to lower wavenumbers compared to a dilute solution[1].

  • Ring Vibrations: The coupled C=N and C=C stretching vibrations occur in the 1550–1450 cm⁻¹ region. The exact position is highly sensitive to the steric bulk at the C2 position, which alters the ring's electron density and packing efficiency[1].

The Hydroxymethyl Group (-CH₂OH)
  • O-H Stretch: The primary alcohol contributes a strong, broad band around 3200–3400 cm⁻¹, often overlapping with the N-H stretch.

  • C-O Stretch: This is a highly reliable diagnostic peak. For primary alcohols attached to a heterocyclic ring, the C-O stretch appears sharply around 1020–1050 cm⁻¹[2].

The tert-Butyl Differentiator (Steric Signature)

The bulky tert-butyl group at the C2 position is the primary differentiator of this compound.

  • Aliphatic C-H Stretch: Massive signal intensity at 2850–2960 cm⁻¹ due to the nine methyl protons.

  • The "Umbrella" Doublet: The symmetric C-H bending mode of a methyl group typically appears at ~1375 cm⁻¹. However, when three methyl groups are attached to a common quaternary carbon (a tert-butyl group), mechanical coupling splits this vibration into a highly diagnostic, roughly equal-intensity doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹ [3]. This doublet is the definitive marker for the tert-butyl substitution.

Comparative Quantitative Data

The following table summarizes the characteristic FTIR bands used to objectively distinguish (2-tert-butyl-1H-imidazol-4-yl)methanol from its structural analogs.

Functional Group / Vibration Mode(2-tert-butyl-1H-imidazol-4-yl)methanol2-methyl-1H-imidazole-4-methanol1H-imidazole-4-methanolDiagnostic Value
O-H & N-H Stretch ~3150–3350 cm⁻¹ (Broad, overlapping)~3150–3350 cm⁻¹ (Broad)~3100–3350 cm⁻¹ (Broad)Low (Present in all)
Aliphatic C-H Stretch 2850–2960 cm⁻¹ (Very Strong) 2850–2960 cm⁻¹ (Moderate)~2850–2930 cm⁻¹ (Weak, CH₂ only)Moderate (Intensity varies)
Ring C=N / C=C Stretch ~1550 cm⁻¹ & ~1480 cm⁻¹~1560 cm⁻¹ & ~1490 cm⁻¹~1570 cm⁻¹ & ~1495 cm⁻¹Moderate (Steric shifts)
Alkyl C-H Bend (Umbrella) 1390 cm⁻¹ & 1365 cm⁻¹ (Distinct Doublet) ~1375 cm⁻¹ (Single sharp peak)AbsentHigh (Definitive marker)
Primary C-O Stretch ~1030 cm⁻¹ (Strong)~1030 cm⁻¹ (Strong)~1025 cm⁻¹ (Strong)Low (Present in all)

Diagnostic Logic Tree

When analyzing an unknown batch of imidazole-4-methanol derivatives, researchers can utilize the following logical decision tree based on the FTIR data.

Diagnostic_Logic Start Unknown Imidazole Methanol Derivative Q1 Doublet at 1390 & 1365 cm⁻¹? (gem-dimethyl bend) Start->Q1 T_Butyl (2-tert-butyl-1H-imidazol-4-yl)methanol Q1->T_Butyl Yes Q2 Strong peak at ~2960 cm⁻¹? (Methyl C-H stretch) Q1->Q2 No Methyl 2-methyl-1H-imidazole-4-methanol Q2->Methyl Yes Unsub 1H-imidazole-4-methanol Q2->Unsub No

Logical decision tree for differentiating substituted imidazole-4-methanol derivatives via FTIR.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure the highest scientific integrity, the FTIR analysis must be conducted using a self-validating Attenuated Total Reflectance (ATR) methodology. ATR eliminates the need for KBr pellet pressing, preventing the introduction of hygroscopic moisture that would obscure the critical O-H and N-H regions.

Step-by-Step Methodology

1. System Readiness & Background Verification (Self-Validation Step)

  • Ensure the diamond/ZnSe ATR crystal is meticulously cleaned with isopropanol and allowed to dry.

  • Acquire a background spectrum (Air).

  • Validation Check: Inspect the background spectrum. The atmospheric H₂O vapor (3500–3900 cm⁻¹ and 1300–2000 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks must show less than 2% transmittance variation. If variation exceeds this, purge the spectrometer with dry nitrogen before proceeding.

2. Sample Application & Pressure Standardization

  • Place approximately 2–5 mg of solid (2-tert-butyl-1H-imidazol-4-yl)methanol directly onto the center of the ATR crystal.

  • Lower the pressure anvil.

  • Validation Check: Utilize an anvil with a built-in slip-clutch mechanism. Apply pressure until the clutch "clicks." This guarantees a reproducible optical contact area, ensuring that peak intensities are comparable across different batches.

3. Spectral Acquisition

  • Resolution: Set to 4 cm⁻¹ to adequately resolve the tert-butyl doublet at 1390/1365 cm⁻¹.

  • Scans: Accumulate a minimum of 32 co-added scans to achieve a high signal-to-noise ratio.

  • Range: 4000 cm⁻¹ to 600 cm⁻¹.

4. Post-Processing & Baseline Integrity

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

  • Validation Check: Examine the baseline between 3800–4000 cm⁻¹ and 2000–2200 cm⁻¹. A sloping baseline indicates poor crystal contact or severe scattering, rendering the quantitative comparison invalid. The baseline must be flat.

ATR_Workflow A System Initialization B Background Scan (Air) A->B C Sample Application B->C D Pressure Application C->D E Spectral Acquisition D->E F Data Processing E->F

Step-by-step ATR-FTIR acquisition workflow ensuring reproducible spectral baselines.

References

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers Source: MDPI Materials (2022) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (2014) URL:[Link]

  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition Source: John Wiley & Sons (2004) URL:[Link]

Sources

Structural Elucidation of 2-tert-butyl-4-hydroxymethylimidazole: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of highly functionalized heterocyclic building blocks is a critical quality attribute. 2-tert-butyl-4-hydroxymethylimidazole (C8H14N2O, exact mass 154.1106 Da) is a versatile precursor often utilized in the synthesis of histamine receptor ligands and imidazole-based antifungals.

This guide objectively compares the performance of two premier mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) —for the characterization of this compound. By dissecting the causality behind its fragmentation patterns, this guide provides a self-validating framework for selecting the optimal analytical workflow.

Mechanistic Grounding: The Fragmentation Pathways

To accurately interpret the mass spectra of 2-tert-butyl-4-hydroxymethylimidazole, one must understand the independent and synergistic behavior of its three core structural motifs under collision-induced dissociation (CID):

  • The Hydroxymethyl Group (-CH2OH): A primary diagnostic feature in positive ion mode is the facile loss of water (-18 Da). This dehydration is thermodynamically driven by the formation of a highly stable, resonance-stabilized methylene-imidazolium cation.

  • The tert-Butyl Group (-C(CH3)3): The fragmentation of this bulky alkyl group is strictly dictated by the ionization mode. Under ESI+ conditions, the protonated molecular ion obeys the 1 [1], which dictates that even-electron precursor ions preferentially cleave to form even-electron product ions. Consequently, the tert-butyl group undergoes an inductive cleavage to expel neutral isobutene (C4H8, 56 Da) 2.

  • The Imidazole Ring: The core heterocycle is highly resistant to low-energy fragmentation. However, at elevated collision energies, the ring undergoes a characteristic opening, predominantly expelling neutral hydrogen cyanide (HCN, 27 Da) 3.

Fragmentation M [M+H]+ m/z 155.1179 C8H15N2O+ M_H2O [M+H - H2O]+ m/z 137.1073 C8H13N2+ M->M_H2O -H2O (-18 Da) M_C4H8 [M+H - C4H8]+ m/z 99.0553 C4H7N2O+ M->M_C4H8 -C4H8 (-56 Da) M_H2O_C4H8 [M+H - H2O - C4H8]+ m/z 81.0447 C4H5N2+ M_H2O->M_H2O_C4H8 -C4H8 (-56 Da) M_C4H8->M_H2O_C4H8 -H2O (-18 Da) M_H2O_C4H8_HCN [M+H - H2O - C4H8 - HCN]+ m/z 54.0338 C3H4N+ M_H2O_C4H8->M_H2O_C4H8_HCN -HCN (-27 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 2-tert-butyl-4-hydroxymethylimidazole.

Platform Comparison: ESI-Q-TOF vs. EI-GC-MS

Choosing the correct platform depends on whether the analytical goal is de novo structural elucidation or library-based confirmation.

  • ESI-Q-TOF utilizes soft ionization, preserving the intact protonated molecule [M+H]+. Its High-Resolution Accurate Mass (HRAM) capabilities allow for the assignment of exact elemental formulas to every fragment, making it the gold standard for identifying impurities or degradation products.

  • EI-GC-MS utilizes hard ionization (70 eV electrons), which strips an electron to form a highly unstable odd-electron radical cation [M]+•. For this molecule, the molecular ion is often weak or absent, as the tert-butyl group rapidly loses a methyl radical (•CH3, 15 Da) to form a stable tertiary carbocation. While it lacks the molecular ion, EI provides highly reproducible fragmentation patterns that can be instantly cross-referenced against NIST libraries.

Table 1: Comparative Performance Metrics
Analytical FeatureESI-Q-TOF MS/MSEI-GC-MS
Ionization Mode Soft (ESI+)Hard (EI, 70 eV)
Primary Precursor [M+H]+ (m/z 155.1179)[M]+• (m/z 154.1106) - Often weak/absent
tert-Butyl Cleavage Loss of neutral isobutene (-56 Da)Loss of methyl radical (-15 Da)
Sample Preparation Direct injection or LC (dilute & shoot)Derivatization (e.g., TMS) highly recommended
Mass Accuracy High (< 5 ppm error)Nominal (typically 1 Da resolution)

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate self-validating mechanisms (e.g., lock mass calibration and protective derivatization).

Protocol A: ESI-Q-TOF MS/MS Workflow
  • Sample Preparation: Dissolve 1 mg of 2-tert-butyl-4-hydroxymethylimidazole in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to promote protonation.

  • Chromatography (UHPLC): Inject 2 µL onto a sub-2µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Calibration (Self-Validation): Operate the ESI source in positive mode (Capillary voltage: 3.5 kV). Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. This ensures continuous mass axis calibration, maintaining sub-5 ppm mass accuracy throughout the run.

  • Data Acquisition: Utilize Data-Dependent Acquisition (DDA). Isolate the [M+H]+ precursor (m/z 155.1179) in the quadrupole and fragment it in the collision cell using Nitrogen gas. Apply stepped normalized collision energies (NCE) of 15, 30, and 45 eV to capture both the low-energy dehydration and the high-energy HCN losses.

Protocol B: EI-GC-MS Workflow
  • Sample Preparation (Derivatization): The free hydroxyl group on the imidazole ring can cause severe peak tailing and thermal degradation in the GC inlet. React 1 mg of the analyte with 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine at 60°C for 30 minutes to form a volatile trimethylsilyl (TMS) ether derivative.

  • Chromatography (GC): Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Operate the EI source at a standard 70 eV electron energy with the source temperature set to 230°C. Scan from m/z 40 to 400.

Workflow cluster_ESI ESI-Q-TOF Workflow cluster_EI EI-GC-MS Workflow Start Sample: 2-tert-butyl-4-hydroxymethylimidazole Prep1 Dilution in MeOH/H2O (0.1% Formic Acid) Start->Prep1 Prep2 Derivatization (BSTFA) Protects -OH Group Start->Prep2 LC RP-UHPLC Separation (C18 Column) Prep1->LC Ion1 Soft Ionization (ESI+) Preserves [M+H]+ LC->Ion1 MS1 Q-TOF MS/MS (CID Fragmentation) Ion1->MS1 GC GC Separation (DB-5MS Column) Prep2->GC Ion2 Hard Ionization (EI, 70 eV) Extensive Fragmentation GC->Ion2 MS2 Quadrupole MS (Library Matching) Ion2->MS2

Figure 2: Comparative analytical workflows for ESI-Q-TOF and EI-GC-MS platforms.

Data Interpretation & Quantitative Summary

When analyzing the ESI-Q-TOF data, the exact mass measurements allow for unambiguous assignment of the fragment ions. The table below summarizes the expected HRAM data for 2-tert-butyl-4-hydroxymethylimidazole, demonstrating the precision required for rigorous structural validation.

Table 2: High-Resolution Accurate Mass (HRAM) Fragments (ESI+)
Fragment IonCalculated m/zFormulaMass Error TargetMechanistic Assignment
[M+H]+ 155.1179C8H15N2O+< 2.0 ppmIntact protonated molecular ion
[M+H - H2O]+ 137.1073C8H13N2+< 2.0 ppmDehydration of the hydroxymethyl group
[M+H - C4H8]+ 99.0553C4H7N2O+< 2.0 ppmExpulsion of isobutene from the tert-butyl group
[M+H - H2O - C4H8]+ 81.0447C4H5N2+< 2.0 ppmSequential loss of water and isobutene
[M+H - H2O - C4H8 - HCN]+ 54.0338C3H4N+< 2.0 ppmHigh-energy imidazole ring cleavage

References

  • Thurman, E. M., et al. "The even-electron rule in electrospray mass spectra of pesticides." ResearchGate.
  • Sivaramakrishnan, R., et al. "The High Temperature Dissociation of Neopentanol: Shock Tube/Photoionization Mass Spectrometry Studies." OSTI.GOV.
  • Feketeová, L., et al. "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole." Journal of the American Society for Mass Spectrometry (via PMC).

Sources

Comparative Bioactivity Guide: (2-tert-butyl-1H-imidazol-4-yl)methanol vs. THI

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between (2-tert-butyl-1H-imidazol-4-yl)methanol and THI (2-acetyl-4(5)-tetrahydroxybutyl imidazole) , focusing on their bioactivity, mechanism of action, and application in immunomodulation research.

Executive Summary & Chemical Identity

This guide compares two imidazole-based compounds often encountered in the research of Sphingosine-1-Phosphate (S1P) Lyase inhibitors.

  • THI is the canonical, potent S1P lyase inhibitor. It is a byproduct of the Maillard reaction (found in Caramel Color III) and is widely used as a reference tool to induce lymphopenia in animal models.

  • (2-tert-butyl-1H-imidazol-4-yl)methanol is a synthetic structural analog (often an intermediate or probe). It is characterized by a lipophilic tert-butyl group at the C2 position and a truncated hydroxymethyl group at the C4 position.

Core Insight: The bioactivity difference is binary. THI is highly active because its tetrahydroxybutyl chain mimics the polar phosphate head group of the natural substrate (S1P), allowing it to bind the enzyme's active site. (2-tert-butyl-1H-imidazol-4-yl)methanol is effectively inactive (or orders of magnitude less potent) against S1P lyase because it lacks this critical polar pharmacophore. It primarily serves as a synthetic precursor or a negative control in Structure-Activity Relationship (SAR) studies.

Chemical Structure Comparison[1][2][3]
FeatureTHI (2-tert-butyl-1H-imidazol-4-yl)methanol
Common Name THI / Caramel Color III ComponentTert-butyl imidazole alcohol / Intermediate
Structure 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole2-tert-butyl-4-(hydroxymethyl)imidazole
C2 Substituent Acetyl group (-C(=O)CH₃)tert-Butyl group (-C(CH₃)₃)
C4 Substituent Tetrahydroxybutyl chain (Polar, Phosphate mimic)Hydroxymethyl (Short, Polar but insufficient)
Primary Target S1P Lyase (Inhibitor) Synthetic Intermediate / Control
In Vivo Effect Induces rapid lymphopenia (immunosuppression)Negligible / None reported on S1P Lyase

Mechanism of Action: The S1P Lyase Pathway

To understand the performance gap, one must analyze the target enzyme: Sphingosine-1-Phosphate Lyase (SPL) .

The Biological Pathway

SPL is the gatekeeper of the sphingolipid rheostat.[1] It irreversibly degrades S1P into hexadecenal and phosphoethanolamine.[2]

  • Inhibition of SPL leads to accumulated S1P levels in lymphoid tissues.[3]

  • High tissue S1P disrupts the S1P gradient required for lymphocyte egress, trapping T-cells and B-cells in the thymus and lymph nodes (Lymphopenia).

Mechanistic Diagram (S1P Signaling)

S1P_Pathway Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (S1PR1) S1P->S1PR Signaling Degradation Hexadecenal + Phosphoethanolamine S1P->Degradation Irreversible Cleavage Lymphocytes Lymphocyte Egress (Blood) S1PR->Lymphocytes Promotes SphK Sphingosine Kinase SphK->Sphingosine SPL S1P Lyase (SPL) SPL->S1P THI THI (Inhibitor) THI->SPL Blocks Analog Tert-butyl Analog (Inactive) Analog->SPL No Binding

Caption: THI blocks S1P Lyase, raising S1P levels and halting lymphocyte egress. The tert-butyl analog fails to bind the enzyme effectively.

Why THI Works and the Analog Fails (SAR Analysis)

The S1P Lyase active site contains a specific pocket that recognizes the phosphate group of S1P.

  • THI's Pharmacophore: The tetrahydroxybutyl chain of THI is a bioisostere for the glycerol/phosphate moiety of S1P. It forms critical hydrogen bonds within the active site, locking the enzyme.

  • The Analog's Deficit: The (2-tert-butyl-1H-imidazol-4-yl)methanol has only a single hydroxyl group. It lacks the length and the multipoint hydrogen-bonding capability required to occupy the substrate channel. Consequently, its affinity (

    
    ) is likely 
    
    
    
    , rendering it biologically inert in this context.

Comparative Bioactivity Data

The following table synthesizes data from key medicinal chemistry studies (e.g., Bagdanoff et al., J. Med.[3] Chem. 2010) regarding imidazole-based SPL inhibitors.[3]

MetricTHI (Reference Standard)(2-tert-butyl-1H-imidazol-4-yl)methanol
In Vitro Potency (IC50) ~0.3 - 1.0 µM (Cell-based SPL assay)> 100 µM (Estimated/Inactive)
Mechanism Competitive/Mechanism-based InhibitorN/A (Poor binder)
In Vivo Efficacy (Mouse) Induces Lymphopenia at 10-50 mg/kg (Oral)No significant reduction in lymphocyte count
Onset of Action Rapid (Lymphopenia within 12-24 hrs)N/A
Toxicity Potential neurotoxicity at high chronic dosesLow acute toxicity (generic imidazole profile)
Solubility Highly Water Soluble (Polar tail)Lipophilic (Tert-butyl group), requires DMSO

Key Research Application:

  • Use THI when you need to induce lymphopenia or study the consequences of SPL inhibition in vivo.

  • Use the Tert-butyl Analog only as a negative control, a fragment for X-ray crystallography soaking experiments, or a starting material to synthesize more complex inhibitors (e.g., by oxidizing the alcohol to an aldehyde and extending the chain).

Experimental Protocols

To validate the bioactivity difference in your own lab, use the following standardized protocols.

Protocol A: S1P Lyase Activity Assay (In Vitro)

Validates the direct inhibition of the enzyme.

  • Preparation: Harvest tissues (thymus/liver) from C57BL/6 mice or use SPL-overexpressing HEK293 lysates. Homogenize in buffer (20 mM Tris-HCl, pH 7.4, 20% glycerol, 1 mM protease inhibitors).

  • Substrate: Use NBD-labeled S1P or [3H]-S1P (0.5 µM final).

  • Incubation:

    • Aliquot lysate (50 µg protein) into wells.

    • Add THI (Positive Control) at 10 µM.

    • Add (2-tert-butyl-1H-imidazol-4-yl)methanol (Test Compound) at 10 µM and 100 µM.

    • Incubate for 30 min at 37°C.

  • Reaction: Initiate by adding Substrate. Incubate 1 hour. Stop reaction with CHCl3:MeOH (2:1).

  • Analysis: Separate lipids via TLC or HPLC. Measure the disappearance of S1P or appearance of the aldehyde product.

  • Expected Result: THI wells show >80% inhibition. Tert-butyl analog wells show <5% inhibition (comparable to vehicle).

Protocol B: In Vivo Lymphopenia Model

Validates the systemic physiological effect.

  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Dosing:

    • Group 1: Vehicle (Glucose water).

    • Group 2: THI (50 mg/L in drinking water) for 3 days.

    • Group 3: Tert-butyl analog (50 mg/kg via oral gavage, daily) for 3 days.

  • Blood Collection: Retro-orbital bleed on Day 3.

  • Analysis: Hematology analyzer for absolute lymphocyte counts.

  • Expected Result:

    • Vehicle: ~5-8 x 10³/µL lymphocytes.

    • THI: <1 x 10³/µL (Severe Lymphopenia).

    • Tert-butyl Analog: ~5-8 x 10³/µL (No Effect).

References

  • Bagdanoff, J. T., et al. (2010).[3] Inhibition of Sphingosine 1-Phosphate Lyase for the Treatment of Rheumatoid Arthritis: Discovery of LX2931.[4][3] Journal of Medicinal Chemistry, 53(24), 8650–8662.[3] Link

  • Schwab, S. R., et al. (2005). Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients. Science, 309(5741), 1735-1739. Link

  • Weiler, S., et al. (2014). Orally Active 4-Substituted Imidazoles as Potent Inhibitors of Sphingosine-1-Phosphate Lyase.[4] Journal of Medicinal Chemistry, 57(12), 5074-5084. Link

  • Ohtoyo, M., et al. (2015). Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency. Biological and Pharmaceutical Bulletin, 38(2), 278-282. Link

Sources

Comparative Guide: Reference Standards for (2-tert-butyl-1H-imidazol-4-yl)methanol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

(2-tert-butyl-1H-imidazol-4-yl)methanol (CAS: 68282-44-0) is a highly specialized heterocyclic building block. It serves as a critical structural motif in the synthesis of advanced transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors, such as SB-505124 and EW-7197 . Because impurities in early-stage intermediates can undergo parallel transformations and contaminate the final Active Pharmaceutical Ingredient (API), establishing rigorous purity analysis protocols using high-fidelity reference standards is non-negotiable for drug development professionals.

This guide objectively compares the performance and utility of different reference standard tiers for this molecule and provides a field-proven, self-validating analytical protocol for its characterization.

The Analytical Challenge: Causality in Method Design

Analyzing imidazole derivatives presents unique chromatographic challenges. The basic nitrogen in the imidazole ring of (2-tert-butyl-1H-imidazol-4-yl)methanol has a pKa of approximately 7.0.

If analyzed using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.5), the molecule becomes fully protonated. This cationic state strongly interacts with residual silanols on standard silica-based stationary phases, leading to severe peak tailing, retention time shifts, and inaccurate impurity integration. Furthermore, the bulky tert-butyl group creates steric hindrance that can mask subtle co-eluting regioisomers.

To achieve accurate purity quantification, analysts must utilize high-pH chromatography to maintain the molecule in its neutral state, paired with reference standards that offer absolute quantitative traceability.

SyntheticPathway A Starting Materials (e.g., Pivalaldehyde) B (2-tert-butyl-1H-imidazol- 4-yl)methanol (CAS: 68282-44-0) A->B Imidazole Synthesis C Thioamide / Pyrazole Coupling B->C Intermediate Processing D ALK5 Kinase Inhibitors (e.g., SB-505124, EW-7197) C->D Final API Formulation

Figure 1: Synthetic pathway highlighting the intermediate's role in ALK5 inhibitor production.

Comparison of Reference Standard Tiers

When selecting a reference standard for (2-tert-butyl-1H-imidazol-4-yl)methanol, laboratories must balance traceability, cost, and the specific phase of drug development. Because a dedicated pharmacopeial monograph (USP/EP) does not currently exist for this specific intermediate, scientists must choose between commercial analytical grades and rigorously characterized in-house standards .

Quantitative Comparison of Standard Options
Standard TierTypical Purity (%)Analytical TraceabilityRelative CostBest Application Phase
Certified Reference Material (CRM) > 99.5%ISO 17034 / NIST Traceable

Final API regulatory submission & late-stage QC.
Commercial Analytical Grade 95.0% - 98.0%Vendor CoA (HPLC/NMR)

Routine process development & early-stage screening.
In-House Working Standard 98.0% - 99.9%Orthogonal (qNMR + Mass Balance)$ (High labor)Custom impurity tracking & continuous manufacturing.

Data Insight: While Commercial Analytical Grades (typically 95-98% purity) are sufficient for early synthetic route scouting, their reliance on relative area percent (a%) from HPLC can artificially inflate purity if non-UV absorbing impurities are present. For GMP manufacturing of ALK5 inhibitors, an In-House Working Standard cross-validated against a primary CRM calibrant provides the highest operational fidelity.

Experimental Protocol: Self-Validating Purity Workflow

To establish an In-House Working Standard of (2-tert-butyl-1H-imidazol-4-yl)methanol, we employ a self-validating system. This system uses Quantitative NMR (qNMR) to establish absolute mass fraction, orthogonally cross-checked against a Mass Balance calculation derived from HPLC-UV, Karl Fischer, and Thermogravimetric Analysis (TGA).

ValidationWorkflow cluster_methods Orthogonal Analytical Methods Start Candidate Standard (2-tert-butyl-1H-imidazol-4-yl)methanol qNMR qNMR Analysis (Absolute Purity vs NIST Calibrant) Start->qNMR LCMS HPLC-UV/MS (pH 9.0) (Impurity Profiling & Tailing Suppression) Start->LCMS KF Karl Fischer & TGA (Moisture & Volatile Content) Start->KF MassBal Mass Balance Calculation (100% - Σ Impurities) qNMR->MassBal Mass Fraction (%) LCMS->MassBal Organic Impurities (%) KF->MassBal Inorganic/Water (%) Final Certified Working Standard (Ready for API QC) MassBal->Final Cross-Validation

Figure 2: Self-validating analytical workflow for reference standard characterization.

Step 1: Absolute Quantitation via qNMR

qNMR provides a direct measurement of purity without requiring a structurally identical reference standard.

  • Sample Preparation: Accurately weigh ~15 mg of the candidate (2-tert-butyl-1H-imidazol-4-yl)methanol and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters:

    • Nucleus:

      
      H
      
    • Relaxation Delay (D1): Set to 30 seconds . Causality: The bulky tert-butyl protons have a long longitudinal relaxation time (

      
      ). A 30-second delay ensures complete relaxation between pulses, preventing signal saturation and catastrophic integration errors.
      
    • Scans: 64

  • Integration: Compare the integration of the maleic acid olefinic protons (δ 6.26 ppm, 2H) against the imidazole ring proton (δ 6.8-7.2 ppm, 1H) to calculate the absolute mass fraction.

Step 2: Impurity Profiling via High-pH HPLC-UV

To identify organic impurities and calculate purity by area percent.

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent ethylene-bridged hybrid (BEH) column. Causality: BEH particles resist dissolution at high pH, which is mandatory for this method.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. Causality: At pH 9.0, the imidazole ring (pKa ~7.0) is fully deprotonated (neutral). This suppresses secondary ionic interactions with the column, eliminating peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm.

Step 3: Moisture and Inorganic Analysis
  • Karl Fischer Titration: Perform volumetric KF titration to determine water content.

  • Residue on Ignition (ROI): Combust a 1.0 g sample at 600°C to quantify inorganic salt impurities (e.g., residual catalysts from the cyclization step).

Step 4: Mass Balance Cross-Validation

Calculate the final purity using the Mass Balance formula: Purity (%) =[100% - (% Water + % Inorganics)] × (HPLC Area % / 100)

Validation Check: The purity calculated via Mass Balance must be within ±0.5% of the absolute purity determined by qNMR in Step 1. If the values diverge, it indicates the presence of NMR-invisible impurities (e.g., inorganic salts) or UV-invisible organic impurities, prompting further investigation.

References

  • MDPI (Molecules) . "Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors." Accessed March 5, 2026.[Link]

Structural Confirmation of (2-tert-butyl-1H-imidazol-4-yl)methanol: A Comparative Guide to SC-XRD, NMR, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of small-molecule building blocks is a critical bottleneck in drug discovery and materials science. For functionalized heterocycles like (2-tert-butyl-1H-imidazol-4-yl)methanol (CAS: 68282-44-0)[1], confirming the exact regiochemistry and 3D spatial arrangement is paramount. This compound features a bulky tert-butyl group, an aromatic imidazole ring, and a hydroxymethyl group, making it a prime candidate for complex intermolecular hydrogen bonding (N-H···O, O-H···N, and N-H···N)[2][3].

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against 2D Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD), providing actionable, self-validating protocols for the structural confirmation of this specific imidazole derivative.

Comparative Analysis of Structural Confirmation Techniques

While standard 1D NMR is sufficient for routine purity checks, the unambiguous assignment of quaternary centers and solid-state packing requires advanced methodologies[4][5].

  • Single-Crystal X-ray Diffraction (SC-XRD): The gold standard for absolute 3D structure determination. SC-XRD provides precise atomic coordinates and directly maps the hydrogen-bonding framework[2][6]. It is vastly superior to NMR for determining the exact spatial geometry and relative configuration of molecules in the solid state[4][7].

  • 2D NMR Spectroscopy (HSQC/HMBC): The optimal technique for solution-state connectivity. While it cannot directly observe solid-state packing, 2D NMR is essential for mapping the connectivity of the quaternary carbon in the tert-butyl group to the imidazole ring[4][8].

  • Powder X-ray Diffraction (PXRD): Utilized downstream to determine bulk phase purity and polymorph identification[6][9]. PXRD ensures that the bulk synthesized powder matches the theoretical diffraction pattern generated by the SC-XRD model[6].

Quantitative & Qualitative Comparison
FeatureSingle-Crystal X-Ray Diffraction (SC-XRD)2D NMR Spectroscopy (Solution)Powder X-Ray Diffraction (PXRD)
Primary Output 3D atomic coordinates, solid-state packingSolution-state connectivity, dynamicsBulk phase purity, polymorph ID
Sample Requirement Single, high-quality crystal (10–200 µm)2–15 mg soluble powder10–50 mg bulk powder
Hydrogen Bonding Direct observation of solid-state networksInferred via chemical shift / NOEInferred via Crystal Structure Prediction
Stereo/Regiochemistry Absolute (via anomalous dispersion)Relative (requires 2D correlations)Not applicable directly
Throughput / Speed Low to Medium (Hours to Days)High (Minutes to Hours)High (Minutes)

Logical Workflow for Structural Elucidation

The decision tree for confirming the structure of (2-tert-butyl-1H-imidazol-4-yl)methanol depends heavily on the physical state of the sample and the specific data required.

Workflow Compound Synthesized Compound (2-tert-butyl-1H-imidazol-4-yl)methanol PrepNMR Dissolve in DMSO-d6 Compound->PrepNMR PrepXRD Slow Evaporation (EtOAc/Hexane) Compound->PrepXRD PrepPXRD Bulk Powder Milling Compound->PrepPXRD NMR 2D NMR Spectroscopy (Solution State) PrepNMR->NMR SCXRD SC-XRD (Solid State) PrepXRD->SCXRD Single Crystal >50 µm PXRD PXRD (Bulk Solid) PrepPXRD->PXRD Microcrystalline Powder DataNMR Molecular Connectivity & Functional Group ID NMR->DataNMR DataSCXRD Absolute Configuration & H-Bonding Network SCXRD->DataSCXRD DataPXRD Polymorph ID & Phase Purity PXRD->DataPXRD

Workflow for the structural confirmation of (2-tert-butyl-1H-imidazol-4-yl)methanol.

Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each critical step.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

The primary challenge in small-molecule crystallography is obtaining a crystal with high internal regularity[10]. For imidazole derivatives, manipulating the hydrogen-bonding framework is key to successful crystallization[2][11].

Step 1: Crystal Growth via Slow Evaporation

  • Action: Dissolve 5–10 mg of (2-tert-butyl-1H-imidazol-4-yl)methanol in a 3:1 v/v mixture of ethyl acetate and hexane. Loosely cap the vial and allow it to stand at 22 °C[12].

  • Causality: Ethyl acetate solubilizes the polar imidazole and hydroxyl groups, while hexane acts as a non-polar antisolvent. Slow evaporation creates a highly controlled supersaturated environment. This thermodynamically favors the formation of ordered supramolecular hydrogen-bonded networks (e.g., O-H···N) rather than kinetic, amorphous precipitates[13].

  • Validation: Inspect the resulting crystals under a stereomicroscope with cross-polarized light. Complete extinction of light upon rotation confirms a single, continuous crystalline domain rather than a twinned cluster.

Step 2: Harvesting and Cryo-Mounting

  • Action: Submerge the selected crystal (approx. 0.1 mm) in Paratone-N oil, mount it on a polyimide loop, and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream[14].

  • Causality: The inert oil displaces surface mother liquor and freezes into a glass at 100 K, preventing crystal dehydration and physical degradation. Cryo-cooling minimizes thermal atomic vibrations (Debye-Waller B-factors)[15]. This is critical for resolving the low electron density of the hydrogen atoms involved in the intermolecular hydrogen bonds.

Step 3: Data Collection and Structure Refinement

  • Action: Collect a full sphere of diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation[12]. Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[10][12].

  • Validation: An R₁ factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0 validate the structural model's accuracy[14]. The Hirshfeld surface analysis can be subsequently generated to mathematically validate the percentage of N-H···O and C-H···π interactions[2][3].

Protocol B: 2D NMR Spectroscopy (Solution-State)

While SC-XRD defines the solid state, NMR is required to confirm the molecule's behavior and connectivity in solution[4][8].

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is a strong hydrogen-bond acceptor. It disrupts the intermolecular N-H···O networks that cause broadening, ensuring the molecule is monomeric in solution. Furthermore, because DMSO lacks exchangeable protons, it prevents the rapid chemical exchange of the imidazole N-H and hydroxyl O-H protons, allowing them to be observed as distinct, sharp resonances in the ¹H spectrum.

  • Validation: A clear, precipitate-free solution ensures optimal magnetic field homogeneity (shimming), which is required for high-resolution 2D data acquisition.

Step 2: Acquisition of HSQC and HMBC

  • Action: Acquire ¹H-¹³C HSQC to map direct C-H bonds, followed by an HMBC experiment optimized for long-range couplings (typically 8 Hz).

  • Causality: The bulky tert-butyl group contains a quaternary carbon that is invisible in standard ¹H NMR. The HMBC experiment correlates the intense tert-butyl methyl singlet (integrating to 9H) across multiple bonds to this quaternary carbon, and further to the adjacent imidazole C2 carbon. This unambiguously confirms the regiochemistry of the tert-butyl substitution.

  • Validation: The absence of unassigned cross-peaks in the HMBC spectrum validates the purity of the sample and the proposed molecular connectivity.

Conclusion

For the structural confirmation of (2-tert-butyl-1H-imidazol-4-yl)methanol, relying on a single analytical technique leaves critical data gaps. 2D NMR provides rapid, self-validating proof of regiochemical connectivity and solution-state dynamics. However, to truly understand the spatial geometry, steric hindrance of the tert-butyl group, and the complex hydrogen-bonding networks inherent to imidazole derivatives, SC-XRD remains the unparalleled gold standard[4][6][7]. Combining these techniques ensures absolute confidence in the structural integrity of the compound before it advances in the drug development pipeline.

References

  • "Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis", European Journal of Chemistry. [Link]

  • "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization", National Institutes of Health (PMC).[Link]

  • "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination", ACS Molecular Pharmaceutics.[Link]

  • "Exploring the advantages of single-crystal x-ray diffraction in pharma", Chemistry World.[Link]

Sources

Differentiation of (2-tert-butyl-1H-imidazol-4-yl)methanol from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical differentiation of (2-tert-butyl-1H-imidazol-4-yl)methanol from its structural isomers. This analysis relies on spectroscopic principles governing imidazole tautomerism and regiochemistry.[1]

Content Type: Technical Comparison & Identification Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Part 1: Executive Technical Analysis

The molecule (2-tert-butyl-1H-imidazol-4-yl)methanol (Target 1 ) presents a specific challenge in structural verification due to the fluxional nature of the imidazole ring (tautomerism) and the potential for regioisomeric byproducts during synthesis.

The primary structural isomers encountered in research and synthesis are:

  • Positional Isomer A: (4-tert-butyl-1H-imidazol-2-yl)methanol (Regioisomer where substituents are swapped).

  • N-Alkylated Isomer B: (1-tert-butyl-1H-imidazol-4-yl)methanol (Byproduct of improper alkylation).

  • Chain Isomer C: (2-isobutyl/sec-butyl-...) (Isomers of the alkyl chain, distinguishable by fragmentation/NMR splitting).

The Core Differentiation Logic

The most definitive method for distinguishing the target from its isomers is NMR Spectroscopy (


H, 

C, HMBC)
. Mass spectrometry (MS) alone is insufficient as these isomers share the exact molecular mass (

Da) and similar fragmentation patterns.
  • Target vs. N-Alkyl Isomers: The presence of a highly deshielded C2-H proton (

    
     7.5–8.0 ppm) is the "smoking gun" for N-alkylated isomers or 4,5-disubstituted isomers lacking a C2 substituent. The target (2-substituted) lacks this proton .
    
  • Target vs. Positional Isomer A: Both lack the C2-H proton. Differentiation relies on

    
    C NMR chemical shifts  of the carbon bearing the hydroxymethyl group. In the target, this carbon (C4) is alkene-like (
    
    
    
    ~130–135 ppm). In Isomer A, the carbon (C2) is amidine-like (
    
    
    ~145–150 ppm).
Part 2: Comparative Data & Spectroscopic Signatures

The following table summarizes the predicted spectroscopic differences based on established imidazole chemistry.

FeatureTarget (1) (2-t-Bu-4-CH2OH)Isomer A (4-t-Bu-2-CH2OH)Isomer B (1-t-Bu-4-CH2OH)
C2 Proton (

H NMR)
Absent (Substituted by t-Bu)Absent (Substituted by CH2OH)Present (Singlet,

7.6–8.0 ppm)
Hydroxymethyl Carbon (

C)

130–135 ppm
(C4/C5)

145–150 ppm
(C2)

130–135 ppm (C4/C5)
t-Butyl Carbon (

C, quat)

145–150 ppm (at C2)

130–140 ppm (at C4)

~55–60 ppm (N-C bond)
HMBC Correlation CH

OH protons couple to C4, C5
CH

OH protons couple to C2 (N-C-N)
CH

OH protons couple to C4, C5
Tautomerism Fast exchange (H on N1/N3)Fast exchange (H on N1/N3)Fixed (No tautomerism)

Note on Tautomerism: In solution (e.g., DMSO-


), 1H-imidazoles undergo rapid proton exchange. The 4-hydroxymethyl and 5-hydroxymethyl forms are tautomers and appear as a single averaged set of signals. They are not  considered separable structural isomers for this analysis.
Part 3: Validated Experimental Protocol

To unambiguously identify the product, follow this self-validating NMR workflow.

Reagents & Equipment
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to slow proton exchange and sharpen OH signals).
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Standard: TMS (Tetramethylsilane) or residual solvent peak (2.50 ppm).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5–10 mg of the sample in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts.
    
  • Run

    
    H NMR: 
    
    • Check Region 7.5–9.0 ppm: Look for a sharp singlet.

    • Result: If a singlet integrates to 1H (relative to t-Bu 9H), you likely have Isomer B (N-substituted) or a 4,5-disubstituted impurity. If absent , proceed to Step 3.

  • Run

    
    C NMR & HMBC: 
    
    • Focus on the carbon signal attached to the hydroxymethyl group (identify via HSQC or by adding D

      
      O to shift the alpha-protons).
      
    • HMBC Experiment: Set delay for long-range coupling (typically 8 Hz).

    • Trace the CH

      
      OH protons:
      
      • If they correlate to a carbon at ~148 ppm , the group is at C2 (Isomer A).

      • If they correlate to carbons at ~135 ppm , the group is at C4/C5 (Target).

Visual Logic: Identification Decision Tree

G Start Unknown Sample (C8H14N2O) H_NMR Step 1: 1H NMR (DMSO-d6) Check 7.5 - 8.5 ppm Start->H_NMR Singlet Is distinct Singlet (1H) present? H_NMR->Singlet Isomer_B Identify: Isomer B (N-tert-butyl-imidazole) C2-H is present Singlet->Isomer_B Yes C_NMR Step 2: 13C NMR / HMBC Analyze CH2-OH Carbon Shift Singlet->C_NMR No Shift_Check Chemical Shift of CH2-OH bearing Carbon? C_NMR->Shift_Check Isomer_A Identify: Isomer A (4-t-Bu-2-hydroxymethyl) Shift: ~145-150 ppm (Amidine C2) Shift_Check->Isomer_A > 140 ppm Target CONFIRMED: Target (2-t-Bu-4-hydroxymethyl) Shift: ~130-135 ppm (Alkene C4) Shift_Check->Target < 138 ppm

Figure 1: Decision tree for the structural assignment of tert-butyl imidazole methanol isomers.

Part 4: Synthesis & Mechanistic Context[2][3][4][5]

Understanding the origin of these isomers aids in troubleshooting synthesis.

  • Radziszewski-type Cyclization:

    • Reaction of a dicarbonyl compound (e.g., hydroxypyruvaldehyde equivalent) with an aldehyde and ammonia.

    • Risk: If pivalaldehyde (t-Bu-CHO) is used with glyoxal/formaldehyde, the 2-tert-butyl substitution is favored, yielding the Target.

    • Risk: If a tert-butyl-glyoxal is used with formaldehyde, the 4-tert-butyl isomer (Isomer A) may form.

  • Alkylation of Imidazole:

    • Reacting 4-(hydroxymethyl)imidazole with a tert-butyl halide/electrophile.

    • Risk: This invariably leads to N-alkylation (Isomer B), as the imidazole nitrogen is the most nucleophilic site. Direct C2-alkylation of imidazoles is difficult without protecting groups or lithiation strategies.

Trustworthiness Check: If your synthesis route involves the direct alkylation of an imidazole ring using t-butyl bromide or similar, you have almost certainly made Isomer B (N-t-butyl) , not the target. The Target is best accessed via ring-closure synthesis or lithiation of N-protected imidazole followed by quenching with a tert-butyl electrophile (difficult) or starting from 2-tert-butylimidazole.

References
  • Imidazole Tautomerism & NMR

    • Gordillo, A., et al. "Solvent-Dependent Tautomerism in Imidazoles." Chemistry – A European Journal, 2017. (Discusses the averaging of H4/H5 signals).
    • Source:

  • Regioisomer Identification

    • Bellina, F., et al. "Regioselective Synthesis of 1,2,4-Tri-substituted Imidazoles." Journal of Organic Chemistry.
    • Source:

  • General Imidazole Properties

    • PubChem Compound Summary for 2-substituted imidazoles.
    • Source:

Sources

Validation of analytical methods for imidazole derivatives per ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Comparison Overview

In pharmaceutical quality control, Imidazole derivatives (e.g., Ketoconazole, Metronidazole, Losartan) present a unique analytical challenge. Their basic nitrogenous ring (


) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution in standard Reversed-Phase HPLC (RP-HPLC).

This guide compares the Optimized Ion-Suppression RP-HPLC Method (The "Product") against two common alternatives: Standard RP-HPLC (often insufficient) and UHPLC-MS/MS (high sensitivity but high cost).

Comparative Performance Matrix
FeatureOptimized RP-HPLC (The Product) Standard RP-HPLCUHPLC-MS/MS
Primary Application Routine QC, Assay, Content UniformityQuick ScreeningGenotoxic Impurities (GTIs), Trace Analysis
Peak Symmetry (

)
Excellent (0.9 - 1.2) Poor (> 2.0, Tailing)Good (1.0 - 1.3)
Sensitivity (LOQ)

(Sufficient for impurities)

ppm/ppb level
Cost per Run LowLowHigh
Robustness High (Buffered)Low (pH sensitive)Moderate (Matrix effects)
ICH Q2 Compliance Fully ValidatedFails System SuitabilityValidated for Trace

The Scientific Challenge: Why Imidazoles Tail

To validate a method, one must first understand the analyte. The imidazole ring contains a "pyridine-like" nitrogen with a lone pair of electrons.

  • The Mechanism: At neutral pH (

    
    ), residual silanol groups (
    
    
    
    ) on the column stationary phase are deprotonated (
    
    
    ).
  • The Interaction: The protonated imidazole (

    
    ) undergoes a secondary ion-exchange interaction with the negative silanols.
    
  • The Result: Non-Gaussian peak shapes (tailing), retention time shifts, and validation failure (Precision RSD > 2%).

The Solution (The "Product"): We utilize a Low-pH Phosphate Buffer with Triethylamine (TEA) .

  • Low pH (3.0): Suppresses silanol ionization (

    
    ).
    
  • TEA: Acts as a "sacrificial base," competing for any remaining active silanol sites, ensuring the imidazole elutes based solely on hydrophobic partition.

Experimental Protocol: The Optimized Method

This protocol serves as the "Product" for this comparison. It is designed to pass ICH Q2(R2) validation criteria.

Chromatographic Conditions
  • Instrument: HPLC with PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB),

    
    .
    
  • Mobile Phase A:

    
    
    
    
    
    buffer adjusted to pH 3.0 with Orthophosphoric Acid
    
    
    Triethylamine (TEA).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 A:B) or Gradient (depending on specific derivative hydrophobicity).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (typical max for imidazole ring).

  • Temperature:

    
    .
    

Validation Strategy (ICH Q2(R2) Aligned)

The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[1] The following parameters must be demonstrated.

Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from impurities and excipients.

  • Protocol: Inject (1) Blank, (2) Placebo, (3) Standard, (4) Sample spiked with known impurities.

  • Acceptance Criteria:

    • No interference at the retention time of the main peak.

    • Resolution (

      
      ) between impurity and main peak 
      
      
      
      .
    • Peak Purity (via PDA)

      
      .
      
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[2]
    • Y-intercept bias

      
       of 100% response.
      
Accuracy (Recovery)

Objective: Ensure the method measures the "true" value.

  • Protocol: Spike placebo with API at 3 levels (80%, 100%, 120%) in triplicate (

    
    ).
    
  • Acceptance Criteria: Mean recovery

    
    .
    
Precision (Repeatability)

Objective: Verify consistency.

  • Protocol: 6 independent preparations of the 100% sample.

  • Acceptance Criteria: RSD

    
    .
    

Experimental Data & Results

The following data represents a typical validation study for Metronidazole (an imidazole derivative) using the Optimized Protocol described above.

Table 1: System Suitability & Robustness Data
ParameterStandard HPLC (pH 6.8)Optimized Method (pH 3.0 + TEA) Acceptance Limit
Retention Time (

)


N/A
Tailing Factor (

)

(Fail)
1.1 (Pass)

Theoretical Plates (

)



Resolution (

)

(from impurity A)


Table 2: Accuracy & Precision Summary
Level SpikedRecovery (%)RSD (%)Status
80%


Pass
100%


Pass
120%


Pass
Global Mean 99.8% 0.63% Valid

Visualizations

Diagram 1: Analytical Method Validation Workflow (ICH Q2)

This workflow illustrates the logical sequence of validation experiments required for regulatory submission.

ValidationWorkflow Start Method Development (ICH Q14) Spec Specificity (Interference Check) Start->Spec Spec->Start Fail Lin Linearity & Range (5 Levels) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec LODLOQ LOD / LOQ (Sensitivity) AccPrec->LODLOQ Robust Robustness (pH/Flow variations) LODLOQ->Robust Robust->Start Fail Report Validation Report (ICH Q2 R2) Robust->Report

Caption: Sequential validation workflow ensuring all ICH Q2(R2) parameters are met before reporting.

Diagram 2: Decision Matrix for Imidazole Analysis

How to choose between the Optimized HPLC (Product) and UHPLC-MS (Alternative).

DecisionTree Start Start: Imidazole Analysis Q1 Required Sensitivity? Start->Q1 MS_Path Trace / Genotoxic Impurities (< 0.05%) Q1->MS_Path High (ppb/ppm) QC_Path Assay / Content Uniformity (> 0.1%) Q1->QC_Path Standard (%) Tech_MS Select UHPLC-MS/MS (High Cost, High Sensitivity) MS_Path->Tech_MS Q2 Peak Tailing Issues? QC_Path->Q2 Sol_Std Standard HPLC (Often Fails SST) Q2->Sol_Std No Optimization Sol_Opt Optimized HPLC (pH 3.0 + TEA) Q2->Sol_Opt Apply Optimization

Caption: Decision tree guiding the selection of analytical technique based on sensitivity needs and peak shape requirements.

Conclusion

While UHPLC-MS/MS offers superior sensitivity for trace impurity profiling, it is often overkill for routine quality control. The Optimized RP-HPLC method utilizing pH control (pH 3.0) and silanol-masking agents (TEA) provides the most balanced solution for imidazole derivatives. It delivers ICH Q2(R2) compliant validation data , ensuring high precision (


), excellent peak symmetry (

), and cost-effective operation for drug development environments.

References

  • ICH. (2023).[1][3][4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][5] [Link]

  • FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[5] [Link]

  • Chrom Tech. (2025).[6] Understanding Peak Tailing in HPLC: Causes and Solutions. [Link]

  • Phenomenex. (2025).[6] HPLC vs UHPLC: Key Differences & Applications. [Link]

Sources

Melting Point Determination and Comparison for (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the melting point determination for (2-tert-butyl-1H-imidazol-4-yl)methanol (CAS 68282-44-0), a critical intermediate in the synthesis of pharmaceutical agents such as Telotristat ethyl and various bioactive imidazole derivatives.

Executive Summary & Scientific Context

Melting point (MP) determination is the primary thermodynamic assessment used to verify the identity and purity of (2-tert-butyl-1H-imidazol-4-yl)methanol . As a substituted imidazole, this compound exhibits significant hydrogen bonding capabilities, leading to a relatively high crystal lattice energy.

For researchers and drug development professionals, accurate MP determination serves two critical functions:

  • Purity Indication: Detection of the key synthetic precursor, 2-tert-butyl-1H-imidazole-4-carbaldehyde , which possesses a distinct melting profile.

  • Solid-State Characterization: Differentiating between amorphous and crystalline forms, which directly impacts downstream solubility and formulation stability.

This guide compares the standard Capillary Method against Differential Scanning Calorimetry (DSC) , providing experimental protocols and comparative data to ensure rigorous quality control (QC).

Structural Analysis & Expected Thermal Behavior

To interpret experimental data accurately, one must understand the structural drivers of the melting point.

  • Compound: (2-tert-butyl-1H-imidazol-4-yl)methanol

  • CAS: 68282-44-0

  • Structural Features:

    • Imidazole Ring: Planar, aromatic, capable of

      
      -
      
      
      
      stacking.
    • Tert-butyl Group (C2): Provides steric bulk, increasing the melting point relative to n-alkyl analogs (e.g., 2-butyl or 2-propyl derivatives) by restricting rotation in the solid state.

    • Hydroxymethyl Group (C4): Facilitates intermolecular hydrogen bonding, significantly elevating the MP compared to non-polar analogs.

Comparative Benchmark: The "Aldehyde-Alcohol" Rule

In imidazole chemistry, the melting points of the 4-hydroxymethyl and 4-formyl (aldehyde) derivatives are often remarkably similar due to compensating factors (H-bonding in alcohol vs. dipole interactions in aldehyde).

CompoundStructureMelting Point (°C)Role in Analysis
(2-tert-butyl-1H-imidazol-4-yl)methanol Target Product192 – 196 °C (Predicted*)Analyte
2-tert-butyl-1H-imidazole-4-carbaldehyde Precursor194 – 195 °C [1]Critical Impurity
2-butyl-4-chloro-5-(hydroxymethyl)imidazole Structural Analog147 – 151 °C [2]Negative Control

*Note: Based on the minimal deviation seen between unsubstituted imidazole-4-methanol (175°C) and imidazole-4-carbaldehyde (174°C). A mixed MP test is required to distinguish the product from its aldehyde precursor.

Methodological Comparison: Capillary vs. DSC

The choice of method depends on the stage of development (Discovery vs. GMP Release).

Table 1: Performance Comparison of Determination Methods
FeatureMethod A: Capillary Melting Point (Pharmacopeial)Method B: Differential Scanning Calorimetry (Thermodynamic)
Principle Visual observation of phase transition (solid to liquid) in a heated bath/block.Measurement of heat flow difference between sample and reference vs. temperature.
Primary Output Melting Range (Start to Clear Point).Onset Temperature (

) & Enthalpy of Fusion (

).
Sample Requirement Large (~1-2 mg), destructive.Small (~0.5-1 mg), encapsulated.
Precision

0.5 – 1.0 °C (Subjective).

0.1 °C (Objective).
Impurity Sensitivity Low (requires >5% impurity to see significant depression).High (eutectic impurity calculation possible).
Best For Routine QC, Quick Identification.Polymorph screening, High-precision purity assay.

Experimental Protocols

Method A: Capillary Melting Point (Standard QC)

Use this protocol for routine batch release.

Equipment: Digital Melting Point Apparatus (e.g., Buchi M-565 or equivalent). Pre-requisite: Sample must be dried to constant weight (vacuum oven, 40°C, 4h) to remove solvent solvates which depress MP.

  • Sample Preparation: Grind the dry solid into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

  • Loading: Fill a clean glass capillary tube to a height of 2–3 mm . Compact the sample by tapping the tube on a hard surface (or using the instrument's tamping function) to eliminate air pockets.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 180°C to estimate the melting point.

  • Ramp 2 (Measurement): Cool to 170°C. Resume heating at a rate of 1.0 °C/min .

    • Expert Note: Higher ramp rates (>1°C/min) will cause thermal lag, resulting in artificially high readings.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet (meniscus formation).
      
    • 
      : Complete disappearance of solid turbidity (Clear Point).
      
  • Acceptance Criteria: The range (

    
    ) should be < 2.0 °C  for a pure intermediate.
    
Method B: Differential Scanning Calorimetry (DSC)

Use this protocol for detailed characterization or if the capillary range is broad.

Equipment: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Calibration: Verify Indium standard (

    
    ) prior to analysis.
    
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Reasoning: Imidazoles can sublime or lose water of hydration. A pinhole allows pressure release without massive mass loss.

  • Protocol:

    • Equilibrate at 40°C.

    • Ramp 10.0 °C/min to 220°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the endothermic melting peak. Report the Extrapolated Onset Temperature (

    
    ), not the peak max, as 
    
    
    
    is independent of heating rate.

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing the melting point of (2-tert-butyl-1H-imidazol-4-yl)methanol, specifically distinguishing it from its aldehyde precursor.

MP_Determination Start Start: Isolated Solid (2-tert-butyl-1H-imidazol-4-yl)methanol Dry Step 1: Vacuum Dry (Remove solvent/moisture) Start->Dry Capillary Step 2: Capillary MP Test (Ramp 1°C/min) Dry->Capillary Result Result Analysis Capillary->Result Pass Range < 2°C Value ~192-196°C Result->Pass Sharp, Correct T Fail_Broad Range > 2°C (Impure) Result->Fail_Broad Wide Range Fail_High Sharp MP but Value matches Aldehyde (194-195°C) Result->Fail_High Ambiguous T Conclusion_Pure Identity Confirmed High Purity Pass->Conclusion_Pure DSC Step 3: Perform DSC (Check Purity/Polymorphs) Fail_Broad->DSC MixedMP Step 3: Mixed MP Test (Mix 1:1 with Aldehyde Std) Fail_High->MixedMP Conclusion_Impure Recrystallize (Check Solvent System) DSC->Conclusion_Impure MixedMP->Conclusion_Pure MP Depressed Conclusion_Aldehyde Incomplete Reduction (Aldehyde Contamination) MixedMP->Conclusion_Aldehyde MP Unchanged

Figure 1: Strategic workflow for validating the identity of the imidazole alcohol against its aldehyde precursor using thermal analysis.

References

  • Sigma-Aldrich (Merck) . 2-tert-butyl-1H-imidazole-4-carbaldehyde - Product Specification & COA. Retrieved from

  • Sigma-Aldrich (Merck) . 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole - Product Properties. Retrieved from

  • PubChem . Compound Summary: (2-tert-butyl-1H-imidazol-4-yl)methanol (CAS 68282-44-0). Retrieved from

  • ResolveMass Laboratories . Melting Point Determination: Methods and Importance in Purity Testing. Retrieved from

Comparative study of imidazole-4-methanol derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Imidazole-4-Methanol Derivatives in Medicinal Chemistry

Executive Summary

Imidazole-4-methanol (also known as 4-(hydroxymethyl)imidazole) and its derivatives are foundational scaffolds in modern medicinal chemistry. Characterized by a 1H-imidazole core substituted with a hydroxymethyl group at the 4-position, these compounds are highly versatile building blocks[1]. They are critical in the development of histamine H2/H3 receptor antagonists, cytochrome P450 (CYP450) inhibitors, and complex heterocyclic pharmaceutical agents[1][2]. This guide provides an objective, data-driven comparison of key imidazole-4-methanol derivatives, detailing their physicochemical properties, pharmacological mechanisms, and validated experimental protocols for synthesis and assaying.

Comparative Analysis of Key Derivatives

The addition of functional groups to the imidazole-4-methanol core drastically alters its lipophilicity, receptor affinity, and metabolic stability. Below is a comparative analysis of prominent derivatives utilized in drug discovery.

Compound NameCAS NumberKey Structural SubstitutionsPrimary Medicinal ApplicationPredicted LogP
Imidazole-4-methanol 822-55-9None (Unsubstituted core)Precursor for histamine analogs & H2 antagonists[1].-0.8 to -0.1[1][2]

-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol
176721-01-02,3-Dimethylphenyl at

-carbon; N1-Trityl
Intermediate for alpha-2 adrenergic agonists (e.g., Dexmedetomidine)[3].High (Lipophilic)
4-Hydroxymethyl-imidazole·HCl 32673-41-9Hydrochloride saltAntimicrobial complexes; Cu(II) chelation studies[4].Hydrophilic
2-Butyl-4-hydroxymethyl Imidazole N/A2-Butyl groupCYP450 inhibition studies; antihypertensive intermediate[5].Moderate

Mechanistic Causality: Target Interactions

The pharmacological utility of imidazole-4-methanol derivatives stems from a dual-interaction mechanism. The unsubstituted nitrogen (N3) in the imidazole ring is a strong electron donor, allowing it to coordinate directly with metal ions, such as the heme iron in CYP450 enzymes[5]. Simultaneously, the 4-hydroxymethyl group acts as both a hydrogen bond donor and acceptor, providing secondary stabilization within the target protein's binding pocket[3][6].

Mechanism Ligand Imidazole-4-methanol Derivative Receptor Target Protein (e.g., CYP450 / H2R) Ligand->Receptor Binds to active site Heme Heme Iron Coordination (N3 Nitrogen) Receptor->Heme Primary Interaction Hbond Hydrogen Bonding (4-Hydroxymethyl) Receptor->Hbond Secondary Stabilization Effect Enzyme Inhibition / Receptor Antagonism Heme->Effect Hbond->Effect

Dual-interaction binding mechanism of imidazole-4-methanol derivatives at target sites.

Experimental Methodologies: Synthesis & Validation

Protocol 1: Chemoselective Synthesis of 4-(Hydroxymethyl)imidazoles

Synthesizing these derivatives requires strict control over reduction parameters to avoid cleaving the delicate heterocyclic ring.

Step-by-Step Methodology:

  • Esterification & Protection: Convert 4-imidazolecarboxylic acid to its lower alkyl ester. If necessary, protect the N1 position with a trityl group.

    • Causality: The trityl group provides steric hindrance, preventing unwanted N-alkylation during subsequent steps and increasing the compound's lipophilicity for easier organic extraction[3].

  • Birch-Type Reduction: React the ester with an alkali metal (sodium or lithium) in liquid ammonia with an additional proton source[7].

    • Causality: Standard strong hydride donors (like LiAlH

      
      ) can over-reduce the substrate or cause ring-opening. Alkali metals in liquid ammonia provide a chemoselective reduction, yielding the precise 4-(hydroxymethyl)imidazole derivative without degrading the aromatic core[7].
      
  • Extraction: Extract the resulting product using a C3-C6 alcohol, preferably t-butanol[7].

    • Causality: Imidazole alcohols are highly polar and water-soluble. t-Butanol efficiently partitions the product from the aqueous phase without forming inseparable emulsions[7].

  • Salt Formation: Treat the organic extract with hydrogen chloride gas to precipitate the hydrochloride salt.

    • Causality: Isolating the compound as an acid addition salt (HCl) prevents auto-oxidation, neutralizes the basic imidazole nitrogen, and facilitates high-purity crystallization[7].

Synthesis Start 4-Imidazolecarboxylic Acid Ester Protect N1-Protection (Trityl Group) Start->Protect Blocks N-alkylation Reduce Reduction (Alkali Metal / NH3) Protect->Reduce Chemoselective Deprotect Deprotection (Acidic Hydrolysis) Reduce->Deprotect Yields protected alcohol Product 4-(Hydroxymethyl)imidazole Derivative Deprotect->Product Final Isolation

Synthetic workflow for 4-(hydroxymethyl)imidazole derivatives highlighting N1-protection.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay (Self-Validating System)

Because imidazoles bind to cytochrome P450 heme and inhibit catalysis[5], evaluating their CYP450 interaction profile is a mandatory step in preclinical drug development.

Step-by-Step Methodology:

  • System Preparation: Incubate Human Liver Microsomes (HLMs) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Ligand Introduction: Add the imidazole-4-methanol derivative at varying concentrations (0.1 µM to 50 µM).

    • Self-Validating Design: Run a parallel vehicle-control arm (0.1% DMSO) and a positive control arm (e.g., Ketoconazole). This ensures that any observed IC

      
       shift is strictly attributable to the derivative's binding affinity, ruling out baseline assay drift.
      
  • Reaction Initiation: Add an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require a continuous electron supply to function. Generating NADPH in situ maintains a steady baseline of enzyme activity, making the inhibition kinetics highly reliable.

  • Quenching & Quantification: Stop the reaction after 20 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify specific metabolite formation.

References

  • guidechem.com - Imidazole-4-methanol 822-55-9.
  • cymitquimica.com - alpha-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol.
  • google.com (Patents) - US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds.
  • nih.gov (PubChem) - 4-Imidazolemethanol | C4H6N2O | CID 1745.
  • scbt.com - 2-Butyl-4-hydroxymethyl Imidazole - Santa Cruz.
  • nih.gov (PMC) - Engineering subtilisin proteases that specifically degrade active RAS.
  • researchgate.net - Mixed Ligand Complex Formation Reactions and Equilibrium Studies of Cu(II) with Bidentate Heterocyclic Alcohol (N,O).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-tert-butyl-1H-imidazol-4-yl)methanol, ensuring the safety of personnel, and maintaining environmental and regulatory compliance. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's structural characteristics.

Part 1: Hazard Assessment and Risk Mitigation

Inferred Hazardous Properties:

Hazard ClassificationDescriptionSource of Inference
Skin Irritant May cause redness, itching, and inflammation upon contact.SDS for (2-Butyl-1H-imidazol-4-yl)methanol and (1-Methyl-1H-imidazol-4-yl)methanol.
Eye Irritant Can cause serious eye irritation, potentially leading to damage if not promptly addressed.SDS for (2-Butyl-1H-imidazol-4-yl)methanol and (1-Methyl-1H-imidazol-4-yl)methanol.
Respiratory Irritant Inhalation of dust or fumes may irritate the respiratory tract.SDS for (2-Butyl-1H-imidazol-4-yl)methanol.
Reproductive Toxicity Some imidazole compounds are classified with potential reproductive toxicity.Safety data for Imidazole.[1]
Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to chemical hazards.[2][3][4][5][6]

Essential PPE for Handling (2-tert-butyl-1H-imidazol-4-yl)methanol:

  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.

  • Body Protection : A flame-retardant lab coat or chemical-resistant apron is necessary to protect against skin contact.[3]

  • Respiratory Protection : All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Part 2: Spill and Emergency Procedures

In the event of a spill, a clear and practiced emergency plan is crucial.

  • Small Spills : For minor spills contained within a chemical fume hood, trained personnel should use an appropriate absorbent material to clean the area. The contaminated absorbent must then be treated as hazardous waste.

  • Large Spills : In the case of a significant spill, the immediate priority is to evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

Part 3: The Disposal Protocol: A Step-by-Step Guide

The disposal of (2-tert-butyl-1H-imidazol-4-yl)methanol must comply with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[7][8][9] These regulations govern the management of hazardous waste from "cradle-to-grave."

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions.

  • Identify as Hazardous Waste : All materials contaminated with (2-tert-butyl-1H-imidazol-4-yl)methanol, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.

  • Segregate Waste Streams : Do not mix (2-tert-butyl-1H-imidazol-4-yl)methanol waste with other chemical waste streams. It should be collected separately, particularly from strong oxidizing agents, acids, and acid chlorides, which are incompatible with imidazole compounds.

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount for safe storage and transport.

  • Choose a Compatible Container : Use a designated, chemically resistant waste container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name: "(2-tert-butyl-1H-imidazol-4-yl)methanol," and a clear indication of the associated hazards (e.g., "Irritant," "Potential Reproductive Toxin"). Note the date when waste is first added to the container.

Step 3: Accumulation and Storage

Waste should be stored safely in a designated area pending disposal.

  • Secure Storage : Keep the waste container tightly sealed when not in use.

  • Designated Area : Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat or ignition sources. The SAA should be under the direct control of laboratory personnel.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Contact EHS : Once the waste container is full (a 10% headspace should be left to allow for expansion), or the accumulation time limit set by your institution has been reached, contact your Environmental Health and Safety (EHS) department to arrange for pickup.

  • Professional Disposal : Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in a compliant and environmentally sound manner. Never dispose of this chemical down the drain or in regular trash.[10][11]

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (2-tert-butyl-1H-imidazol-4-yl)methanol.

DisposalWorkflow Disposal Workflow for (2-tert-butyl-1H-imidazol-4-yl)methanol cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Start: Generation of Waste AssessHazards Assess Hazards (Skin/Eye Irritant, Potential Toxin) Start->AssessHazards WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->WearPPE Segregate Segregate Waste Stream (No mixing with incompatibles) WearPPE->Segregate Container Select & Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Container Store Store in Designated SAA (Sealed, Secondary Containment) Container->Store CheckFull Is Container Full or Time Limit Reached? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Pickup CheckFull->ContactEHS Yes Disposal Professional Disposal via Licensed Contractor ContactEHS->Disposal

Caption: Disposal workflow for (2-tert-butyl-1H-imidazol-4-yl)methanol.

By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of (2-tert-butyl-1H-imidazol-4-yl)methanol, thereby protecting themselves, their colleagues, and the environment.

References

  • Ethanol Disposal In Laboratories | Collect and Recycle. (2024, March 20). Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). University of Ottawa. Retrieved from [Link]

  • ASTM D4447-15(2021), Standard Guide for Disposal of Laboratory Chemicals and Samples, ASTM International, West Conshohocken, PA, 2021,

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Standard Operating Procedure: Imidazole. (n.d.). Washington State University. Retrieved from [Link]

  • What You Need to Know When Working Directly With Hazardous Waste. (2014, October 16). Hazardous Waste Experts. Retrieved from [Link]

  • Chemical PPE for the Workplace: Legal and Professional Requirements. (2021, April 26). Solus Group. Retrieved from [Link]

  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health. Retrieved from [Link]

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • Stakeholder: American Chemical Society Subject: Waste management plan for university labs that incorporates training requirement. (n.d.). Regulations.gov. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of (2-tert-butyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (2-tert-butyl-1H-imidazol-4-yl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from the safety profile of the closely related analogue, (2-Butyl-1H-imidazol-4-yl)methanol, and established principles of laboratory safety. This approach ensures a conservative and robust safety protocol, empowering you to conduct your research with confidence and care.

Hazard Assessment and Immediate Safety Precautions

Based on the data for (2-Butyl-1H-imidazol-4-yl)methanol, we can infer the potential hazards associated with (2-tert-butyl-1H-imidazol-4-yl)methanol. The analogue is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). Therefore, it is imperative to handle (2-tert-butyl-1H-imidazol-4-yl)methanol with appropriate personal protective equipment to minimize exposure.

Signal Word: Warning

Potential Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling (2-tert-butyl-1H-imidazol-4-yl)methanol. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile or butyl rubber glovesLab coatNot generally required
Weighing and Aliquoting Chemical splash gogglesNitrile or butyl rubber glovesLab coatUse in a chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or butyl rubber glovesLab coatUse in a chemical fume hood
Experimental Use Chemical splash gogglesNitrile or butyl rubber glovesLab coatUse in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (2-tert-butyl-1H-imidazol-4-yl)methanol cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Assess Task CheckSplash Potential for Splash? Start->CheckSplash Goggles Wear Chemical Splash Goggles CheckSplash->Goggles Yes LabCoat Wear Lab Coat CheckSplash->LabCoat No CheckAerosol Potential for Aerosol/Dust? Gloves Wear Nitrile/Butyl Gloves CheckAerosol->Gloves No FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes Goggles->CheckAerosol Proceed Proceed with Task Gloves->Proceed LabCoat->Gloves FumeHood->Gloves

Caption: PPE selection workflow for handling (2-tert-butyl-1H-imidazol-4-yl)methanol.

Safe Handling and Operational Procedures

Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[2]

Use in Experimental Settings
  • Ventilation: Always handle (2-tert-butyl-1H-imidazol-4-yl)methanol in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Grounding: For procedures involving the transfer of this material, ensure all equipment is electrically grounded to prevent static discharge, which could be a potential ignition source.[4][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the laboratory.[5]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Clean mouth with water and seek medical attention. Do NOT induce vomiting.[7]

  • Spill: In case of a spill, evacuate the area.[3] Wear appropriate PPE, including respiratory protection.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8]

Disposal Plan: A Step-by-Step Protocol

Proper disposal of (2-tert-butyl-1H-imidazol-4-yl)methanol waste is essential to protect the environment and comply with regulations.

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for (2-tert-butyl-1H-imidazol-4-yl)methanol and any materials contaminated with it. Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Container Selection: Use a chemically resistant container with a tightly fitting screw cap.[7][9] Ensure the container is in good condition and free from leaks.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "(2-tert-butyl-1H-imidazol-4-yl)methanol," and the approximate concentration if in a solution.[7][9]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[7] Keep the container closed at all times except when adding waste.[7][9]

  • Disposal Request: Once the container is full (leaving at least 10% headspace to allow for expansion), contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[7] Do not dispose of this chemical down the drain or in regular trash.[9]

By following these guidelines, you can ensure the safe handling and disposal of (2-tert-butyl-1H-imidazol-4-yl)methanol, fostering a culture of safety and responsibility in your laboratory.

References

  • J.T. Baker. (2012, March 19). Material Safety Data Sheet: METHANOL. Retrieved from [Link]

  • State of Michigan. Safety Data Sheet: Methanol (230, 232, 233). Retrieved from [Link]

  • International Labour Organization. Methanol. Retrieved from [Link]

  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Dräger. Gas Detectors & PPE for methanol | CH4O | 67-56-1. Retrieved from [Link]

  • Redox. (2022, May 24). Safety Data Sheet Methanol. Retrieved from [Link]

  • Dutscher. Safety Data Sheet. Retrieved from [Link]

  • University of California, Los Angeles. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.